molecular formula C7H4ClFO B1630973 4-Chloro-2-fluorobenzaldehyde CAS No. 61072-56-8

4-Chloro-2-fluorobenzaldehyde

Cat. No.: B1630973
CAS No.: 61072-56-8
M. Wt: 158.56 g/mol
InChI Key: UVGYSEIWAOOIJR-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 158.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYSEIWAOOIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369284
Record name 4-Chloro-2-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61072-56-8
Record name 4-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Technical-Guide-to-4-Chloro-2-fluorobenzaldehyde-Properties-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-fluorobenzaldehyde is a key bifunctional aromatic compound, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms (chlorine and fluorine), imparts specific reactivity and properties that are highly valued in medicinal and process chemistry.[2][3] This guide provides an in-depth analysis of the core physicochemical properties of this compound, detailed protocols for its analytical characterization, and insights into its handling and synthetic utility, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. These properties dictate the reaction conditions, purification strategies, and formulation approaches.

Structural and General Properties

The compound is a white to light yellow or pale cream crystalline solid or powder at room temperature.[1][4] Its halogenated benzaldehyde structure is the primary determinant of its chemical behavior.

PropertyValueSource(s)
Molecular Formula C₇H₄ClFO[1][5][6]
Molecular Weight 158.56 g/mol [1][5][7]
CAS Number 61072-56-8[4][5][7]
Appearance White to pale cream/light yellow crystals or powder[1][4]
Melting Point 58-61 °C[1][3]
Boiling Point 118-120 °C[3][8]
Density 1.4 ± 0.1 g/cm³[8]
IUPAC Name This compound[5][7]
Solubility Profile

Understanding the solubility is crucial for selecting appropriate reaction solvents and purification methods. This compound is reported to be insoluble in water.[5] However, based on the "like dissolves like" principle, it is expected to be soluble in common organic solvents such as ethyl acetate, chloroform, and hexane, similar to its structural analog, 4-chlorobenzaldehyde.[9]

Safety and Handling

As a reactive chemical intermediate, proper handling is paramount. This compound is classified as a substance that causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7][8] It is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, bases, and reducing agents.[5][10]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation: Use only outdoors or in a well-ventilated area.[10][11]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly closed, preferably under an inert atmosphere like nitrogen.[1][10][11] Recommended storage temperature is between 2 - 8 °C.[1]

Spectroscopic and Chromatographic Characterization

Accurate characterization is the bedrock of chemical synthesis, ensuring identity, purity, and structural integrity. The following sections detail the expected spectroscopic signatures and a standard chromatographic method for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing effects of the fluorine, chlorine, and aldehyde groups create a distinct and predictable pattern in the aromatic region of the NMR spectra.

  • ¹H NMR: The spectrum will show three signals in the aromatic region (typically δ 7.0-8.0 ppm) and one singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The fluorine atom will cause characteristic splitting (coupling) of the adjacent proton signals.

  • ¹³C NMR: The spectrum will display seven distinct signals, including a downfield signal for the carbonyl carbon (δ > 185 ppm) and signals for the six aromatic carbons, with those bonded to halogens showing characteristic shifts.

  • ¹⁹F NMR: A single resonance is expected, providing confirmation of the fluorine's presence and chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks are:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 158.

  • Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z ≈ 160, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for the quality control and characterization of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for determining the purity of a sample. The causality behind this choice is its high resolution, sensitivity, and reproducibility for analyzing aromatic compounds.

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute to ~50 µg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh ~5 mg of Sample B Dissolve in 10 mL Acetonitrile A->B C Dilute to 50 µg/mL with Mobile Phase B->C D Inject 10 µL onto C18 Column C->D E Isocratic Elution (60:40 ACN:H₂O) D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Area % Purity G->H

Caption: HPLC Purity Analysis Workflow.

Protocol: Structural Confirmation by NMR Spectroscopy

This protocol ensures the chemical identity and structure of the compound. The choice of deuterated chloroform (CDCl₃) as a solvent is due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its clean spectral window.

Methodology:

  • Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum if available.

  • Analysis: Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with established reference data to confirm the structure.

NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_FNMR ¹⁹F NMR Analysis Compound This compound (in CDCl₃) Aldehyde_H Aldehyde Proton (δ ~10 ppm, s) Compound->Aldehyde_H confirms Aromatic_H Aromatic Protons (δ 7-8 ppm, m) Compound->Aromatic_H confirms Carbonyl_C Carbonyl Carbon (δ >185 ppm) Compound->Carbonyl_C confirms Aromatic_C 6 Aromatic Carbons Compound->Aromatic_C confirms Fluorine Single Fluorine Resonance Compound->Fluorine confirms

Caption: NMR Structural Confirmation Logic.

Synthetic Utility and Reactivity

This compound is a versatile building block primarily due to the reactivity of its aldehyde group and the influence of the halogen substituents on the aromatic ring.[2][3]

  • Aldehyde Reactions: The formyl group readily undergoes reactions typical of aldehydes, such as Knoevenagel condensations, Wittig reactions, reductions to the corresponding alcohol, and oxidations to the carboxylic acid.[2]

  • Aromatic Substitution: The electron-withdrawing nature of the aldehyde and halogen groups deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The fluorine atom, in particular, is a good leaving group in SₙAr reactions, a principle often exploited in the synthesis of complex molecules.

Its application as a pharmaceutical intermediate is well-documented, contributing to the synthesis of anti-cancer and anti-inflammatory agents.[1][2] In the agrochemical industry, it is used to create effective pesticides and herbicides.[1]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical and spectral properties. Its utility in drug development and material science is directly linked to its distinct reactivity, which is governed by the interplay of its aldehyde and halogen functionalities. The analytical protocols provided herein offer robust, self-validating systems for ensuring the quality and identity of this compound, which is a critical prerequisite for its successful application in research and manufacturing.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 26). The Role of this compound in Pharmaceutical Synthesis. Pharmarecipients.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). 4-Chlorobenzaldehyde.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). This compound: Properties, Uses, and Sourcing.

Sources

An In-depth Technical Guide to 4-Chloro-2-fluorobenzaldehyde (CAS No. 61072-56-8): A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-2-fluorobenzaldehyde, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will move beyond a simple recitation of facts to explore the causality behind its synthetic utility, its reactivity, and the protocols necessary for its effective and safe implementation.

Introduction: The Strategic Importance of a Dihalogenated Aromatic Aldehyde

This compound (CAS No. 61072-56-8) is a highly versatile aromatic aldehyde that has emerged as a crucial building block in the synthesis of complex organic molecules.[1] Its value lies in the unique electronic and steric properties imparted by the specific arrangement of its functional groups: a reactive aldehyde, an electron-withdrawing chlorine atom, and a highly electronegative fluorine atom.[2] This trifecta of functionalities allows chemists to orchestrate a wide range of synthetic transformations, making it an indispensable intermediate in the production of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2][3]

The presence of fluorine is especially significant in drug development. Incorporating fluorine into a drug candidate can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins, ultimately improving the molecule's pharmacokinetic and pharmacodynamic profile.[4][5] The chlorine atom, in turn, provides an additional site for modification, often through cross-coupling reactions, further expanding its synthetic potential.[4] Consequently, this compound is frequently employed in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in the laboratory and in scale-up operations. The data below has been compiled from various authoritative sources to provide a reliable reference.

PropertyValue
CAS Number 61072-56-8[1][6]
Molecular Formula C₇H₄ClFO[1][6]
Molecular Weight 158.56 g/mol [1][6]
Appearance White to light yellow or yellow-beige powder/crystals[1][7]
Melting Point 58 - 61 °C[1][7]
Boiling Point 118 - 120 °C[3][7]
Density 1.4 ± 0.1 g/cm³[7]
Flash Point 80.7 ± 21.8 °C[7]
Water Solubility Insoluble[7]
Purity ≥ 98% (GC)[1]
MDL Number MFCD00143282[1]
PubChem CID 2724908[1][8]

For definitive structural confirmation, a suite of spectroscopic data is available for this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, Raman, and Mass Spectrometry (GC-MS).[8][9] Researchers are encouraged to consult spectral databases like SpectraBase for detailed information.[9]

Synthesis and Purification Methodologies

The reliable synthesis and purification of this compound are critical for ensuring the quality and yield of downstream products.[2] While multiple synthetic routes exist, a common approach involves the controlled oxidation or reduction of a suitable precursor.

General Synthesis Workflow

A prevalent strategy for synthesizing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol or the reduction of the corresponding benzoic acid. For this compound, synthesis can be envisioned starting from 4-Chloro-2-fluorobenzoic acid.[10]

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product Start 4-Chloro-2-fluorobenzoic Acid Step1 Activation (e.g., with SOCl₂ to form acyl chloride) Start->Step1 Reagent: Thionyl Chloride Step2 Controlled Reduction (e.g., Rosenmund reduction or with a hydride reagent like DIBAL-H) Step1->Step2 Intermediate: Acyl Chloride End This compound Step2->End Yields Aldehyde

Caption: A representative synthesis pathway for this compound.

Laboratory-Scale Purification Protocol: Recrystallization

Causality: Recrystallization is the method of choice for purifying crystalline solids like this compound. It operates on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools. Impurities, which are present in smaller quantities, remain in the solution (the "mother liquor") while the pure compound crystallizes out. The choice of solvent is critical; an ideal solvent will dissolve the compound well when hot but poorly when cold.

Step-by-Step Protocol:

  • Solvent Selection: Based on polarity, a common solvent system for benzaldehyde derivatives is an ethanol/water or hexane/ethyl acetate mixture.[11] Perform small-scale tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) with stirring until the solid is just fully dissolved.[11]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.[11]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[11]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly in a vacuum oven at a temperature safely below the melting point (e.g., 40-45 °C).[11]

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group and its halogenated aromatic ring.

Key Reaction Pathways
  • Aldehyde Transformations: The aldehyde group is a hub of reactivity. It readily participates in condensation reactions like Knoevenagel, Aldol, and Schiff base formations, which are fundamental for building complex heterocyclic systems often found in pharmaceuticals.[2][4] It can also be reduced to the corresponding benzyl alcohol or oxidized to the benzoic acid, providing pathways for functional group interconversion.[4]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine, chlorine, and aldehyde groups activates the aromatic ring towards nucleophilic attack. The fluorine atom, being at the ortho position to the aldehyde, is particularly susceptible to displacement by nucleophiles. This is a key reaction for introducing new functionalities onto the aromatic core.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde This compound Reaction Base-Catalyzed Condensation Aldehyde->Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Reaction Product α,β-Unsaturated Product (Key Synthetic Intermediate) Reaction->Product Forms C=C bond

Caption: Knoevenagel condensation: a typical application of the aldehyde group.

Applications in Drug Development and Agrochemicals

This compound is a well-established intermediate in the synthesis of a variety of biologically active molecules.[1]

  • Pharmaceuticals: It serves as a foundational building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its structure is incorporated into molecules targeting a range of conditions, highlighting its importance in creating scaffolds for anti-cancer and anti-inflammatory drugs.[1][2]

  • Agrochemicals: In the agricultural industry, it is used to produce advanced pesticides and crop protection agents, contributing to improved crop yields and resilience.[3]

  • Specialty Chemicals: Beyond life sciences, it is also employed in the production of specialty dyes and materials where its unique structure helps to fine-tune chemical and physical properties.[1][3]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate. This compound is classified as hazardous and requires careful handling.

Hazard Identification

The Globally Harmonized System (GHS) classification for this compound includes the following hazards:

  • H315: Causes skin irritation.[7][8][12]

  • H319: Causes serious eye irritation.[7][8][12]

  • H335: May cause respiratory irritation.[7][8][12]

Safety InformationDetails
Signal Word Warning[7][8][12]
Pictograms GHS07 (Exclamation Mark)
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[8][12]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]
Handling and Storage Protocol
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[12][13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is between 2 - 8 °C.[1] Keep the container tightly closed and stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[12][13]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[12][13]

  • Ingestion: Clean mouth with water and seek medical attention.[12][13]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for molecular design and synthesis. Its unique combination of reactive sites allows for the efficient construction of complex and high-value molecules. For researchers and drug development professionals, a comprehensive understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential to accelerate innovation in medicine, agriculture, and materials science. The consistent purity of this intermediate is paramount, as it directly impacts the yield and quality of the final Active Pharmaceutical Ingredient (API).[2]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 26). The Role of this compound in Pharmaceutical Synthesis. Google Cloud.
  • Chem-Impex. This compound. Chem-Impex.
  • Santa Cruz Biotechnology. This compound | CAS 61072-56-8. SCBT.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, November 1). Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. Google Cloud.
  • ChemicalBook. This compound synthesis. ChemicalBook.
  • SpectraBase. This compound. SpectraBase.
  • ECHEMI. Buy this compound from ATK CHEMICAL COMPANY LIMITED. ECHEMI.
  • PubChem. This compound | C7H4ClFO | CID 2724908. PubChem.
  • Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 61072-56-8. TCI Chemicals.
  • Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). This compound: Properties, Uses, and Sourcing from NINGBO INNO PHARMCHEM. Google Cloud.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Google Cloud.

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4-Chloro-2-fluorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluorobenzaldehyde: A Cornerstone Intermediate in Modern Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core attributes of this compound, from its fundamental molecular characteristics to its strategic applications, synthesis, and analytical validation. The narrative is structured to provide not just data, but actionable, field-proven insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose unique electronic and steric properties make it a highly valuable precursor in multi-step organic synthesis.[1] The strategic placement of a chlorine atom at the C4 position and a highly electronegative fluorine atom at the C2 position, ortho to the aldehyde group, imparts distinct reactivity to the molecule. This substitution pattern is crucial for its role in constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[2][3]

The fundamental properties of this compound are summarized below, providing a baseline for its handling, application, and analysis.

PropertyValueSource(s)
Molecular Formula C₇H₄ClFO[1][4][5][6]
Molecular Weight 158.56 g/mol [1][4][5][6]
CAS Number 61072-56-8[1][5][6][7]
IUPAC Name This compound[4][7]
Appearance White to light yellow/pale cream crystalline powder or crystals.[1][7]
Melting Point 58 - 61 °C[1][3]
Purity (Typical) ≥ 98% (by GC)[1]
InChI Key UVGYSEIWAOOIJR-UHFFFAOYSA-N[5][7]
SMILES O=Cc1c(F)cc(Cl)cc1[5][7]

The Synthetic Versatility of this compound

The utility of this compound stems from the orchestrated reactivity of its functional groups. The aldehyde provides a reactive handle for a multitude of classic transformations, while the halogen substituents modulate the electronic properties of the aromatic ring and serve as sites for further functionalization.

Key Reactive Features:

  • Aldehyde Group: Readily participates in nucleophilic additions, condensations (e.g., Knoevenagel, Aldol), reductive aminations, and oxidations to the corresponding carboxylic acid. This is the primary site for building molecular complexity.[2][8]

  • Fluorine Substituent: As a strongly electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNA_r_) reactions, particularly at the adjacent C1 (aldehyde) and C3 positions. In drug development, the inclusion of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[8]

  • Chlorine Substituent: The C-Cl bond can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This provides a secondary, orthogonal site for molecular elaboration.

The interplay of these features makes this compound a versatile node for synthesizing diverse chemical scaffolds.

G cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactions main This compound reduct Reduction main->reduct H₂/Catalyst (e.g., NaBH₄) oxid Oxidation main->oxid Oxidant (e.g., KMnO₄) condense Condensation main->condense Active Methylene Cmpd. (e.g., Malononitrile) snar Nucleophilic Aromatic Substitution (SNA_r_) main->snar Nucleophile (e.g., R₂NH) cross Cross-Coupling (at C-Cl) main->cross Pd Catalyst + Coupling Partner alc alc reduct->alc Benzyl Alcohol Derivative acid acid oxid->acid Benzoic Acid Derivative hetero hetero condense->hetero Heterocycles / Unsaturated Systems sub sub snar->sub Ring-Substituted Products biaryl biaryl cross->biaryl Biaryls / Functionalized Aromatics

Caption: Core reactivity pathways of this compound.

Synthesis and Manufacturing Considerations

While multiple synthetic routes exist, a common laboratory and industrial approach involves the targeted oxidation of the corresponding benzyl alcohol or the reduction of the benzoic acid derivative. A plausible and widely referenced pathway originates from 4-Chloro-2-fluorobenzoic acid.[9] The choice of reagents and conditions is critical to ensure high purity and yield, minimizing side reactions such as over-reduction or unwanted substitutions.

Illustrative Synthetic Workflow: Reduction of 4-Chloro-2-fluorobenzoic Acid

This protocol is a representative method. Reagent choice and reaction conditions must be optimized for scale and safety.

  • Activation: Convert 4-Chloro-2-fluorobenzoic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester. This step is crucial for facilitating a controlled reduction.

  • Reduction: The activated intermediate is then reduced to the aldehyde. A selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H) is often employed to prevent over-reduction to the benzyl alcohol.

  • Work-up and Quenching: The reaction is carefully quenched, typically with an aqueous acid solution, to neutralize the reducing agent and hydrolyze any intermediates.

  • Extraction & Purification: The crude product is extracted from the aqueous phase using an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Final purification is typically achieved via column chromatography on silica gel or recrystallization to yield the high-purity product.[10]

G start 4-Chloro-2-fluorobenzoic Acid step1 Activation (e.g., SOCl₂) start->step1 inter Acid Chloride Intermediate step1->inter step2 Controlled Reduction (e.g., LiAlH(OtBu)₃) inter->step2 crude Crude Product Mixture step2->crude step3 Aqueous Work-up & Extraction crude->step3 pure Purification (Chromatography/ Recrystallization) step3->pure end Pure 4-Chloro-2- fluorobenzaldehyde pure->end

Caption: General synthetic workflow from the corresponding benzoic acid.

Applications in Drug Discovery and Pharmaceutical Development

This compound is not merely a synthetic tool but a strategic building block for active pharmaceutical ingredients (APIs). Its derivatives are prominent in the development of novel therapeutics, particularly in oncology and immunology.[1][2]

  • Anti-Cancer Agents: The compound serves as a precursor for synthesizing complex heterocyclic systems that form the core of kinase inhibitors and other targeted anti-cancer therapies.[2]

  • Anti-Inflammatory Drugs: It is utilized in the construction of molecules designed to modulate inflammatory pathways.[2]

  • Agrochemicals: Beyond pharmaceuticals, it is a key intermediate in producing advanced pesticides and crop protection agents.[3]

The rationale for its use is rooted in the principles of medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life, while the overall electronic profile of the substituted ring can be fine-tuned to optimize binding to a biological target.[8]

Quality Control: A Validated GC Method for Purity Assessment

Ensuring the purity of this intermediate is paramount, as impurities can lead to unwanted side products and complicate downstream processes, ultimately affecting the quality of the final API.[2] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely accepted method for assessing purity and profiling volatile impurities.[11]

Step-by-Step GC-FID Protocol
  • System Preparation:

    • Instrument: Gas Chromatograph with FID.[11]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Standard and Sample Preparation:

    • Standard: Prepare a standard solution of this compound (of known high purity) in a suitable solvent (e.g., HPLC-grade Acetone or Ethyl Acetate) at a concentration of ~1 mg/mL.

    • Sample: Accurately weigh and dissolve the sample to be tested in the same solvent to achieve the same nominal concentration as the standard.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1.0 µL (Split mode, e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 15 °C/min.

      • Final: Hold at 250 °C for 5 minutes.

    • Detector (FID) Temperature: 280 °C.

  • Analysis and Data Interpretation:

    • Inject the standard to determine the retention time and response factor.

    • Inject the sample solution.

    • Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor, which is a reasonable starting point for purity assessment.

ParameterRecommended SettingRationale
Technique Gas Chromatography (GC-FID)Ideal for analyzing volatile and thermally stable compounds like benzaldehydes.[11]
Column Medium-polarity (e.g., 5% Phenyl Polysiloxane)Provides good separation of the main component from related impurities.
Oven Program Temperature GradientEnsures elution of both volatile and less-volatile impurities within a reasonable run time.
Detector Flame Ionization Detector (FID)Offers high sensitivity for organic compounds and a wide linear range.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling this compound. The compound is classified as a hazardous substance.[12]

GHS Hazard Information: [4]

  • Pictogram: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Mandatory Handling and Storage Procedures
ProtocolGuidelineJustification & Source
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.To prevent skin and eye contact, which causes irritation.
Ventilation Handle exclusively in a certified chemical fume hood.To avoid inhalation of powder or vapors, which can cause respiratory irritation.[13]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.To mitigate serious eye irritation.[12]
First Aid (Skin) Wash off immediately with plenty of soap and water. Remove contaminated clothing.To treat skin irritation.[12]
Spill Management Sweep up spilled solid carefully, avoiding dust generation. Place in a sealed container for disposal.To prevent environmental release and exposure.[14]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8 °C).To maintain compound stability and prevent degradation.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.To avoid vigorous and potentially hazardous reactions.[13]

Conclusion

This compound is a strategically vital intermediate whose value is defined by the precise arrangement of its functional groups. Its versatile reactivity profile has cemented its role as a key building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic pathways, analytical validation, and safety protocols is essential for any scientist or researcher aiming to leverage this compound to its full potential in driving innovation in drug discovery and chemical development.

References

  • This compound | C7H4ClFO | CID 2724908. PubChem. [Link]
  • The Role of this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • This compound: Properties, Uses, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key physicochemical properties of 4-Chloro-2-fluorobenzaldehyde, with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document furnishes not only established data but also detailed, field-proven methodologies for the experimental determination of these crucial parameters. The protocols are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction to this compound: A Key Synthetic Intermediate

This compound is a halogenated aromatic aldehyde that serves as a vital building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts distinct reactivity and makes it a valuable precursor in the synthesis of a wide array of more complex molecules. This compound is particularly significant in the pharmaceutical and agrochemical industries, where it is utilized in the development of novel therapeutic agents and crop protection chemicals.[1] An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its effective use in reaction design, process scale-up, and quality control.

Physicochemical and Spectroscopic Data

A summary of the essential physicochemical and spectroscopic identifiers for this compound is provided below. This data is critical for the unambiguous identification and characterization of the compound.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 61072-56-8[1][2]
Molecular Formula C₇H₄ClFO[1][2]
Molecular Weight 158.56 g/mol [1][3]
Appearance White to light yellow or pale cream crystalline powder/solid[1][2]
Melting Point 56-62 °C (range)[1][2][4][5]
Boiling Point Data not readily available in public literature. An experimental protocol for its determination is provided in Section 4.
Solubility Insoluble in water[5]
InChI Key UVGYSEIWAOOIJR-UHFFFAOYSA-N[2][3]
SMILES C1=CC(=C(C=C1Cl)F)C=O[3]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, accurate melting point determination is a crucial indicator of purity.

Causality Behind Experimental Choices

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[5] This method involves heating a small, powdered sample in a sealed capillary tube within a calibrated apparatus that allows for precise temperature control and observation. The choice of a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is critical. Rapid heating can lead to an artificially broad melting range and an inaccurate reading due to the lag between the thermometer reading and the actual temperature of the sample.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube containing the sample into the designated slot in the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

    • For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point of 58-61 °C.

    • Set the heating rate (ramp rate) to 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Self-Validation:

    • To ensure accuracy, perform the measurement in triplicate with fresh samples and new capillary tubes for each run. The results should be consistent within a narrow margin.

    • A "mixed melting point" can be performed to confirm the identity of the substance. A 50:50 mixture with an authentic sample of this compound should exhibit the same sharp melting point. If the unknown is a different compound, the mixture will show a depressed and broadened melting range.

Experimental Workflow Diagram

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation: - Dry and powder the sample - Load into capillary tube (2-3 mm height) B Apparatus Setup: - Insert capillary into melting point apparatus A->B C Preliminary Run (Optional): - Rapid heating to estimate melting range B->C D Accurate Measurement: - Set start temp. ~15-20°C below expected m.p. - Heat at 1-2°C/min B->D If approx. m.p. is known C->D E Observation & Recording: - Record T1 (first liquid drop) - Record T2 (all liquid) D->E F Data Reporting: - Report melting point as T1 - T2 range E->F G Validation: - Repeat in triplicate - Perform mixed melting point if needed F->G

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid. Since the boiling point of this compound is not readily found in the literature, an experimental determination is necessary.

Rationale for the Chosen Method

For small sample quantities, the micro boiling point determination method using a Thiele tube or a similar oil bath setup is highly effective. This technique relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from a submerged, inverted capillary tube, and then noting the temperature at which this stream ceases and the liquid is drawn back into the capillary upon cooling. This latter temperature corresponds to the point where the vapor pressure inside the capillary equals the atmospheric pressure, providing an accurate boiling point measurement.

Step-by-Step Protocol for Micro Boiling Point Determination
  • Apparatus Assembly:

    • Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Add approximately 0.5 mL of this compound to the test tube (this will require melting the solid first).

    • Take a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

    • Clamp the thermometer assembly so that it is suspended in a Thiele tube or an oil bath. The heat-transfer fluid (mineral oil or silicone oil) should be well above the level of the sample.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube or the oil bath with a Bunsen burner or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid has reached a temperature slightly above its boiling point.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The rate of bubbling will decrease as the liquid cools.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. Record this temperature.

  • Self-Validating System:

    • Allow the apparatus to cool further, and then reheat to obtain a second determination. A consistent result validates the measurement.

    • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.

Experimental Workflow Diagram

BoilingPointWorkflow Micro Boiling Point Determination Workflow A Apparatus Assembly: - Attach test tube to thermometer - Add ~0.5 mL of liquid sample - Insert inverted capillary tube - Suspend in Thiele tube/oil bath B Heating Phase: - Gently heat the oil bath - Observe slow bubbling of trapped air A->B C Reaching Boiling Point: - Continue heating until a rapid, continuous stream of bubbles emerges from the capillary B->C D Cooling & Measurement: - Remove heat source - Allow to cool slowly C->D E Data Recording: - Record the temperature at which bubbling ceases and liquid enters the capillary tube D->E F Validation: - Repeat the heating/cooling cycle - Record atmospheric pressure E->F

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

This technical guide has provided a detailed overview of the melting point of this compound, supplemented with a robust, step-by-step protocol for its experimental verification. While the boiling point is not documented in readily accessible literature, a reliable micro-determination method has been outlined to enable researchers to ascertain this value accurately. Adherence to these protocols, grounded in established chemical principles, will ensure the generation of high-quality, reproducible data essential for the successful application of this important chemical intermediate in research and development.

References

  • PubChem. (n.d.). This compound.

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A Spectroscopic Investigation of 4-Chloro-2-fluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-fluorobenzaldehyde (C₇H₄ClFO), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. The guide offers not just the raw spectral data but also a detailed interpretation grounded in established spectroscopic principles, providing insights into the structural nuances of this halogenated aromatic aldehyde. Furthermore, it includes detailed, field-proven experimental protocols to ensure the reproducibility and integrity of the presented data.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde whose unique electronic and structural features, conferred by the presence of both chloro and fluoro substituents on the benzene ring, make it a versatile building block in organic synthesis.[1] Its applications span the pharmaceutical, agrochemical, and dye industries.[2] Accurate and unambiguous characterization of this intermediate is paramount to ensure the quality, purity, and desired outcome of subsequent synthetic transformations. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.[3][4] This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectra. The following diagram illustrates the numbering of the atoms for spectroscopic assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] For aromatic compounds, the chemical shifts and coupling constants of the protons are particularly informative about the substitution pattern on the ring.[6][7]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a downfield aldehyde proton signal and a complex multiplet pattern for the aromatic protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-aldehyde~10.3s (singlet)-
H-3~7.5d (doublet)~8.5
H-5~7.3dd (doublet of doublets)~8.5, ~2.0
H-6~7.9t (triplet)~8.5

Causality Behind Assignments:

  • Aldehyde Proton (H-aldehyde): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in its characteristic downfield chemical shift of around 10.3 ppm.[4][5] It appears as a singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (H-3, H-5, H-6): The aromatic protons resonate in the region of 7.0-8.0 ppm, typical for substituted benzenes.[6] The electron-withdrawing nature of the aldehyde, chloro, and fluoro groups deshields these protons. The specific multiplicities and coupling constants arise from spin-spin coupling with neighboring protons and fluorine.

    • H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to its downfield shift. It appears as a triplet due to coupling with both H-5 and the fluorine atom at C-2 (ortho coupling).

    • H-3: This proton is ortho to the fluorine atom and meta to the aldehyde and chloro groups. It appears as a doublet due to coupling with the adjacent H-5.

    • H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Chemical Shift (δ, ppm) Coupling to Fluorine (J, Hz)
C=O~188d (doublet), ~4.0
C-1~125d (doublet), ~3.0
C-2~163d (doublet), ~260
C-3~115d (doublet), ~22
C-4~140s (singlet)
C-5~130s (singlet)
C-6~135d (doublet), ~10

Causality Behind Assignments:

  • Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 188 ppm.[8] It exhibits a small coupling with the fluorine atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • C-2: This carbon is directly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260 Hz.[9]

    • C-4: This carbon is attached to the chlorine atom and appears at a downfield shift.

    • C-1, C-3, C-6: These carbons show varying degrees of shielding and deshielding based on their proximity to the electron-withdrawing groups. They also exhibit smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF).[9]

G cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Peak Integration) Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde and aromatic functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2850 and ~2750C-H stretch (aldehyde)Medium
~1700C=O stretch (carbonyl)Strong
~1600, ~1580, ~1470C=C stretch (aromatic ring)Medium to Strong
~1200C-F stretchStrong
~850C-Cl stretchMedium
~800-600C-H out-of-plane bendingStrong

Causality Behind Assignments:

  • Aldehyde Group: The presence of the aldehyde is confirmed by two characteristic C-H stretching vibrations around 2850 cm⁻¹ and 2750 cm⁻¹, and a very strong C=O stretching absorption around 1700 cm⁻¹.[11][12] The conjugation of the carbonyl group with the aromatic ring slightly lowers the C=O stretching frequency compared to a saturated aldehyde.[11]

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.[13] The C-H out-of-plane bending vibrations in the 800-600 cm⁻¹ region are indicative of the substitution pattern on the benzene ring.

  • Halogen Groups: The C-F and C-Cl stretching vibrations are observed in the fingerprint region, with the C-F stretch typically being stronger and at a higher wavenumber than the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[1]

m/z (mass-to-charge ratio) Proposed Fragment Significance
158/160[M]⁺Molecular ion peak (presence of Cl isotope)
157/159[M-H]⁺Loss of a hydrogen radical
129/131[M-CHO]⁺Loss of the formyl radical
94[M-CHO-Cl]⁺Loss of formyl radical and chlorine
75[C₆H₄]⁺Benzene ring fragment

Causality Behind Fragmentation:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak at m/z 158. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak at m/z 160 (the M+2 peak) with about one-third the intensity of the molecular ion peak is expected.[14] This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

  • Fragmentation: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) and the loss of the formyl radical (CHO) to yield a substituted phenyl cation ([M-CHO]⁺).[1][15] Further fragmentation can lead to the loss of the halogen atoms.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [C₇H₄ClFO]⁺˙ m/z 158/160 MH [C₇H₃ClFO]⁺ m/z 157/159 M->MH -H• MCHO [C₆H₄ClF]⁺ m/z 129/131 M->MCHO -CHO• MCHOCl [C₆H₄F]⁺ m/z 94 MCHO->MCHOCl -Cl•

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition (¹H NMR):

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Data Acquisition (¹³C NMR):

    • Pulse Program: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy (ATR Method)
  • Instrument and Sample Preparation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[13]

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal.

  • Sample Spectrum:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane.

    • Prepare working standards by serial dilution of the stock solution.

  • GC-MS Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless, operated in splitless mode.

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time.

    • Analyze the mass spectrum of the peak and compare it with the expected fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable means for the identification and structural characterization of this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, supported by established spectroscopic principles and detailed experimental protocols, offers a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible data, which is essential for quality control and regulatory compliance.

References

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  • Advances in Polymer Science. Fourier-Transform Infrared Spectroscopy (FTIR). [Link]
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  • Brainly. [FREE] NMR Analysis of Benzaldehyde. [Link]
  • Nanalysis. Sample Experiments – Simple affordable, safe examples of undergrad NMR labs. [Link]
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
  • Chemistry LibreTexts.
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  • ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... [Link]
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  • Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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4-Chloro-2-fluorobenzaldehyde safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Safe Handling of 4-Chloro-2-fluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

As a key building block in the synthesis of novel pharmaceutical and agrochemical compounds, this compound (CAS No: 61072-56-8) is a common reagent in the modern research laboratory.[1] Its unique substitution pattern makes it a valuable intermediate for creating complex organic molecules.[1] However, its utility is matched by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Section 1: Hazard Identification and Core Chemical Profile

A foundational understanding of a chemical's intrinsic properties is the starting point for any risk assessment. This compound is a solid, appearing as a white to light yellow powder or crystal, which dictates the primary routes of exposure—namely inhalation of dust and direct skin or eye contact.[1]

GHS Classification and Risk Analysis

The Globally Harmonized System (GHS) provides a clear, standardized summary of the chemical's hazards. It is classified with the signal word "Warning" and is associated with three primary hazard statements.[2][3]

GHS Classification Hazard Statement Code Practical Implication for Researchers
Skin Corrosion/IrritationCauses skin irritationH315Direct contact can lead to localized redness, inflammation, or dermatitis. This underscores the need for meticulous glove selection and handling techniques to prevent skin exposure.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritationH319Accidental contact with the eyes from dust particles can cause significant, potentially painful irritation. This mandates the use of appropriate, fully-sealed eye protection at all times.[2][3]
Specific Target Organ ToxicityMay cause respiratory irritationH335Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and discomfort. This is the primary driver for requiring the use of engineering controls like fume hoods.[2][3]
Physicochemical Properties

These properties are essential for understanding the compound's behavior during experiments and in the event of an accidental release.

Property Value Source
CAS Number 61072-56-8[1][4]
Molecular Formula C₇H₄ClFO[1][2]
Molecular Weight 158.56 g/mol [1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 58 - 61 °C[1]

Section 2: A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). It is achieved by implementing a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elim_Ex Not feasible; compound is required for synthesis. Elimination->Elim_Ex Engineering Engineering Controls Sub_Ex Use a less hazardous benzaldehyde derivative if a validated alternative exists for the specific reaction. Substitution->Sub_Ex Administrative Administrative Controls Eng_Ex Mandatory use of a certified chemical fume hood for all manipulations. Install eyewash stations and safety showers near the work area. Engineering->Eng_Ex PPE Personal Protective Equipment (Least Effective) Admin_Ex Develop and enforce a Standard Operating Procedure (SOP). Provide documented training on hazards and handling. Restrict access to authorized personnel. Administrative->Admin_Ex PPE_Ex Wear chemical safety goggles, nitrile gloves, and a lab coat. Use respiratory protection if fume hood is unavailable or during a large spill cleanup. PPE->PPE_Ex

Caption: Hierarchy of Controls applied to this compound.
Engineering Controls: The First Line of Defense

The primary engineering control is the mandatory use of a certified chemical fume hood for any procedure that could generate dust, including weighing, transferring, and adding to a reaction vessel.[5] This directly mitigates the respiratory irritation hazard (H335).[3] Furthermore, laboratory design must include easily accessible and regularly tested safety showers and eyewash stations.[5]

Administrative Controls: Standardizing Safe Practices

A written Standard Operating Procedure (SOP) for handling this compound is essential. This document should be readily available and serve as the basis for mandatory, documented training for all personnel who will handle the compound. Access to the chemical and its handling areas should be restricted to trained and authorized individuals.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential as the final barrier between the researcher and the chemical.

Protection Type Specification Rationale and Best Practices
Eye & Face Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield may be worn over goggles for added protection.[5]Standard safety glasses are insufficient. Goggles must provide a full seal around the eyes to protect against airborne dust.
Skin Nitrile gloves (inspect before use). A buttoned, long-sleeved laboratory coat.Nitrile provides good chemical resistance. Contaminated gloves must be removed using proper technique and disposed of as hazardous waste.[6] A lab coat prevents incidental contact with skin on the arms.
Respiratory Not required if handled exclusively within a functioning fume hood. For emergencies or spill cleanup outside a hood, a NIOSH/MSHA-approved respirator is necessary.[7]Relying on engineering controls is the preferred method for respiratory protection. Respirator use requires a formal program, including fit-testing.

Section 3: Step-by-Step Protocol for Safe Handling

This protocol provides a self-validating workflow. Adherence to each step ensures that risks are systematically managed.

  • Preparation and Pre-Use Checks:

    • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Ensure the work area within the hood is clean and uncluttered.

    • Confirm the locations of the nearest eyewash station, safety shower, and fire extinguisher.

    • Don all required PPE (goggles, nitrile gloves, lab coat).

  • Weighing and Dispensing:

    • Perform all weighing and transfer operations on a disposable weigh paper or in a suitable container inside the chemical fume hood to contain any dust.

    • Use a dedicated spatula for this chemical.

    • Close the primary container immediately after dispensing the required amount.

  • Use in Reaction:

    • When adding the solid to a reaction vessel, do so slowly and carefully to prevent generating airborne dust.

    • Keep the reaction apparatus within the fume hood for the duration of the experiment.

  • Post-Handling Cleanup:

    • Carefully fold the weigh paper and dispose of it, along with any used gloves, in the designated solid hazardous waste container.

    • Wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel to collect any residual dust, disposing of the wipe in the hazardous waste. Do not dry sweep.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Section 4: Emergency Procedures and First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Start INCIDENT OCCURS (Spill or Exposure) Spill_Type Small & Contained Spill? Start->Spill_Type Exposure_Type Route of Exposure? Start->Exposure_Type Spill_Small 1. Alert others in the area. 2. Use spill kit to absorb/cover. 3. Avoid raising dust. 4. Collect into waste container. 5. Clean area. Spill_Type->Spill_Small Yes Spill_Large 1. EVACUATE the area. 2. Alert supervisor. 3. Call emergency response. Spill_Type->Spill_Large No/Large Medical SEEK MEDICAL ATTENTION Bring SDS with you. Skin_Contact SKIN: Immediately flush with soap and water for 15 min. Remove contaminated clothing. Exposure_Type->Skin_Contact Skin Eye_Contact EYE: Immediately flush with eyewash for 15 min. Hold eyelids open. Remove contact lenses if possible. Exposure_Type->Eye_Contact Eye Inhalation INHALATION: Move to fresh air. If breathing is difficult, provide oxygen. Exposure_Type->Inhalation Inhalation Skin_Contact->Medical Eye_Contact->Medical Inhalation->Medical

Caption: Emergency Response Workflow for this compound.
Accidental Release Measures (Spill Response)

For a small, contained spill within a fume hood:

  • Alert personnel in the immediate area.

  • Ensure proper PPE is worn.

  • Gently cover the solid spill with a damp paper towel or use an appropriate spill kit absorbent to avoid generating dust.[8]

  • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly with soap and water.

  • For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

First-Aid Measures (Exposure Response)

Immediate and correct first aid is critical to minimizing harm.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[7]

Section 5: Storage and Disposal

Proper long-term management of the chemical and its waste is a crucial component of the laboratory safety lifecycle.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • The storage area should be a designated chemical storage cabinet or room, away from general traffic.

  • Store locked up and away from incompatible materials.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can lead to vigorous or uncontrolled reactions.[5]

Disposal Considerations
  • All waste, including the chemical itself, contaminated items (gloves, weigh paper), and empty containers, must be treated as hazardous waste.

  • Dispose of waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[5] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[5]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • SD Fine-Chem. (n.d.). 4-CHLOROBENZALDEHYDE Safety Data Sheet.
  • Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chemoventory. (2022, August 24). Safety Data Sheet: 4-Fluorobenzaldehyde.
  • BESA. (n.d.). Recommended PPE to handle chemicals.
  • PubChem. (n.d.). 2-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

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Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-fluorobenzaldehyde

This compound is a highly versatile substituted benzaldehyde that serves as a critical building block in modern organic synthesis. Its unique trifunctional nature—an electrophilic aldehyde, an inductively withdrawing ortho-fluorine, and a para-chlorine—provides a nuanced reactivity profile that is strategically leveraged by researchers, particularly in the fields of pharmaceutical and agrochemical development.[1] This distinct electronic and steric arrangement allows for selective transformations at both the carbonyl group and the aromatic ring, making it an indispensable intermediate for constructing complex molecular architectures found in high-value compounds like anti-cancer agents.[1]

This guide offers a deep dive into the chemical behavior of this compound. Moving beyond a simple recitation of reactions, we will explore the underlying electronic and mechanistic principles that govern its reactivity and stability. For the practicing scientist, understanding why this molecule behaves as it does is paramount for optimizing existing synthetic routes and innovating novel molecular designs.

Section 1: Electronic Properties and Their Influence on Reactivity

The reactivity of this compound is a direct consequence of the interplay between its three functional components.

  • The Aldehyde Group (-CHO): As a powerful electron-withdrawing group (EWG), the aldehyde deactivates the aromatic ring toward electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr). Its carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack in reactions like condensations, reductions, and organometallic additions.[2]

  • Ortho-Fluorine (-F): Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the adjacent carbonyl carbon and the aromatic carbons. While it also has a resonance donating effect (+R), its poor orbital overlap with the aromatic π-system means the inductive effect dominates, enhancing reactivity toward nucleophiles.

  • Para-Chlorine (-Cl): Chlorine also acts as an EWG through induction (-I) and a weak donating group through resonance (+R). Positioned para to the aldehyde, it contributes to the overall electron deficiency of the ring, further facilitating nucleophilic aromatic substitution.

Collectively, this substitution pattern creates a highly electrophilic aldehyde and an electron-poor aromatic ring primed for specific, predictable chemical transformations.

Section 2: Reactivity at the Carbonyl Group

The electron-deficient nature of the carbonyl carbon in this compound makes it a prime target for a wide array of nucleophilic addition reactions.

Reduction to 4-Chloro-2-fluorobenzyl alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for this purpose, offering excellent chemoselectivity by leaving the aromatic halogens and other reducible groups like esters untouched.[3]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol.[4][5]

Table 1: Key Parameters for Aldehyde Reduction

ParameterDetailsRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective for aldehydes/ketones, and operationally simple.[3]
Solvent Methanol (MeOH), Ethanol (EtOH)Protic solvents that readily dissolve NaBH₄ and the substrate.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic; starting at 0 °C allows for controlled addition.
Workup Aqueous acid (e.g., 1M HCl)Neutralizes excess NaBH₄ and protonates the intermediate alkoxide.
Detailed Protocol: Reduction of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding 1M HCl at 0 °C until the pH is acidic and gas evolution ceases.

  • Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-Chloro-2-fluorobenzyl alcohol, which can be purified by column chromatography if necessary.

Condensation Reactions for C-C Bond Formation

The enhanced electrophilicity of the aldehyde makes this compound an excellent substrate for base-catalyzed condensation reactions with active methylene compounds.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). The reaction is typically catalyzed by a weak base and proceeds through an initial nucleophilic addition followed by dehydration to form a stable α,β-unsaturated product.[6][7]

Caption: General workflow for a Knoevenagel condensation reaction.

Grignard and Wittig Reactions
  • Grignard Reaction: this compound readily reacts with Grignard reagents (R-MgX) to form secondary alcohols.[8] The reaction must be performed under strictly anhydrous conditions as Grignard reagents are highly basic and react with water.[9][10] The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, and the resulting magnesium alkoxide is protonated in an acidic workup.[11]

  • Wittig Reaction: This reaction provides a powerful method for converting the aldehyde into an alkene.[12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[13] The stereochemical outcome (E/Z alkene) depends on whether the ylide is stabilized or non-stabilized.[12][14]

Section 3: Reactivity of the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, activated by the aldehyde and halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). This is a critical reaction in drug synthesis, for instance, in the preparation of intermediates for the anticancer drug Pazopanib.[15][16]

The SNAr mechanism is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon bearing a leaving group (a halogen in this case), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

In the context of this compound, the fluorine at the ortho position is generally the more reactive site for SNAr. This is counterintuitive to bond strength but is explained by the mechanism. The rate-determining step is the initial attack of the nucleophile. Fluorine's superior ability to stabilize the negative charge of the Meisenheimer complex through its powerful inductive effect makes the carbon it is attached to more electrophilic and thus more susceptible to attack.[17]

Caption: The two-step addition-elimination mechanism of SNAr.

Section 4: Stability and Handling

While a robust reagent, the stability of this compound requires careful consideration to ensure its integrity and the success of synthetic protocols.

Table 2: Stability and Storage Profile

FactorStability Concern & RationaleRecommended Handling & Storage
Air/Oxygen The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially on prolonged exposure to air.[18] This impurity can complicate subsequent reactions.Store under an inert atmosphere (e.g., Nitrogen or Argon). Keep containers tightly sealed when not in use.
Moisture While not violently reactive, moisture can lead to the formation of hydrates, potentially affecting reaction stoichiometry.Store in a dry, cool place away from sources of moisture. Use anhydrous solvents and techniques for moisture-sensitive reactions.
Light Some aromatic aldehydes can undergo photochemical reactions or degradation over time.Store in amber or opaque containers to protect from light.
Incompatibilities Strong oxidizing agents (will convert aldehyde to acid), strong bases (can catalyze self-condensation or Cannizzaro reaction), and strong reducing agents.Segregate from incompatible materials. Ensure reaction vessels are clean and free of contaminants.

graph Storage_Decision_Tree {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Handling this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_Use [label="Short-term use or Long-term storage?"];
ShortTerm [label="Short-Term Use (Benchtop)"];
LongTerm [label="Long-Term Storage"];
Action_Inert [label="Flush container with N2/Ar after use"];
Action_Seal [label="Keep container tightly sealed"];
Action_Store [label="Store in cool, dry, dark location"];
Action_Segregate [label="Segregate from bases, oxidizers, and reducers"];

Start -> Q_Use;
Q_Use -> ShortTerm [label="Short-Term"];
Q_Use -> LongTerm [label="Long-Term"];
ShortTerm -> Action_Seal;
LongTerm -> Action_Inert;
Action_Inert -> Action_Store;
Action_Seal -> Action_Segregate;
Action_Store -> Action_Segregate;

}

Caption: Decision workflow for proper handling and storage.

Section 5: Safety Precautions

As with any active chemical reagent, proper safety protocols are mandatory when handling this compound.

  • Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound presents a fascinating case study in multifunctional reactivity. The electron-withdrawing properties of its substituents render the carbonyl carbon highly susceptible to a range of nucleophilic additions, including reduction, condensation, and organometallic reactions. Simultaneously, these same electronic effects activate the aromatic ring for nucleophilic aromatic substitution, with a notable regioselectivity for the ortho-fluorine position. This predictable and versatile reactivity, however, must be managed with a clear understanding of its stability, particularly its sensitivity to air. By adhering to proper handling, storage, and reaction protocols, researchers can fully exploit the synthetic power of this key intermediate to accelerate the development of novel pharmaceuticals and other advanced materials.

References

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Electron-withdrawing effects of substituents in 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 4-Chloro-2-fluorobenzaldehyde

Executive Summary

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials, valued for its unique reactivity profile.[1][2] This guide provides a comprehensive analysis of the electronic effects exerted by its three key substituents: the aldehyde, the ortho-fluoro group, and the para-chloro group. We dissect the interplay between inductive and resonance effects, quantitatively assess their impact using physicochemical data, and explain how these fundamental principles govern the molecule's chemical behavior. This document is intended for researchers, medicinal chemists, and process development scientists who leverage substituted aromatic aldehydes in complex synthetic applications.

Theoretical Framework: A Duality of Electronic Influence

The reactivity of a substituted benzene ring is fundamentally controlled by the electronic nature of its substituents. These effects are primarily categorized into two types: the inductive effect and the resonance effect.[3][4]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[5][6] Electron-withdrawing groups with high electronegativity pull electron density away from the aromatic ring, a deactivating influence that reduces the ring's nucleophilicity. This effect is distance-dependent, weakening as the distance from the substituent increases.

  • Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[4][7] Substituents with lone pairs can donate electron density to the ring (+R effect), while those with π-bonds involving a more electronegative atom can withdraw electron density (-R effect).

Understanding the balance between these two opposing or reinforcing effects is critical to predicting the chemical behavior of a molecule like this compound.[8][9]

Caption: Duality of substituent electronic influences.

Analysis of Individual Substituents

The electronic landscape of this compound is a composite of the contributions from its three distinct functional groups.

The Aldehyde Group (-CHO): A Powerful Electron Sink

The formyl group is a potent deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance mechanisms.

  • -I Effect: The oxygen atom, being highly electronegative, pulls electron density from the carbonyl carbon. This positive character on the carbonyl carbon, in turn, inductively withdraws electron density from the attached ring carbon.[10]

  • -R Effect: The π-bond of the carbonyl group is in conjugation with the aromatic π-system. This allows for the delocalization of electron density from the ring onto the electronegative oxygen atom, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions, leaving them with a partial positive charge.[11]

This strong electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[10][12]

Caption: Resonance delocalization by the aldehyde group.

The Halogen Substituents (-F and -Cl): A Dichotomy of Effects

Halogens present a classic case where inductive and resonance effects are in opposition.[5][6]

  • Strong -I Effect: Due to their high electronegativity, both fluorine and chlorine exert a powerful electron-withdrawing inductive effect, deactivating the entire ring towards electrophilic substitution.[3][13] Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger.[4]

  • Weak +R Effect: The lone pairs on the halogen atoms can be delocalized into the aromatic π-system.[8] This electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. However, for halogens, the orbital overlap between the halogen's p-orbitals (2p for F, 3p for Cl) and the carbon's 2p orbital is not optimal, rendering the +R effect weaker than their dominant -I effect.[14]

The net result is that halogens are deactivating groups but are paradoxically ortho-, para-directing for electrophilic aromatic substitution.[4]

Caption: Opposing electronic effects of a halogen substituent.

Synergistic Effects and Molecular Reactivity Profile

The combination of the -CHO, -F, and -Cl groups on the same aromatic core creates a molecule with distinct regions of reactivity.

  • A Highly Deactivated Aromatic Ring: All three substituents exert a net electron-withdrawing effect, making the aromatic ring significantly electron-deficient and thus highly deactivated towards electrophilic aromatic substitution reactions.

  • An Exceptionally Electrophilic Carbonyl Carbon: The inductive effects of the ortho-fluoro and para-chloro groups work in concert with the inherent electron-withdrawing nature of the aldehyde. They further pull electron density from the ring, which in turn enhances the electron deficiency of the carbonyl carbon, making it a prime target for nucleophiles. This is a key feature exploited in its synthetic applications.[1]

  • Complex Directing Influences: While the ring is deactivated, if an electrophilic substitution were forced, the directing effects would be competitive. The powerful meta-directing aldehyde group and the ortho-, para-directing halogens would lead to a complex product mixture, making such reactions synthetically challenging.

Caption: Summary of electronic effects and reactivity.

Quantitative Analysis: Hammett Substituent Constants

The Hammett equation provides a quantitative means to evaluate the electronic influence of substituents. The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentPositionHammett Constant (σ)Primary Effect
-CHO para+0.42Strong -I, -R
-F meta+0.34Dominant -I
para+0.06-I and +R effects nearly cancel
-Cl meta+0.37Dominant -I
para+0.23-I effect outweighs +R effect

Data sourced from various compilations and may vary slightly between sources.[15][16]

The large positive σ value for the para-aldehyde confirms its strong electron-withdrawing character. The positive meta values for both halogens highlight their powerful inductive withdrawal. The significantly smaller para value for fluorine compared to chlorine demonstrates its stronger electron-donating resonance (+R) effect, which more effectively counteracts its inductive pull at that position.

Experimental Protocol: Synthesis via Halogen Exchange (Halex) Reaction

The principles discussed govern the practical synthesis of related compounds. For instance, 4-fluorobenzaldehyde can be synthesized from 4-chlorobenzaldehyde via a nucleophilic aromatic substitution known as the Halex reaction.[17][18] The presence of the electron-withdrawing aldehyde group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.

Objective: To replace the chloro substituent with a fluoro substituent on a benzaldehyde core.

Materials:

  • 4-Chlorobenzaldehyde

  • Anhydrous Potassium Fluoride (KF)

  • Phase-Transfer Catalyst (e.g., Tetraphenylphosphonium bromide)

  • High-boiling solvent (e.g., Nitrobenzene or Sulfolane)[19]

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Charging Reagents: The flask is charged with 4-chlorobenzaldehyde, anhydrous potassium fluoride (excess), and the phase-transfer catalyst.[19]

  • Solvent Addition: The high-boiling solvent is added to the flask.

  • Reaction: The mixture is heated to a high temperature (typically 210-230°C) under a nitrogen atmosphere and stirred vigorously for several hours (e.g., 5-8 hours).[17]

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled. The solid salts are removed by filtration.

  • Purification: The filtrate, containing the product and solvent, is subjected to vacuum distillation to separate the lower-boiling 4-fluorobenzaldehyde from the high-boiling solvent.[17]

Causality: The success of this reaction hinges on the electron-withdrawing nature of the para-aldehyde group, which activates the ring for nucleophilic (not electrophilic) substitution, a classic example of how these electronic effects dictate synthetic strategy.

Conclusion

The substituents on this compound create a finely tuned electronic environment. The aldehyde group acts as a powerful and unambiguous electron sink. The fluoro and chloro groups contribute a strong deactivating inductive pull that is only partially offset by a weaker resonance donation. The synergy of these effects results in a molecule with a highly electron-deficient aromatic ring but, more importantly for its utility, an exceptionally electrophilic carbonyl carbon. This detailed understanding of its electronic properties is essential for medicinal and synthetic chemists to rationally design reaction pathways and develop novel molecules with desired therapeutic or material properties.

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A Senior Application Scientist's Guide to Key Intermediates in Organic Synthesis Using 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Dihalogenated Aromatic Aldehyde

In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of a starting material is a decision of paramount strategic importance. The molecular architecture of the initial building block dictates the feasible synthetic routes, influences reaction efficiencies, and ultimately defines the accessibility of the target molecule. 4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8) has emerged as a particularly valuable scaffold. Its structure, featuring a reactive aldehyde function ortho to a fluorine atom and para to a chlorine atom, presents a unique combination of reactivity and electronic properties.[1][2] This guide provides an in-depth exploration of the key synthetic transformations of this compound, offering field-proven insights and detailed protocols for the synthesis of critical intermediates. The methodologies described herein are designed not merely as instructions, but as self-validating systems that explain the causality behind each experimental choice, empowering researchers to adapt and innovate.

Physicochemical & Spectroscopic Profile of the Core Scaffold

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. This compound is typically an off-white to light yellow crystalline powder. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 61072-56-8[1][3][4]
Molecular Formula C₇H₄ClFO[3][4]
Molecular Weight 158.56 g/mol [3][4]
Melting Point 58 - 61 °C[2]
Appearance White to light yellow powder/crystal[2]
Purity (Typical) ≥98% (GC)[2]

Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are publicly available and serve as crucial benchmarks for reaction monitoring and product verification.[3][5]

Core Synthetic Transformations and Key Intermediates

The aldehyde group is a nexus of chemical reactivity, serving as a gateway to a multitude of functional groups. We will now explore the most pivotal transformations of this compound.

Oxidation: Accessing the Carboxylic Acid Scaffold

The oxidation of this compound to 4-Chloro-2-fluorobenzoic acid is a fundamental transformation, yielding an intermediate that is itself a vital building block for pharmaceuticals, including novel herbicides and liquid crystals.[6][7] The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other derivatizations.

Causality of Experimental Choice: The selection of an oxidant is critical. While strong oxidants like potassium permanganate or chromic acid are effective, they often require harsh conditions and generate hazardous waste. A milder, more controlled oxidation using a buffered system or a selective oxidant like sodium chlorite is often preferred in complex syntheses to avoid side reactions with the halogen substituents.

This protocol is a representative method adapted from standard organic synthesis procedures for aldehyde oxidation.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 63.1 mmol) in 150 mL of acetone and cool the solution to 0 °C in an ice bath.

  • Oxidant Preparation: Separately, prepare Jones reagent by dissolving chromium trioxide (CrO₃, 7.5 g, 75.0 mmol) in 15 mL of water, then slowly adding concentrated sulfuric acid (6.5 mL, 122 mmol) while cooling in an ice bath.

  • Reaction: Add the prepared Jones reagent dropwise to the stirred aldehyde solution at 0-5 °C. The color will change from orange to a dark green/blue precipitate. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Monitoring & Quenching: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours). Once complete, quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Work-up: Remove the acetone under reduced pressure. Partition the remaining residue between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Chloro-2-fluorobenzoic acid.

Reduction: Synthesis of the Benzyl Alcohol Intermediate

The reduction of the aldehyde to (4-Chloro-2-fluorophenyl)methanol provides a primary alcohol intermediate. This functional group is a precursor for ethers, esters, and can be converted to a leaving group (e.g., a benzyl halide) for subsequent nucleophilic substitution reactions.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones over other reducible functional groups, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH). The reaction is typically run in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.

  • Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 63.1 mmol) and dissolve it in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: While stirring, add sodium borohydride (NaBH₄, 1.43 g, 37.8 mmol, 0.6 eq) portion-wise over 15 minutes. Note: The reaction is exothermic and generates hydrogen gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is slightly acidic (~pH 6).

  • Isolation: Remove the bulk of the methanol via rotary evaporation. Add deionized water (50 mL) to the residue and extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate to afford the (4-Chloro-2-fluorophenyl)methanol, which can be further purified by column chromatography if necessary.

C-C Bond Formation I: The Wittig Olefination

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity.[8][9] This transformation converts this compound into various substituted styrenes, which are versatile monomers and intermediates.

Mechanism Rationale: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[10] The driving force for the reaction is the subsequent irreversible decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide.[9][10] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[11]

Wittig_Reaction start This compound betaine Betaine Intermediate start->betaine Nucleophilic Attack ylide Phosphonium Ylide (Ph₃P=CHR) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Substituted Alkene oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo Grignard_Reaction aldehyde This compound + Grignard Reagent (R-MgBr) alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Addition solvent Anhydrous Ether (THF) solvent->aldehyde Stabilization alcohol Secondary Alcohol Product alkoxide->alcohol Protonation workup Aqueous Acidic Workup (e.g., NH₄Cl or dilute HCl) workup->alkoxide

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Novel Schiff Bases from 4-Chloro-2-fluorobenzaldehyde for Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Schiff bases, characterized by their azomethine functional group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their synthetic accessibility and diverse biological activities.[1][2] This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-Chloro-2-fluorobenzaldehyde. The presence of both chloro and fluoro substituents on the aromatic ring is strategically significant, as halogen atoms can modulate the electronic properties, lipophilicity, and metabolic stability of molecules, often enhancing their therapeutic potential.[3] We present detailed, field-proven protocols for the condensation reaction of this compound with both mono- and di-amines, offering researchers a robust framework for developing new chemical entities for drug discovery.

Rationale and Mechanistic Insight

The formation of a Schiff base is a reversible acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[3] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[4][5]

  • Dehydration: The hemiaminal is unstable and, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable imine, or Schiff base.[4][6]

The presence of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[7]

G cluster_reactants Step 1: Nucleophilic Addition cluster_product Step 2: Elimination aldehyde This compound protonation Protonation (H+) aldehyde->protonation Carbonyl Activation amine Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack protonation->hemiaminal Nucleophilic Attack dehydration Dehydration (-H2O) hemiaminal->dehydration Proton Transfer schiff_base Schiff Base (Imine) dehydration->schiff_base G A 1. Dissolve Aldehyde in Ethanol C 3. Combine Reactant Solutions A->C B 2. Dissolve Amine in Ethanol B->C D 4. Add Acid Catalyst (Glacial Acetic Acid) C->D E 5. Reflux for 2-6 hours (Monitor by TLC) D->E F 6. Cool to Room Temperature E->F G 7. Collect Precipitate (Vacuum Filtration) F->G H 8. Wash with Cold Ethanol G->H I 9. Recrystallize from Hot Ethanol H->I J 10. Dry, Weigh, and Characterize Product I->J

General workflow for Schiff base synthesis and purification.
Protocol 1: Synthesis of (E)-4-((4-chloro-2-fluorobenzylidene)amino)phenol

This protocol details the reaction with a substituted aromatic amine, 4-aminophenol.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.59 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir until fully dissolved. In a separate beaker, dissolve 1.09 g (10 mmol) of 4-aminophenol in 20 mL of absolute ethanol; gentle warming may be necessary. [8]2. Reaction Setup: Add the 4-aminophenol solution to the flask containing the aldehyde. A color change may be observed.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture. [9]Fit the flask with a reflux condenser and place it on the heating mantle. Heat the reaction to reflux (approx. 78°C) and maintain for 4 hours with continuous stirring.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (7:3). The disappearance of starting materials and the appearance of a new spot indicates product formation.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product twice with 10 mL of cold ethanol to remove unreacted starting materials. Recrystallize the solid from hot ethanol to yield a purified product.

  • Drying and Analysis: Dry the purified crystals in a desiccator or vacuum oven. Record the final mass to calculate the yield, determine the melting point, and proceed with spectroscopic characterization.

Protocol 2: Synthesis of a bis-Schiff Base with Ethylenediamine

This protocol demonstrates the synthesis using a diamine, requiring a 2:1 molar ratio of aldehyde to amine.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3.17 g (20 mmol) of this compound in 30 mL of absolute ethanol.

  • Reaction Setup: In a separate beaker, dissolve 0.60 g (10 mmol) of ethylenediamine in 15 mL of absolute ethanol. Add this amine solution dropwise to the aldehyde solution with stirring.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid and reflux the mixture for 3 hours.

  • Isolation and Purification: Follow steps 5-7 from Protocol 1 to isolate, purify, and characterize the resulting bis-Schiff base product.

Characterization

Confirming the identity and purity of the synthesized Schiff base is a critical step.

TechniquePurposeExpected Observations
Melting Point Assess purityA sharp, defined melting range.
FT-IR Confirm functional groupsDisappearance of C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) band at ~1600-1630 cm⁻¹. [10]
¹H NMR Structural elucidationAppearance of a characteristic singlet for the azomethine proton (-CH=N-) between δ 8.0-9.0 ppm. Disappearance of the aldehyde proton (~10 ppm) and amine protons. [11]
¹³C NMR Structural elucidationAppearance of the azomethine carbon (-C=N-) signal around δ 150-165 ppm. [12]
Mass Spec (MS) Confirm molecular weightThe molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.

Applications in Drug Development

Schiff bases are versatile pharmacophores known for a wide array of biological activities. [13][14]The incorporation of a 4-chloro-2-fluorophenyl moiety can enhance these properties. Potential therapeutic applications include:

  • Antimicrobial Agents: Halogenated Schiff bases have shown potent activity against various bacterial and fungal strains. [3]* Anticancer Activity: The imine linkage is often crucial for cytotoxicity against cancer cell lines. [15][16]These compounds can induce apoptosis or interfere with cell signaling pathways.

  • Coordination Chemistry: The imine nitrogen is a Lewis base, making Schiff bases excellent ligands for coordinating with metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. [2][17]

G ligand Synthesized Schiff Base (Ligand) complex Schiff Base-Metal Complex ligand->complex Coordination via Imine Nitrogen metal Metal Ion (e.g., Cu(II), Zn(II), Co(II)) metal->complex application Enhanced Therapeutic Applications (Anticancer, Antimicrobial, Catalytic) complex->application

Schiff bases as ligands for developing bioactive metal complexes.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield Incomplete reaction; impure reagents.Extend reflux time. Ensure reagents are pure and the solvent is anhydrous. Check catalyst amount.
Oily Product Impurities present; product may have a low melting point.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify using column chromatography.
Incomplete Reaction (TLC) Insufficient heating or catalyst.Ensure the reaction is at a steady reflux. Add another 1-2 drops of glacial acetic acid.

Conclusion

This application note provides robust and reproducible protocols for the synthesis of novel Schiff bases from this compound. The straightforward condensation reaction, coupled with the potential for significant biological activity, makes these compounds highly attractive for researchers in medicinal chemistry and drug development. The detailed characterization methods ensure the structural integrity of the synthesized molecules, providing a solid foundation for further biological evaluation and the development of new therapeutic agents.

References

  • Younus, H. A., Saleem, F., et al. (2024). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents.
  • Deshmukh, R., Jha, A., & Tomar, V. (2013). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Rasayan Journal of Chemistry.
  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation.
  • Khan, K. M., et al. (2016). Schiff bases in medicinal chemistry: a patent review (2010-2015). Expert Opinion on Therapeutic Patents.
  • Sharma, K., & Singh, R. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. International Journal of Pharmaceutical Sciences and Research.
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  • ResearchGate. (n.d.). Mechanism of formation Schiff base.
  • Sahu, R., Thakur, D. S., & Kashyap, P. (2012). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. (n.d.). Schiff base.
  • Younus, H. A., et al. (2024). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016–2023). Expert Opinion on Therapeutic Patents.
  • BYJU'S. (2020). Synthesis of Schiff Bases.
  • (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
  • Al-Amiery, A. A. (2022). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of Transition Metal Complexes.
  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development.
  • ResearchGate. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid.
  • Joshi, A. (2020). A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole. ResearchGate.
  • ER Publications. (n.d.). Schiff Base Synthesis, Characterization, and Bioactivity.
  • (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
  • Kumar, D., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine.
  • Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research.
  • (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.

Sources

Application Notes & Protocols: A Guide to Knoevenagel Condensation Reactions Utilizing 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the Knoevenagel condensation reaction, with a specific focus on the versatile substrate, 4-chloro-2-fluorobenzaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the significant applications of the resulting α,β-unsaturated products. The unique electronic properties conferred by the halogen substituents on the benzaldehyde ring make this reagent particularly valuable for synthesizing complex molecules and pharmacologically active compounds.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[2][4] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of pharmaceuticals, fine chemicals, and functional polymers.[1][4]

This compound stands out as a particularly effective substrate for this reaction.[5] The presence of two electron-withdrawing halogen atoms—chlorine and fluorine—significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity facilitates the nucleophilic attack by the carbanion generated from the active methylene compound, often leading to higher yields and milder reaction conditions compared to less activated aldehydes.[1] Its structural attributes make it an invaluable building block for introducing halogenated phenyl moieties into target molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5]

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism initiated by a basic catalyst.[1][6] The causality behind this sequence is a cascade of acid-base and nucleophilic addition-elimination reactions.

  • Enolate Formation : A weak base, such as piperidine or an amine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This deprotonation is feasible because the adjacent electron-withdrawing groups (Z and Z') stabilize the resulting carbanion (enolate) through resonance.[1][7]

  • Nucleophilic Attack : The resonance-stabilized enolate acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This step forms a transient tetrahedral alkoxide intermediate.[1][6]

  • Protonation (Aldol Addition) : The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound, which is an aldol-type addition product.[1][7]

  • Dehydration : The aldol adduct readily undergoes dehydration (elimination of a water molecule). This step is often spontaneous or facilitated by heat, as the resulting conjugated system provides a strong thermodynamic driving force, yielding the final, stable α,β-unsaturated product.[1]

Knoevenagel_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aldehyde This compound Attack Nucleophilic Attack Aldehyde->Attack ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate Formation [Z-CH-Z']⁻ ActiveMethylene->Enolate + Base Base Base Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Aldol Aldol Adduct Intermediate->Aldol + H⁺ Dehydration Dehydration (-H₂O) Aldol->Dehydration Product α,β-Unsaturated Product Dehydration->Product

General mechanism of the Knoevenagel condensation.

Experimental Protocols & Workflows

The protocols described herein are generalized procedures that serve as a robust starting point. Researchers must optimize conditions based on their specific active methylene compound, available equipment, and safety protocols.

Protocol 1: Conventional Synthesis using a Basic Catalyst

This method employs a traditional approach using a common organic base in a suitable solvent. It is reliable and requires standard laboratory glassware.

Materials and Reagents:

  • This compound

  • Malononitrile (or Ethyl Cyanoacetate)

  • Piperidine (or other suitable base like DABCO)

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (dilute)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) and the active methylene compound (10 mmol) in ethanol (20-30 mL).

  • Catalyst Addition : To the stirring solution, add a catalytic amount of piperidine (e.g., 0.5-1 mmol) dropwise at room temperature.

  • Reaction : Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up : After completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product. If not, slowly add cold water or ice to the flask to induce precipitation of the crude product.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove impurities.

  • Drying & Characterization : Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

Protocol 2: Microwave-Assisted Green Synthesis (Solvent-Free)

This protocol leverages microwave irradiation to accelerate the reaction, often under solvent-free conditions, aligning with the principles of green chemistry.[8][9] This method drastically reduces reaction times and waste.[8]

Materials and Reagents:

  • This compound

  • Ethyl Cyanoacetate (or Malononitrile)

  • Ammonium Acetate (or another solid catalyst like Urea)[8][10]

  • Microwave reactor vial

Procedure:

  • Mixing : In a microwave-safe reaction vessel, combine this compound (5 mmol), ethyl cyanoacetate (5 mmol), and a catalytic amount of ammonium acetate (0.5 mmol).[8]

  • Reaction : Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 150-300 W) for a short duration (typically 2-10 minutes).[8][9] Monitor the internal temperature to avoid decomposition. The reaction progress can be checked by TLC after cooling.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. The solidified crude product can be directly used for purification.

  • Purification : Add a small amount of cold ethanol to the vessel, break up the solid, and collect it by vacuum filtration. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure compound.[8][10]

  • Drying & Characterization : Dry the purified crystals and characterize them as described in Protocol 1.

Experimental workflow for Knoevenagel condensation.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, solvent, and conditions significantly impacts reaction efficiency. The following table summarizes various reported conditions for the Knoevenagel condensation of substituted benzaldehydes with active methylene compounds, providing a valuable reference for protocol optimization.

AldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)Reference
4-ChlorobenzaldehydeEthyl CyanoacetateDABCO[HyEtPy]Cl/H₂O505-40 min83-99[11]
4-ChlorobenzaldehydeMalononitrileNi(NO₃)₂·6H₂OWaterRoom Temp10 min90[12]
4-FluorobenzaldehydeEthyl CyanoacetateDABCO[HyEtPy]Cl/H₂O505-40 min97[11]
Aromatic AldehydesEthyl CyanoacetateAmmonium AcetateNone (MW)-50-120 s86-95[8]
Aromatic AldehydesMalononitrileDBU/WaterWaterRoom Temp5-20 min92-98[13]
4-ChlorobenzaldehydeMalononitrilep-HAP (MW)None1002 min95[9]

Applications in Drug Discovery and Materials Science

The products of the Knoevenagel condensation with this compound are highly valuable scaffolds in medicinal chemistry and materials science.

Pharmaceutical Significance: The resulting (4-chloro-2-fluorobenzylidene) derivatives are key precursors for a wide range of biologically active molecules.[5] The unique substitution pattern is often leveraged to synthesize compounds with therapeutic potential, including:

  • Anticancer Agents : Many Knoevenagel products have demonstrated significant anticancer activity by targeting various cellular pathways and enzymes like kinases or tubulin.[14] The presence of halogens can enhance binding affinity and membrane permeability.

  • Anti-inflammatory Compounds : The α,β-unsaturated carbonyl moiety is a known pharmacophore that can interact with biological targets involved in inflammation.[5]

  • Antimicrobial Agents : These compounds serve as building blocks for novel heterocyclic systems with potential antibacterial and antifungal properties.

The reaction provides a direct route to introduce a synthetically versatile handle—the α,β-unsaturated system—which can undergo further transformations such as Michael additions, cycloadditions, or reductions to build molecular complexity.[4]

Applications cluster_reactants Starting Materials cluster_applications Drug Development & Research Applications R1 This compound Knoevenagel Knoevenagel Condensation R1->Knoevenagel R2 Active Methylene Compound R2->Knoevenagel Product α,β-Unsaturated Product (Key Intermediate) Knoevenagel->Product App1 Anticancer Agent Synthesis Product->App1 App2 Anti-inflammatory Drug Precursors Product->App2 App3 Antimicrobial Compound Design Product->App3 App4 Heterocyclic Scaffold Synthesis Product->App4

From starting materials to high-value applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • Benchchem. (n.d.). Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.
  • ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
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  • Organic Reactions. (1967). The Knoevenagel Condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
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  • RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
  • Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO.
  • PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • ResearchGate. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
  • ResearchGate. (n.d.). Some of the commercially available drugs derived using the Knoevenagel condensation reaction.

Sources

The Strategic Application of 4-Chloro-2-fluorobenzaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-fluorobenzaldehyde has emerged as a pivotal starting material in medicinal chemistry, valued for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of its application, with a particular focus on the synthesis of the multi-kinase inhibitor, Regorafenib. We will elucidate the rationale behind its use, detailing the structure-activity relationships conferred by the 4-chloro-2-fluorophenyl moiety. Furthermore, this document furnishes comprehensive, step-by-step protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient (API), alongside validated analytical methods. Visual diagrams of the synthetic workflow and the targeted biological pathways are included to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Halogenated Aromatic Aldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its chemical architecture, featuring a reactive aldehyde group and a strategically halogenated phenyl ring, offers a unique platform for constructing pharmacologically active compounds. The presence of both chlorine and fluorine atoms modulates the molecule's reactivity and imparts desirable pharmacokinetic properties to the final drug substance.[1][3] The electron-withdrawing nature of the halogens enhances the electrophilicity of the aromatic ring, making it amenable to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of diaryl ethers, a common motif in kinase inhibitors.

This guide will focus on the paramount application of this compound in the synthesis of Regorafenib, a potent multi-kinase inhibitor used in oncology.

Case Study: Synthesis of Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets several signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[4][5] It is approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[6] The 4-chloro-2-fluorophenyl moiety is a key structural feature of Regorafenib, contributing significantly to its binding affinity and overall efficacy.

Biological Rationale and Mechanism of Action of Regorafenib

Regorafenib exerts its anti-tumor activity by inhibiting a range of kinases, including those involved in:

  • Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[4][7]

  • Oncogenesis: KIT, RET, and BRAF kinases.[8]

  • Tumor Microenvironment: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[4]

By targeting these kinases, Regorafenib effectively cuts off the blood supply to the tumor, inhibits cancer cell proliferation, and modulates the tumor microenvironment.[8][9]

Signaling Pathway of Regorafenib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF FGFR FGFR FGFR->RAF KIT KIT KIT->RAF RET RET RET->RAF TIE2 TIE2 Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) TIE2->Gene_Expression Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Inhibits Regorafenib->FGFR Inhibits Regorafenib->KIT Inhibits Regorafenib->RET Inhibits Regorafenib->TIE2 Inhibits Regorafenib->RAF Inhibits

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

The Role of the 4-Chloro-2-fluorophenyl Moiety: A Structure-Activity Relationship (SAR) Perspective

The 4-chloro-2-fluorophenyl group in Regorafenib is not merely a passive structural component; it plays a crucial role in the drug's interaction with its target kinases. This substitution pattern is a deliberate design choice rooted in established medicinal chemistry principles:

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable hydrogen bonding and dipole-dipole interactions with the amino acid residues in the kinase hinge region, a critical area for inhibitor binding.

  • Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3]

  • Lipophilicity and Cell Permeability: The halogen atoms contribute to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its intracellular targets.

The combination of a chloro and a fluoro substituent at the 4- and 2-positions, respectively, provides an optimal balance of these properties, leading to a potent and effective kinase inhibitor.

Synthetic Protocols

The synthesis of Regorafenib from this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic strategy involves the conversion of the starting aldehyde into a key aniline intermediate, which is then elaborated to the final product.

Synthetic Workflow Overview

G A This compound B This compound Oxime A->B Oximation C N-(4-chloro-2-fluorophenyl)acetamide B->C Beckmann Rearrangement D 4-Chloro-2-fluoroaniline C->D Hydrolysis E 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide D->E Ether Synthesis (Hypothetical Intermediate) F Regorafenib E->F Urea Formation

Sources

Use of 4-Chloro-2-fluorobenzaldehyde in pharmaceutical and agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-2-fluorobenzaldehyde as a pivotal intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of this compound

This compound (CAS: 61072-56-8) is a highly versatile aromatic aldehyde that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its utility stems from a unique confluence of structural features: a reactive aldehyde group, a cornerstone for carbon-carbon and carbon-nitrogen bond formation, and a distinct di-halogenated phenyl ring. The specific ortho-fluoro and para-chloro substitution pattern creates a unique electronic environment, influencing the reactivity of the aldehyde and providing multiple, distinct sites for subsequent chemical modifications.[4][5]

The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of the final active ingredient, often leading to improved pharmacokinetic profiles—a highly desirable trait in drug discovery.[5][6] Concurrently, the chlorine atom serves as another potential reaction handle, typically for nucleophilic aromatic substitution or cross-coupling reactions. This multi-functional nature allows chemists to construct intricate molecular architectures, making it an indispensable intermediate in the synthesis of novel anti-cancer agents, anti-inflammatory compounds, advanced pesticides, and specialized dyes.[1][4] This guide provides detailed application notes and protocols for leveraging the synthetic potential of this compound.

Part 1: Pharmaceutical Synthesis Applications

The structural attributes of this compound make it a favored precursor for a variety of heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[4] One of the most significant applications is in the synthesis of substituted triazole derivatives, a class of compounds renowned for a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[7][8][9]

Application Focus: Synthesis of Substituted 1,2,4-Triazole Heterocycles

The following protocol details a representative synthesis of a 5-(4-Chloro-2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a key intermediate that can be further functionalized. The synthesis proceeds via the formation of a thiosemicarbazone, followed by oxidative cyclization.

Reaction Workflow: From Benzaldehyde to Triazole Intermediate

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Oxidative Cyclization A This compound C N-(4-Chloro-2-fluorobenzylidene)-N'-phenylhydrazine-1-carbothioamide A->C Ethanol, Acid catalyst B 4-Phenyl-3-thiosemicarbazide B->C E 5-(4-Chloro-2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol C->E Reflux D NaOH (aq) D->E

Caption: Synthetic pathway from this compound to a 1,2,4-triazole-3-thiol intermediate.

Protocol 1: Synthesis of 5-(4-Chloro-2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This two-step protocol provides a reliable method for synthesizing the triazole core structure.

Step 1: Synthesis of N-(4-Chloro-2-fluorobenzylidene)-N'-phenylhydrazine-1-carbothioamide

  • Rationale: This step involves the acid-catalyzed condensation reaction between the aldehyde and the thiosemicarbazide. The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal amine of the thiosemicarbazide, forming a C=N bond. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed.

  • Procedure:

    • To a 250 mL round-bottom flask, add this compound (1.59 g, 10 mmol) and 4-phenyl-3-thiosemicarbazide (1.67 g, 10 mmol).

    • Add 100 mL of absolute ethanol, followed by 2-3 drops of glacial acetic acid as a catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry in a vacuum oven at 60°C.

Step 2: Oxidative Cyclization to form 5-(4-Chloro-2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Rationale: The thiosemicarbazone intermediate undergoes intramolecular cyclization in the presence of a base. The basic medium (NaOH) facilitates the deprotonation and subsequent nucleophilic attack to form the triazole ring. This is an oxidative cyclization where the hydrogen is eliminated.

  • Procedure:

    • Place the dried thiosemicarbazone from Step 1 (3.08 g, ~9.5 mmol) into a 250 mL round-bottom flask.

    • Add 80 mL of a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 6 hours with constant stirring.

    • Cool the mixture to room temperature and transfer it to a 500 mL beaker placed in an ice bath.

    • Slowly acidify the solution by adding cold, dilute hydrochloric acid dropwise with stirring until the pH is approximately 5-6.

    • The triazole product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum.

Reagent/ParameterMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
This compound158.561.59 g10Starting Material
4-Phenyl-3-thiosemicarbazide167.221.67 g10Reactant
Ethanol46.07100 mL-Solvent
Glacial Acetic Acid60.052-3 drops-Catalyst
Sodium Hydroxide40.0080 mL (10% aq.)~200Base/Cyclizing Agent
Expected Yield ~306.76 (product)--75-85% (overall)

Part 2: Agrochemical Synthesis Applications

In the agrochemical sector, this compound is a precursor for potent fungicides and herbicides.[1] The fluorinated phenyl moiety is a common feature in modern crop protection agents, contributing to their efficacy and stability.[10] A key synthetic strategy involves using the aldehyde in multi-component reactions or as a scaffold to build complex heterocyclic systems with fungicidal properties, such as thiazolo[3,2-b][1][4][11]triazoles.[7]

Application Focus: Synthesis of Thiazolo[3,2-b][1][5][12]triazole Derivatives

This protocol outlines the synthesis of a 5-(4-Chloro-2-fluorobenzylidene)-thiazolo[3,2-b][1][4][11]triazol-6(5H)-one derivative, a scaffold found in some agrochemicals. This is a one-pot condensation reaction involving the previously synthesized triazole thiol intermediate, chloroacetic acid, and the starting benzaldehyde.

Reaction Workflow: One-Pot Condensation

G cluster_0 One-Pot Reaction A Triazole Thiol Intermediate (from Part 1) D Fused Thiazolo[3,2-b][1,2,4]triazole A->D Acetic Acid, Acetic Anhydride, Sodium Acetate, Reflux B Chloroacetic Acid B->D C This compound C->D

Caption: One-pot synthesis of a fused thiazolo[3,2-b][1][4][11]triazole system.

Protocol 2: Synthesis of a Fused Thiazolo[3,2-b][1][4][11]triazole Derivative

  • Rationale: This reaction is a classic example of a multi-component condensation. The triazole thiol reacts with chloroacetic acid to form a thioacetic acid intermediate. This intermediate then undergoes cyclization via dehydration, facilitated by acetic anhydride, to form the thiazolone ring. Finally, the active methylene group of the thiazolone ring condenses with this compound (in a Knoevenagel-type condensation) to form the exocyclic double bond. Anhydrous sodium acetate acts as the base to facilitate these condensations.

  • Procedure:

    • In a 250 mL round-bottom flask, create a mixture of the triazole thiol from Protocol 1 (3.07 g, 10 mmol), chloroacetic acid (0.95 g, 10 mmol), this compound (1.59 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol).

    • Add 30 mL of glacial acetic acid and 15 mL of acetic anhydride.

    • Attach a reflux condenser and heat the mixture to reflux for 8-10 hours, with magnetic stirring.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it carefully into 200 mL of ice-cold water with stirring.

    • A solid product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash extensively with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure fused heterocyclic compound.

Reagent/ParameterMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
Triazole Thiol Intermediate306.763.07 g10Reactant
Chloroacetic Acid94.500.95 g10Reactant
This compound158.561.59 g10Reactant
Anhydrous Sodium Acetate82.031.64 g20Base/Catalyst
Glacial Acetic Acid / Acetic Anhydride-30 mL / 15 mL-Solvent/Dehydrating Agent
Expected Yield ~486.30 (product)--60-70%

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is evident in its widespread application in both pharmaceutical and agrochemical synthesis. The protocols detailed herein for the construction of triazole and fused thiazolo-triazole systems represent only a fraction of its synthetic potential. Understanding the reactivity of its distinct functional groups allows researchers and drug development professionals to strategically design and execute complex synthetic routes, accelerating the discovery and development of novel, high-value chemical entities. The consistent purity of this intermediate is paramount, directly influencing the yield and quality of the final API or agrochemical active ingredient.[4]

References

  • The Role of this compound in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. (2025). Benchchem.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
  • This compound: Properties, Uses, and Sourcing from NINGBO INNO PHARMCHEM. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. (2010). International Journal of ChemTech Research.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health (NIH).
  • The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry.
  • Fluorinated Building Blocks. (2020). Halocarbon Life Sciences.
  • This compound | 61072-56-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Advanced Chemical Building Blocks | Novel scaffolds. (n.d.). Life Chemicals.
  • Chemical Building Blocks. (n.d.). Sigma-Aldrich.

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Application Notes and Protocols for the Oxidation of 4-Chloro-2-fluorobenzaldehyde to 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzoic Acid

4-Chloro-2-fluorobenzoic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its structural motifs, featuring both chloro and fluoro substituents on the aromatic ring, provide medicinal chemists with crucial handles for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. The oxidation of the corresponding aldehyde, 4-Chloro-2-fluorobenzaldehyde, is a fundamental and frequently employed transformation in the construction of these more complex molecular architectures. This document provides detailed, field-proven protocols for this oxidation, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome. We will explore two robust and distinct methodologies: a classic, powerful oxidation using potassium permanganate and a milder, highly selective method known as the Pinnick oxidation.

Methodology 1: Robust Oxidation using Potassium Permanganate (KMnO₄)

This protocol is adapted from established procedures for the oxidation of substituted benzaldehydes and is particularly suited for its cost-effectiveness and high throughput.[2][3] The reaction proceeds under basic conditions to ensure the solubility of the permanganate and to facilitate the deprotonation of the intermediate hydrated aldehyde.

Causality Behind Experimental Choices:
  • Choice of Oxidant: Potassium permanganate is a strong, inexpensive oxidizing agent capable of efficiently converting aldehydes to carboxylic acids.[3]

  • Basic Conditions (NaOH): The use of sodium hydroxide is crucial. It promotes the formation of the gem-diol (hydrate) from the aldehyde, which is the species that is actually oxidized. Secondly, it helps to keep the manganese species soluble during the reaction.

  • Solvent System (Acetone/Water): Acetone is used to solubilize the organic aldehyde, while water is necessary to dissolve the potassium permanganate and sodium hydroxide, creating a biphasic system where the reaction can proceed efficiently at the interface.

  • Temperature Control: The initial addition of the permanganate solution is performed at low temperatures (ice bath) to moderate the exothermic reaction and prevent potential side reactions or thermal decomposition of the starting material.

  • Quenching (Sodium Bisulfite): After the reaction is complete, any excess permanganate is quenched with sodium bisulfite. This reduces the purple Mn(VII) to manganese dioxide (MnO₂), a brown precipitate that can be easily filtered off.

  • Work-up: The product, 4-chloro-2-fluorobenzoic acid, is initially present as its sodium salt in the aqueous solution. Acidification with a strong acid like HCl protonates the carboxylate, causing the free carboxylic acid to precipitate out of the solution due to its lower water solubility.

Experimental Protocol: Potassium Permanganate Oxidation

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Acetone

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃), saturated solution

  • Hydrochloric Acid (HCl), concentrated

  • Celite® or a similar filter aid

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of this compound in 50 mL of acetone.

  • In a separate beaker, carefully prepare a solution of 8.0 g of KMnO₄ and 2.0 g of NaOH in 100 mL of deionized water.

  • Oxidation: Cool the flask containing the aldehyde solution in an ice bath. Slowly add the aqueous KMnO₄ solution to the aldehyde solution over a period of approximately 30 minutes, ensuring the internal temperature is maintained below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the permanganate.

  • Quenching and Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite dropwise until the purple color is no longer visible and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Filter the mixture through a pad of Celite® using a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with an additional 20 mL of deionized water.

  • Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Precipitation: Slowly and carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-Chloro-2-fluorobenzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it in a vacuum oven at 60°C. The crude product can be further purified by recrystallization from an ethanol/water mixture.[4]

Methodology 2: Mild and Selective Pinnick Oxidation

The Pinnick oxidation is a highly regarded method for the oxidation of aldehydes to carboxylic acids, particularly for substrates that are sensitive to harsh conditions or contain other oxidizable functional groups.[5][6] This method utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions.

Causality Behind Experimental Choices:
  • Choice of Oxidant: Sodium chlorite is a mild and selective oxidizing agent. The active oxidant is chlorous acid (HClO₂), which is generated in situ.[5]

  • Buffer System (NaH₂PO₄): A buffer, such as sodium dihydrogen phosphate, is used to maintain a mildly acidic pH. This is crucial for the formation of chlorous acid without creating conditions that are too acidic, which could lead to side reactions.

  • Scavenger (2-Methyl-2-butene): A key feature of the Pinnick oxidation is the use of a scavenger. The reaction produces hypochlorous acid (HOCl) as a byproduct, which can react with the starting chlorite, leading to the formation of chlorine dioxide and reducing the efficiency of the desired oxidation. 2-Methyl-2-butene is an alkene that readily reacts with and neutralizes the HOCl, preventing these unwanted side reactions.[7]

  • Solvent System (tert-Butanol/Water): A mixture of tert-butanol and water is a common solvent system for this reaction, as it effectively dissolves both the organic aldehyde and the inorganic salts.

Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium Chlorite (NaClO₂), 80% technical grade

  • Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3.0 g of this compound in 45 mL of tert-butanol. To this solution, add 15 mL of water.

  • Addition of Reagents: While stirring, add 6.0 mL of 2-methyl-2-butene to the solution. Follow this with the addition of 6.6 g of sodium dihydrogen phosphate monohydrate.

  • Oxidation: In a separate container, prepare a solution of 4.2 g of sodium chlorite (80%) in 15 mL of water. Add the sodium chlorite solution to the reaction mixture dropwise over 10-15 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization, for example, from an ethanol/water or acetone/water mixture.[8]

Comparative Data of Oxidation Methods

ParameterPotassium Permanganate OxidationPinnick Oxidation
Reagent Cost LowModerate
Reaction Conditions Basic, potentially exothermicMildly acidic, room temperature
Functional Group Tolerance ModerateHigh
Work-up Complexity Involves filtration of MnO₂Liquid-liquid extraction
Typical Yield Good to ExcellentExcellent
Safety Considerations Strong oxidizer, handle with careSodium chlorite is a strong oxidizer and can be explosive in contact with acids.[9][10][11]

Experimental Workflow and Chemical Transformation

The general workflow for the oxidation of this compound is depicted below.

G cluster_workflow General Experimental Workflow A Dissolve Aldehyde in Solvent B Add Oxidizing Agent and other reagents A->B C Monitor Reaction (e.g., TLC, color change) B->C D Quench Reaction C->D E Work-up and Extraction D->E F Purification (e.g., Recrystallization) E->F G Characterization F->G

Caption: General experimental workflow for the oxidation process.

The chemical transformation at the heart of these protocols is the conversion of an aldehyde functional group to a carboxylic acid.

G cluster_reaction Chemical Transformation reactant This compound product 4-Chloro-2-fluorobenzoic acid reactant->product [Oxidation]

Caption: Chemical transformation from aldehyde to carboxylic acid.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10]

  • Potassium Permanganate: A strong oxidizer that can cause fires or explosions if it comes into contact with combustible materials. Avoid contact with skin and eyes.[2]

  • Sodium Chlorite: A strong oxidizer. Dry sodium chlorite can be explosive in contact with acids.[9][11] Solutions can cause severe skin and eye irritation or burns.[12] Contaminated clothing should be removed immediately and soaked with water to prevent fire hazards.[10]

  • Chromium Trioxide (for Jones Oxidation, if considered): Highly toxic, corrosive, and a known carcinogen.[13][14][15][16] Extreme caution and specialized handling procedures are required.

Characterization of 4-Chloro-2-fluorobenzoic Acid

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: Literature values can be used for comparison.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals in the aromatic region, and a broad singlet for the carboxylic acid proton, typically downfield (>12 ppm).[17][18]

    • ¹³C NMR (DMSO-d₆): The carbon NMR will show characteristic signals for the carboxyl carbon (around 165-175 ppm) and the aromatic carbons, with coupling to the fluorine atom.[17][19]

Conclusion

The oxidation of this compound to 4-Chloro-2-fluorobenzoic acid is a critical transformation for which reliable protocols are essential. The choice between a strong oxidant like potassium permanganate and a milder system like the Pinnick oxidation will depend on the specific requirements of the synthesis, including the presence of other functional groups, scale, and cost considerations. By understanding the chemical principles behind each step, researchers can confidently and safely execute these protocols to obtain high yields of the desired product, paving the way for further discoveries in drug development and materials science.

References

  • OxyChem. (n.d.). Sodium Chlorite Health & Safety.
  • International Dioxcide. (n.d.). Step-by-Step Sodium Chlorite Safety Procedures.
  • Rolfes Chemicals. (2024). Sodium chlorite Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Chromium Trioxide 98%.
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  • ResearchGate. (2025). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by [Bis(Trifluoroacetoxy)Iodo]Benzene.
  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.
  • Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted.
  • Wikipedia. (n.d.). Pinnick oxidation.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Maximizing Efficiency: 4-Chloro-2-Fluorobenzoic Acid Supplier's Synthetic Route Analysis.
  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Chem-Station Int. Ed. (2014). Pinnick (Kraus) Oxidation.
  • University of Rochester. (n.d.). Recrystallization 2.
  • SpectraBase. (n.d.). 4-Chloro-2-fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts.
  • Vanderbilt University. (n.d.). Tetrahedron Letters.
  • University of Rochester. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • YouTube. (2023). Pinnick oxidation [Pinnick reaction].
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
  • ResearchGate. (n.d.). Organic Solvent Controlling the Oxidativity of Potassium Permanganate.
  • ResearchGate. (2025). Organic Solvent Controlling the Oxidativity of Potassium Permanganate.
  • European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

Sources

The Strategic Utility of 4-Chloro-2-fluorobenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8) has emerged as a highly versatile and valuable building block, particularly in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique substitution pattern, featuring a reactive aldehyde functionality and two distinct halogen atoms on the aromatic ring, offers a powerful handle for a variety of synthetic transformations. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, while the chlorine atom provides an additional site for further functionalization, such as cross-coupling reactions.[2] This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant quinoline and quinazolinone scaffolds, complete with detailed, field-proven protocols and mechanistic insights.

The Chemical Versatility of this compound

The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group serves as a primary reaction center for condensations and cyclizations, while the ortho-fluoro and para-chloro substituents influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring. This unique electronic and steric environment allows for controlled and often regioselective reactions, making it a preferred precursor for complex heterocyclic systems.

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for the construction of quinoline and its derivatives.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. While this compound is not a 2-aminoaryl aldehyde itself, it can be readily transformed into one, or used in modified Friedländer-type reactions. A more direct application involves its reaction with a 2-aminoaryl ketone.

The general mechanism of the Friedländer synthesis can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. The reaction is typically catalyzed by either acid or base.

Mechanistic Rationale:

The electron-withdrawing nature of the fluorine and chlorine atoms on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the enolate or enamine derived from the active methylene compound. This enhanced reactivity can lead to higher yields and milder reaction conditions compared to less activated benzaldehydes.

Protocol 1: Synthesis of 7-Chloro-9-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline

This protocol details the acid-catalyzed Friedländer condensation of this compound with 2-aminoacetophenone, followed by an intramolecular cyclization. For the purpose of this protocol, we will consider a variation where a cyclic ketone is used as the active methylene component, reacting with an in situ generated 2-amino derivative of this compound or a related precursor. A more direct and illustrative example involves the reaction of a 2-aminoarylketone with this compound, which is not a standard Friedländer reaction. Therefore, a more appropriate protocol involves a reaction that leads to a quinoline structure derived from this aldehyde. A common strategy is the reaction with a compound containing an active methylene group and an amino precursor.

Let's consider a practical adaptation: the reaction of this compound with a suitable enamine or a compound that can form an enamine in situ.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound61072-56-8158.56 g/mol 1.59 g (10 mmol)
Cyclopentanone120-92-384.12 g/mol 0.93 g (11 mmol)
Ammonium acetate631-61-877.08 g/mol 7.71 g (100 mmol)
Acetic acid, glacial64-19-760.05 g/mol 20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.59 g, 10 mmol), cyclopentanone (0.93 g, 11 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 7-chloro-9-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 65-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow for Friedländer Synthesis

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine this compound, cyclopentanone, and ammonium acetate solvent Add glacial acetic acid reagents->solvent reflux Reflux for 4-6 hours at 118 °C solvent->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water and neutralize with NaHCO3 solution cool->precipitate filter Collect precipitate by vacuum filtration precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry purify Recrystallize from ethanol or perform column chromatography dry->purify

Caption: Workflow for the synthesis of a substituted quinoline.

Application II: Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A common and efficient method for their synthesis is the reaction of an anthranilic acid derivative with an appropriate C1 or C2 synthon. This compound can be a key precursor in a multi-step synthesis or can be directly employed in a one-pot reaction with a suitable amino-functionalized precursor.

A particularly effective approach is the microwave-assisted synthesis from 2-aminobenzamide and an aldehyde. This method often leads to higher yields, shorter reaction times, and is considered a greener synthetic route.[3]

Mechanistic Rationale:

The reaction proceeds via the initial formation of a Schiff base between the 2-aminobenzamide and this compound. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolin-4(3H)-one. The electron-withdrawing substituents on the benzaldehyde can facilitate the initial condensation step.

Protocol 2: Microwave-Assisted Synthesis of 2-(4-Chloro-2-fluorophenyl)quinazolin-4(3H)-one

This protocol describes a rapid and efficient synthesis of a substituted quinazolinone using microwave irradiation.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound61072-56-8158.56 g/mol 1.59 g (10 mmol)
2-Aminobenzamide88-68-6136.15 g/mol 1.36 g (10 mmol)
p-Toluenesulfonic acid (p-TsOH)104-15-4172.20 g/mol 0.17 g (1 mmol, 10 mol%)
Ethanol (95%)64-17-546.07 g/mol 15 mL

Procedure:

  • In a 50 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.59 g, 10 mmol), 2-aminobenzamide (1.36 g, 10 mmol), and p-toluenesulfonic acid (0.17 g, 1 mmol).

  • Add 15 mL of 95% ethanol to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will typically precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven to afford the pure 2-(4-Chloro-2-fluorophenyl)quinazolin-4(3H)-one.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Expected Yield: 80-90%

Characterization: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reaction Pathway for Quinazolinone Synthesis

G start1 This compound intermediate Schiff Base Intermediate start1->intermediate Condensation (p-TsOH, EtOH, MW) start2 2-Aminobenzamide start2->intermediate product 2-(4-Chloro-2-fluorophenyl)quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization & Oxidation

Caption: Key steps in the synthesis of a substituted quinazolinone.

Conclusion and Future Perspectives

This compound stands out as a strategic and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic properties and multiple reaction sites allow for the efficient construction of complex molecular scaffolds with significant potential in drug discovery. The protocols detailed herein for the synthesis of substituted quinolines and quinazolinones demonstrate the practical utility of this starting material. Future applications will undoubtedly leverage the dual halogenation for sequential and site-selective cross-coupling reactions, further expanding the accessible chemical space for the development of novel therapeutics. The continued exploration of green and efficient synthetic methodologies, such as microwave-assisted reactions, will further enhance the value of this compound in both academic and industrial research.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of this compound in Pharmaceutical Synthesis. [Online].
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. [Online].
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Online].
  • Wikipedia. (2023). Friedländer synthesis. [Online].
  • Duarte, P. D., et al. (2013). Synthesis of 4-quinolones and N,N′-diarylureas. Revista Brasileira de Farmacognosia, 23(1), 1-7. (Simulated reference based on search result context).

Sources

Application Notes & Protocols for the Synthesis of a Potent, Orally Bioavailable PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of a novel pyrido[2,3-d]pyridazin-5(6H)-one class of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, starting from the key building block, 4-Chloro-2-fluorobenzaldehyde. PCSK9 inhibition is a clinically validated, powerful strategy for lowering low-density lipoprotein cholesterol (LDL-C). While biologic-based therapies are effective, the field is actively pursuing potent, orally bioavailable small molecules to improve patient access and reduce treatment costs. The protocols herein are based on established and patented synthetic routes, providing researchers in drug development with a detailed, field-proven methodology for accessing this promising class of compounds. We will detail the multi-step synthesis, explain the chemical rationale behind procedural choices, and provide workflows for producing the target molecule, (R)-8-((4-chloro-2-fluorobenzyl)amino)-6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[2,3-d]pyridazin-5(6H)-one.

Introduction: The Therapeutic Rationale for Small Molecule PCSK9 Inhibition

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1][2] Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This binding targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface. The resulting reduction in LDLR density leads to decreased clearance of LDL-C from the bloodstream, a key factor in the development of atherosclerotic cardiovascular disease.[3][4]

The therapeutic potential of inhibiting PCSK9 is well-established.[5] Monoclonal antibodies and siRNA therapies have demonstrated profound efficacy in lowering LDL-C levels.[3][6] However, the high cost and injectable administration of these biologics limit their widespread use.[4] Consequently, there is a pressing need for orally bioavailable small-molecule inhibitors that can modulate the PCSK9-LDLR interaction.[3][6] The synthetic protocols detailed here focus on a class of compounds designed to meet this need, utilizing a robust and scalable chemical route.

Mechanism of Action Visualization

The following diagram illustrates the pivotal role of PCSK9 in LDLR degradation and the mechanism by which an inhibitor can restore LDLR function.

PCSK9_Mechanism cluster_0 Normal Physiology cluster_1 Inhibitor Action PCSK9 PCSK9 LDLR LDL Receptor (on Hepatocyte) PCSK9->LDLR Binds Lysosome Lysosomal Degradation LDLR->Lysosome Targeted for Degradation PCSK9_i PCSK9 LDLR_i LDL Receptor (on Hepatocyte) Recycle Recycling to Cell Surface LDLR_i->Recycle Free to Recycle Inhibitor Small Molecule Inhibitor Inhibitor->PCSK9_i Blocks Binding

Caption: PCSK9 targets the LDL receptor for degradation. A small molecule inhibitor blocks this interaction, allowing the receptor to recycle and clear LDL-C.

Synthetic Strategy and Workflow

The synthesis of the target molecule is a multi-step process that assembles three key fragments before a final coupling reaction. The starting material, This compound , is incorporated in the final step via a reductive amination, a reliable and high-yielding method for forming carbon-nitrogen bonds.[7]

The overall strategy is as follows:

  • Synthesis of the Pyrido[2,3-d]pyridazinone Core: Building the central heterocyclic scaffold of the molecule.

  • Installation of the 1,3,4-Oxadiazole Moiety: Attaching a key functional group known to participate in binding interactions.

  • Final Assembly via Reductive Amination: Coupling the core structure with the side chain derived from this compound.

Overall Synthetic Workflow Diagram

Synthetic_Workflow Start_A Pyridine Precursors Core Pyrido[2,3-d]pyridazinone Core (Intermediate A) Start_A->Core Cyclization Start_B Hydrazine Start_B->Core Cyclization Intermediate_AB Coupled Core-Oxadiazole Scaffold (Intermediate C) Core->Intermediate_AB S N Ar Coupling Start_C Acetylhydrazide Oxadiazole 2-chloro-5-methyl- 1,3,4-oxadiazole (Intermediate B) Start_C->Oxadiazole Cyclization Oxadiazole->Intermediate_AB S N Ar Coupling Amine_Core Amine Scaffold (Intermediate D) Intermediate_AB->Amine_Core Deprotection/ Functionalization Start_D This compound Final_Product Final PCSK9 Inhibitor (Example 2) Start_D->Final_Product Reductive Amination Amine_Core->Final_Product Reductive Amination

Caption: The convergent synthesis involves preparing three key intermediates before a final reductive amination step to yield the target PCSK9 inhibitor.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed. Refer to the Material Safety Data Sheet (SDS) for each reagent before use.

Synthesis of Intermediate 2-4: The Amine Scaffold

The synthesis begins with building the core structure and functionalizing it to prepare for the final coupling step. The following is a representative procedure based on the synthesis of analogous compounds found in the patent literature.

Step 1: Synthesis of the Pyrido[2,3-d]pyridazinone Core

The bicyclic core is typically formed through the condensation of a functionalized pyridine derivative with hydrazine.[8] This reaction establishes the fundamental scaffold of the inhibitor.

Step 2: Coupling with the Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a common bioisostere for ester and amide groups and is synthesized separately, often from a hydrazide precursor and a cyclizing agent like a trialkyl orthoformate or phosphorus oxychloride.[9] The resulting 2-chloro-5-methyl-1,3,4-oxadiazole is then coupled to the pyridopyridazinone core via a nucleophilic aromatic substitution (SNAr) reaction.

Step 3: Preparation of Intermediate 2-4: (R)-8-amino-6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[2,3-d]pyridazin-5(6H)-one

This key intermediate contains the free amine necessary for the final reductive amination. It is typically generated from a protected precursor, where a protecting group like Boc (tert-butyloxycarbonyl) is removed under acidic conditions.

Final Step: Reductive Amination with this compound

This is the crucial step where the specific starting material from the topic is incorporated. Reductive amination is a highly efficient method for forming amine bonds from a carbonyl compound and an amine.[5] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then immediately reduced by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).[1][7]

Protocol: Synthesis of (R)-8-((4-chloro-2-fluorobenzyl)amino)-6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[2,3-d]pyridazin-5(6H)-one (Example 2)

  • Materials & Reagents:

    • Intermediate 2-4: (R)-8-amino-6-(...)pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq)

    • This compound (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, ~0.1 eq)

    • Dichloromethane (DCM) or Dichloroethane (DCE) (Anhydrous)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Intermediate 2-4 and anhydrous DCM.

    • Add this compound to the solution.

    • Add a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Carefully add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[7] An exotherm may be observed.

    • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by a suitable technique (e.g., TLC or LC-MS).

    • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product as a solid.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes for the final synthetic step.

StepReaction TypeKey ReagentsSolventTypical YieldPurity (Post-Purification)
Final Reductive AminationIntermediate 2-4, this compound, NaBH(OAc)₃DCM70-90%>98% (HPLC)

Characterization of Final Product: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthetic route described provides a robust and reproducible method for accessing a promising class of small-molecule PCSK9 inhibitors. The key C-N bond formation is achieved through a reliable reductive amination protocol using this compound, a versatile and commercially available building block.[7] This guide offers drug development professionals a detailed and scientifically grounded starting point for the synthesis and exploration of novel, orally bioavailable therapies for the management of hypercholesterolemia.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Al-Khafaji, H., & Tella, S. (2023). A patent review of PCSK9 inhibitors (2018-2023). Expert Opinion on Therapeutic Patents.
  • Chan, J. C., et al. (2009). The role of PCSK9 in hypercholesterolemia. Clinical Lipidology.
  • Cui, Q., et al. (2010). PCSK9 is a lipid-induced hepatic protein that impairs Ldlr function in vivo. Journal of Lipid Research.
  • Fitzgerald, K., et al. (2014). A PCSK9 inhibitor reduces LDL cholesterol in healthy volunteers. The Lancet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Synthesis. Pharma sourcing article.
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.
  • Magid, A. F. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Myers, A. (n.d.). Reductive Amination. Harvard University Chemistry Handout.
  • Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Stein, E. A., & Raal, F. J. (2013). PCSK9 Inhibitors: A New Era in Cholesterol Lowering. Journal of the American College of Cardiology.
  • Thomas, E., et al. (Assignee: Bristol-Myers Squibb Company). (2023). Pyrido[2,3-d]pyridazin-5(6H)-one compounds as PCSK9 inhibitors. WIPO Patent Application WO/2023/043881.
  • Urban, D., Pöss, J., Böhm, M., & Laufs, U. (2020). Targeting proprotein convertase subtilisin/kexin type 9 for the treatment of dyslipidemia and atherosclerosis. Journal of Clinical Investigation.

Sources

The Strategic Role of 4-Chloro-2-fluorobenzaldehyde in the Synthesis of Targeted Anti-Cancer and Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Aromatic Aldehyde

4-Chloro-2-fluorobenzaldehyde, a seemingly unassuming chemical intermediate, holds a pivotal position in the landscape of modern medicinal chemistry. Its unique structural arrangement—a benzaldehyde core functionalized with both chloro and fluoro substituents—renders it a highly versatile building block for the synthesis of complex pharmaceutical molecules.[1] The presence of these halogens and the reactive aldehyde group provides a strategic advantage for chemists, allowing for precise modifications and the construction of intricate heterocyclic scaffolds that are often the cornerstone of targeted therapies.[1] This application note will provide an in-depth exploration of the utility of this compound in the synthesis of prominent anti-cancer and anti-inflammatory drugs, complete with detailed protocols and an examination of the underlying mechanisms of action.

The strategic placement of the fluorine and chlorine atoms on the aromatic ring influences the molecule's reactivity and the properties of the resulting pharmaceutical compounds. The fluorine atom can enhance metabolic stability and bioavailability, while the chlorine atom and the aldehyde functionality offer multiple sites for synthetic elaboration.[2] This unique combination has been instrumental in the development of targeted therapies that address specific molecular pathways implicated in cancer and inflammation.

Application in Anti-Cancer Drug Synthesis: Targeting Key Signaling Pathways

This compound has proven to be an invaluable starting material in the synthesis of several targeted anti-cancer agents. This section will focus on two prominent examples: Dabrafenib, a BRAF inhibitor, and Capivasertib, an AKT inhibitor.

Dabrafenib (Tafinlar®): A BRAF Inhibitor for Metastatic Melanoma

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly targeting the V600E mutation, which is a common driver in various cancers, most notably melanoma.[3][4][5] By inhibiting the mutated BRAF protein, dabrafenib disrupts the constitutively activated MAPK/ERK signaling pathway, leading to a decrease in tumor cell proliferation and survival.[3][6][7]

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[7] In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to a constantly active BRAF protein.[6] This results in uncontrolled downstream signaling through MEK and ERK, promoting relentless cancer cell proliferation.[6][8] Dabrafenib acts as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase and blocking its activity.[4][9] This leads to the inhibition of MEK and ERK phosphorylation, G1 cell cycle arrest, and ultimately, apoptosis of the cancer cells.[4]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of Dabrafenib.

The synthesis of Dabrafenib is a multi-step process. While a direct one-step conversion from this compound is not typical, this starting material can be envisioned as a precursor to key intermediates. A plausible synthetic strategy involves the initial oxidation of the corresponding 4-chloro-2-fluorotoluene to 4-chloro-2-fluorobenzoic acid, followed by nitration to yield 2-fluoro-3-nitrobenzoic acid. This intermediate is then converted to Dabrafenib through a series of reactions including reduction, sulfonamidation, and heterocycle formation.

Table 1: Key Synthetic Intermediates for Dabrafenib

Intermediate NameMolecular FormulaKey Synthetic Transformation
4-Chloro-2-fluorotolueneC₇H₆ClFOxidation to aldehyde or carboxylic acid
This compoundC₇H₄ClFOStarting material for further functionalization
2-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄Precursor for the aniline core of Dabrafenib
Methyl 2-fluoro-3-nitrobenzoateC₈H₆FNO₄Esterified form for subsequent reactions

Detailed Experimental Protocol (Proposed Route)

Step 1: Synthesis of 2-Fluoro-3-nitrobenzoic acid

This protocol begins with the nitration of 2-fluorobenzoic acid, a plausible derivative from the oxidation of 2-fluorobenzaldehyde which can be obtained from this compound via halogen exchange and subsequent functional group manipulations.

  • Reaction Setup: In a round-bottom flask cooled to 0°C, dissolve 2-fluorobenzoic acid (1 equivalent) in concentrated sulfuric acid.

  • Nitration: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of Methyl 2-fluoro-3-nitrobenzoate

  • Esterification: Dissolve 2-fluoro-3-nitrobenzoic acid (1 equivalent) in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.[6]

Step 3: Multi-step Conversion to Dabrafenib

The resulting methyl 2-fluoro-3-nitrobenzoate serves as a key starting material for the synthesis of Dabrafenib as outlined in various patents, involving reduction of the nitro group to an amine, followed by a series of coupling and cyclization reactions to build the final molecule.[10]

Dabrafenib_Synthesis A 4-Chloro-2-fluorotoluene B This compound A->B Oxidation C 4-Chloro-2-fluorobenzoic acid B->C Oxidation D 2-Fluoro-3-nitrobenzoic acid C->D Nitration E Methyl 2-fluoro-3-nitrobenzoate D->E Esterification F Key Intermediates E->F Reduction & further steps G Dabrafenib F->G Cyclization & Coupling

Figure 2: Proposed synthetic workflow for Dabrafenib starting from a 4-Chloro-2-fluorotoluene precursor.
Capivasertib (Truqap™): An AKT Inhibitor for Breast Cancer

Capivasertib (AZD5363) is a potent, orally bioavailable pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[11][12] The PI3K/AKT signaling pathway is frequently dysregulated in various cancers, and its inhibition represents a key therapeutic strategy.[13] Capivasertib has shown significant promise in the treatment of breast cancer, particularly in combination with other therapies.[3]

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism.[13] Upon activation by upstream signals, AKT phosphorylates a multitude of downstream substrates, promoting cell growth and inhibiting apoptosis.[14] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[13] Capivasertib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of AKT, preventing its kinase activity and the subsequent phosphorylation of its downstream targets.[11][15] This blockade of AKT signaling leads to the inhibition of tumor cell proliferation and survival.[13]

AKT_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors AKT->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Capivasertib Capivasertib Capivasertib->AKT

Figure 3: Simplified PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.

The synthesis of Capivasertib is a complex, multi-step process. A key fragment of the molecule can be derived from 4-chlorophenyl containing precursors, where this compound could serve as a versatile starting point for the introduction of the substituted phenyl moiety. A high-level overview of a potential synthetic route is as follows:

Detailed Experimental Protocol (Schematic)

A full, detailed experimental protocol for the synthesis of Capivasertib is proprietary and often found in the supporting information of scientific publications.[8] However, a general synthetic scheme involves the following key transformations[3]:

  • Amide Coupling: A chiral amino alcohol derivative is coupled with a substituted piperidine carboxylic acid to form a key amide intermediate.

  • Deprotection: Removal of a protecting group from the piperidine nitrogen.

  • Nucleophilic Aromatic Substitution: The deprotected piperidine then undergoes an SₙAr reaction with a chloropyrrolopyrimidine core to assemble the final Capivasertib molecule.

The synthesis of the chiral amino alcohol fragment can potentially start from 4-chlorobenzaldehyde, a related compound to our topic molecule.

Capivasertib_Synthesis A Chiral Amino Alcohol (from 4-chlorophenyl precursor) C Amide Intermediate A->C Amide Coupling B Protected Piperidine Carboxylic Acid B->C D Deprotected Piperidine C->D Deprotection F Capivasertib D->F SNAr Reaction E Chloropyrrolopyrimidine E->F

Figure 4: High-level synthetic workflow for Capivasertib.

Application in Anti-Inflammatory Drug Synthesis: Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory properties.[16][17] The synthesis of these compounds often involves condensation reactions where a substituted benzaldehyde, such as this compound, is a key reactant.

Many pyrazolo[3,4-b]pyridine derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[18] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

A common and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine core is the multi-component reaction of an aminopyrazole, an aldehyde, and an active methylene compound, or a two-step process involving an initial Knoevenagel condensation followed by cyclization.[19][20]

Table 2: Representative Reaction Components for Pyrazolo[3,4-b]pyridine Synthesis

Reactant TypeExampleRole in Synthesis
AldehydeThis compoundProvides the C4-aryl substituent
Aminopyrazole5-Amino-3-methyl-1-phenylpyrazoleForms the pyrazole part of the fused ring system
Active Methylene CmpdMalononitrileProvides the carbon atoms for the pyridine ring

Detailed Experimental Protocol (Representative)

This protocol describes a representative synthesis of a 4-aryl-pyrazolo[3,4-b]pyridine derivative via a Knoevenagel condensation followed by a cyclization reaction.

Step 1: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried.[21]

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine ring

  • Reaction Setup: In a suitable solvent such as acetic acid or a high-boiling alcohol, combine the product from Step 1 (1 equivalent) and an appropriate 5-aminopyrazole derivative (1 equivalent).

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to afford the desired pyrazolo[3,4-b]pyridine derivative.

Pyrazolopyridine_Synthesis A This compound C Knoevenagel Adduct A->C Knoevenagel Condensation B Malononitrile B->C E Pyrazolo[3,4-b]pyridine C->E Cyclization D 5-Aminopyrazole D->E

Figure 5: General synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Conclusion

This compound is a strategically important building block in the synthesis of targeted therapeutics. Its unique electronic and steric properties, conferred by the halogen substituents, coupled with the reactivity of the aldehyde group, provide medicinal chemists with a powerful tool for the construction of complex and potent drug molecules. The examples of Dabrafenib and Capivasertib highlight its role in the development of life-saving anti-cancer drugs, while its application in the synthesis of pyrazolo[3,4-b]pyridines demonstrates its utility in the search for novel anti-inflammatory agents. The protocols and mechanistic insights provided in this application note serve as a guide for researchers and drug development professionals in harnessing the full potential of this versatile chemical intermediate.

References

  • Capivasertib: The Breakthrough Cancer Treatment of the Decade's - IJFMR. (URL not available)
  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH.
  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH.
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications.
  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PubMed Central.
  • What are BRAF inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024-07-17).
  • Dabrafenib | Drug Guide - MedSchool.
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed.
  • What is the therapeutic class of Capivasertib? - Patsnap Synapse. (2025-03-06).
  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
  • Capivasertib (Truqap) - side effects and more | | Breast Cancer Now.
  • Definition of capivasertib - NCI Drug Dictionary - National Cancer Institute.
  • The Role of this compound in Pharmaceutical Synthesis. (2025-12-26).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • JPH0229667B2 - - Google Patents.
  • Synthesis and anti-inflammatory evaluation of some pyrazolo[3,4-b]pyridines | Request PDF. (2025-08-05).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022-03-30).
  • Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16).
  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PubMed Central. (2025-06-10).
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. (2025-08-06).
  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents.
  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents.

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The Versatile Role of 4-Chloro-2-fluorobenzaldehyde in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 4-Chloro-2-fluorobenzaldehyde has emerged as a particularly valuable and versatile precursor for the creation of a diverse array of biologically active molecules.[1][2] Its unique structural features—a reactive aldehyde group ortho to a fluorine atom and para to a chlorine atom—provide a powerful scaffold for medicinal chemists to craft complex molecules with enhanced pharmacological properties.[1][2] The presence of both chlorine and fluorine atoms on the benzaldehyde core imparts specific electronic and steric properties that can significantly influence the reactivity, metabolic stability, and binding affinity of the resulting compounds.[3][4]

This comprehensive guide provides in-depth application notes and detailed experimental protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound in the synthesis of two major classes of bioactive compounds: chalcones and Schiff bases. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Advantage of the 4-Chloro-2-fluoro Substitution

The specific arrangement of the halogen substituents on the benzaldehyde ring is not arbitrary. The electron-withdrawing nature of both chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack. This heightened reactivity is a key advantage in various condensation reactions.[5] Furthermore, the fluorine atom at the ortho position can influence the conformation of the molecule and participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.[4] The chlorine atom at the para position contributes to the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Application I: Synthesis of Chalcones as Potent Anticancer Agents

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[6] They are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and particularly, anticancer properties.[6][7] The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis, involving the base-catalyzed reaction between an aldehyde and a ketone.[1][3]

Mechanistic Rationale: The Claisen-Schmidt Condensation

The reaction proceeds via an aldol condensation mechanism. A strong base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of an acetophenone derivative to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The conjugation of the double bond with both aromatic rings and the carbonyl group contributes to the stability and planarity of the molecule, which is often crucial for its biological activity.

Experimental Protocol: Synthesis of a 4-Chloro-2-fluoro-substituted Chalcone

This protocol details a general and reliable method for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) pellets

  • Distilled water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone in 20 mL of 95% ethanol with stirring.

  • Aldehyde Addition: To this solution, add 10 mmol of this compound and continue stirring until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide. Slowly add this solution dropwise to the reaction mixture at room temperature. The addition should take approximately 10-15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water. Acidify the mixture to a pH of ~2-3 by the slow addition of 1 M HCl with constant stirring.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water until the filtrate is neutral to litmus paper.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

Table 1: Representative Yields of Chalcones Derived from 4-Fluorobenzaldehyde

EntryKetoneCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
14-FluoroacetophenoneNaOH (10%)Ethanol35-1091[1]
24-MethoxyacetophenoneKOH (methanolic)Methanol2Room Temp-[1]
32-Hydroxyacetophenone----84[3]
44-Fluoroacetophenone----68[3]

Note: Yields can vary based on the specific substituted acetophenone used and slight modifications in the reaction conditions.

Biological Activity and Signaling Pathways of Chalcones

Chalcones derived from halogenated benzaldehydes have demonstrated significant anticancer activity.[6][8] Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[6][7]

One of the key signaling pathways implicated in the anticancer effects of chalcones is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway .[3] Activation of p38 MAPK can trigger a cascade of events leading to the activation of caspases and the initiation of the intrinsic apoptosis pathway.[3]

Chalcone_Apoptosis_Pathway Chalcone Chalcone Derivative p38 p38 MAPK Activation Chalcone->p38 Bax Bax Upregulation p38->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chalcone-induced p38 MAPK signaling leading to apoptosis.

Application II: Synthesis of Schiff Bases as Potent Antimicrobial Agents

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another class of compounds readily synthesized from this compound.[9] They are formed through the condensation reaction between a primary amine and an aldehyde. Schiff bases and their metal complexes exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][10][11]

Mechanistic Rationale: Schiff Base Formation

The synthesis of a Schiff base is a two-step process.[9] First, the nucleophilic nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of this compound, forming an unstable carbinolamine intermediate.[9] This intermediate then undergoes dehydration, often catalyzed by a weak acid, to form the stable imine or Schiff base.[9] The reversibility of the initial nucleophilic addition and the subsequent rate-determining dehydration step are key aspects of this reaction.

Experimental Protocol: Synthesis of a 4-Chloro-2-fluoro-substituted Schiff Base

This protocol provides a general method for the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the substituted aniline.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol.

  • Drying and Characterization: Dry the purified product and characterize it by its melting point and spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR).

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound in Ethanol Reflux Reflux for 2-3 hours Aldehyde->Reflux Amine Substituted Aniline Amine->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Purified Schiff Base Recrystallization->Product

Caption: General workflow for Schiff base synthesis.

Antimicrobial Mechanism of Schiff Bases

The antimicrobial activity of Schiff bases is often attributed to the presence of the imine group. It is proposed that the nitrogen atom of the azomethine group can form hydrogen bonds with the active sites of enzymes in microorganisms, leading to interference with their normal function. Furthermore, the overall lipophilicity of the molecule allows it to penetrate the microbial cell wall and disrupt its integrity. The chelation of Schiff bases with metal ions can also enhance their antimicrobial activity.[4][5][11]

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry.[1][2] Its unique electronic and steric properties facilitate the efficient synthesis of diverse biologically active molecules, including chalcones and Schiff bases. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this important precursor in their drug discovery endeavors. The ability to readily synthesize compounds with potent anticancer and antimicrobial activities underscores the significance of this compound in the development of next-generation therapeutics.

References

  • Benchchem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. Benchchem.
  • Benchchem. (2025).
  • Salehi, B., et al. (2021).
  • Kumar, S., & Pandey, A. K. (2013). Synthesis of Chalcones with Anticancer Activities. Molecules, 18(12), 14960-14995.
  • Zhuang, C., et al. (2017). Chalcone Derivatives: Role in Anticancer Therapy. MDPI.
  • Qin, W., et al. (2011).
  • Mondal, J., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes.
  • Singh, K., et al. (2012). Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff bases derived from fluorobenzaldehyde and triazoles. PubMed.
  • Benchchem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Pharmaceutical Synthesis.
  • Ali, B. F., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental hurdles.

I. Understanding the Reactivity of this compound

This compound is a valuable building block in pharmaceutical and agrochemical synthesis due to its unique electronic properties.[1] The presence of two electron-withdrawing halogens, a chloro group at the para position and a fluoro group at the ortho position, significantly influences the reactivity of both the aldehyde functional group and the aromatic ring.

The aldehyde group is activated towards nucleophilic attack due to the inductive electron withdrawal by the halogens. This generally leads to higher reactivity in reactions such as condensations and reductions.[1] Simultaneously, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the chlorine atom. Understanding this dual reactivity is crucial for designing successful synthetic strategies and troubleshooting unexpected outcomes.

II. Troubleshooting Guide: Common Reactions and Yield Improvement

This section addresses specific issues encountered during common reactions with this compound and provides actionable solutions.

A. Wittig Reaction

Question: My Wittig reaction with this compound is giving a low yield of the desired alkene. What are the likely causes and how can I improve it?

Answer:

Low yields in Wittig reactions involving this compound can stem from several factors, primarily related to ylide formation and stability, as well as potential side reactions involving the aldehyde.

Causality and Solutions:

  • Inefficient Ylide Formation: The first critical step is the quantitative generation of the phosphonium ylide.

    • Insufficiently Strong Base: A base that is not strong enough will result in an equilibrium between the phosphonium salt and the ylide, lowering the effective concentration of the nucleophile. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. For stabilized ylides (e.g., those with an adjacent carbonyl or cyano group), weaker bases like sodium methoxide or even potassium carbonate may suffice.[2]

    • Moisture: Trace amounts of water will quench the strong base and the ylide. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Ylide Instability: Non-stabilized ylides are highly reactive and can decompose, especially at elevated temperatures.

    • Temperature Control: Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly to maintain a low reaction temperature initially.[3]

    • Immediate Use: Use the ylide immediately after its formation.

  • Side Reactions of the Aldehyde: The activated nature of this compound can lead to undesired pathways.

    • Cannizzaro Reaction: In the presence of a very strong base, aldehydes lacking α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid. This is more prevalent with unstabilized ylides requiring strong bases. To mitigate this, add the aldehyde slowly to the pre-formed ylide at low temperature.

    • Nucleophilic Aromatic Substitution (SNAr): While less common under typical Wittig conditions, highly nucleophilic ylides could potentially react with the electron-deficient aromatic ring. This is generally not a major pathway but can contribute to minor byproducts.

Troubleshooting Workflow:

G start Low Wittig Yield check_base 1. Verify Base Strength & Stoichiometry start->check_base check_conditions 2. Ensure Anhydrous Conditions check_base->check_conditions Base is appropriate solution_base Use stronger base (e.g., n-BuLi for non-stabilized ylides) check_base->solution_base Base too weak? check_ylide_type 3. Consider Ylide Stability check_conditions->check_ylide_type Conditions are dry solution_anhydrous Flame-dry glassware, use anhydrous solvents check_conditions->solution_anhydrous Moisture present? check_temp 4. Control Reaction Temperature check_ylide_type->check_temp Ylide type is appropriate solution_stabilized Use stabilized ylide if E-alkene is desired check_ylide_type->solution_stabilized Non-stabilized ylide decomposing? check_side_reactions 5. Assess for Side Reactions (TLC/GC-MS) check_temp->check_side_reactions Temperature is controlled solution_temp Generate ylide at 0°C or -78°C; add aldehyde slowly at low temp check_temp->solution_temp Reaction too warm? solution_side_reactions Slow addition of aldehyde; consider milder base if possible check_side_reactions->solution_side_reactions Cannizzaro or other byproducts observed? end Improved Yield solution_base->end solution_anhydrous->end solution_stabilized->end solution_temp->end solution_side_reactions->end

Wittig Reaction Troubleshooting Workflow
B. Reductive Amination

Question: I am struggling with the reductive amination of this compound. The reaction is either incomplete or forms multiple byproducts. How can I optimize this reaction?

Answer:

Reductive amination is a powerful tool for amine synthesis, but its success with this compound hinges on controlling the equilibrium of imine formation and the selectivity of the reducing agent.

Causality and Solutions:

  • Inefficient Imine Formation: The reaction rate and equilibrium of imine formation are pH-dependent.

    • pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-5). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it non-nucleophilic. Adding a catalytic amount of acetic acid is a common practice.

    • Water Removal: The formation of the imine from the hemiaminal intermediate is a condensation reaction that releases water. In a one-pot reductive amination, this can be challenging to control. For sluggish reactions, a two-step approach (formation of the imine first with azeotropic removal of water, followed by reduction) can be beneficial.

  • Choice of Reducing Agent: The choice of hydride donor is critical to avoid side reactions.

    • Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 4-chloro-2-fluorobenzyl alcohol. To circumvent this, milder, more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[4] Sodium cyanoborohydride (NaBH₃CN) is also effective under mildly acidic conditions.

    • Timing of Addition: If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[4]

  • Byproduct Formation:

    • Over-alkylation: Primary amines can react with the aldehyde to form a secondary amine, which can then react again to form a tertiary amine. Using a slight excess of the amine can help, but for mono-alkylation, a stepwise approach may be necessary.

    • Hydrolysis of Imine: During workup, the imine can hydrolyze back to the aldehyde and amine, especially under acidic conditions.[5][6] A basic workup (e.g., with aqueous sodium bicarbonate) is recommended to prevent this.

Recommended Protocol for Reductive Amination:

StepProcedureRationale
1. Reaction Setup To a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add acetic acid (catalytic, ~0.1 equiv.).The slight excess of amine helps drive the imine formation equilibrium. Acetic acid catalyzes the reaction.
2. Imine Formation Stir the mixture at room temperature for 1-2 hours.Allows for the formation of the imine intermediate.
3. Reduction Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise.NaBH(OAc)₃ selectively reduces the iminium ion without significantly affecting the starting aldehyde.
4. Reaction Monitoring Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.Reaction times can vary from a few hours to overnight.
5. Workup Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.The basic quench neutralizes the acid and prevents imine hydrolysis.
6. Purification Purify the crude product by flash column chromatography.Removes unreacted starting materials and byproducts.
C. Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with a boronic acid is not proceeding to completion. What catalyst system and conditions should I use?

Answer:

Successfully coupling this compound via the Suzuki-Miyaura reaction requires overcoming two main challenges: the lower reactivity of the aryl chloride and the steric hindrance from the ortho-fluoro substituent.

Causality and Solutions:

  • Slow Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.[7]

    • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands are required to promote oxidative addition. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often excellent choices for activating aryl chlorides.[8][9] Using a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) species in situ, can also improve reaction efficiency.[10]

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the palladium catalyst to the C-Cl bond.

    • Bulky Ligands: The use of bulky ligands not only enhances reactivity but can also help overcome steric hindrance by creating a more open coordination sphere around the palladium center.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex requires a base.

    • Base Selection: The choice of base is crucial. Strong inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used. The base's strength and solubility can significantly impact the reaction rate.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a proton, especially in the presence of water and at elevated temperatures. Using anhydrous solvents and an appropriate base can minimize this.

    • Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere (argon or nitrogen) is critical.[9]

Recommended Catalyst Systems for Aryl Chlorides:

Catalyst SystemBaseSolventTemperature (°C)
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/Water80-110
Pd(OAc)₂ / XPhosK₃PO₄Dioxane100
PEPPSI-IPr (NHC pre-catalyst)K₂CO₃t-Amyl alcohol100

Catalytic Cycle and Key Optimization Points:

G cluster_optimization Key Optimization Points pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Cl pd2_complex Ar-Pd(II)-Cl(L₂) oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂, Base pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar-Ar' re->product oa_opt Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to accelerate this slow step for Ar-Cl. transmetalation_opt Select appropriate base (e.g., K₃PO₄) and ensure anhydrous conditions to prevent protodeboronation.

Suzuki-Miyaura Catalytic Cycle and Optimization
D. Nucleophilic Aromatic Substitution (SNAr)

Question: I want to perform a nucleophilic aromatic substitution on this compound. Which halogen is the better leaving group, and what conditions should I use?

Answer:

In nucleophilic aromatic substitution (SNAr) reactions on activated aryl halides, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[11][12] This is counterintuitive compared to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[6][13] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex through a powerful inductive effect, thus accelerating the rate of nucleophilic attack.[6][11]

However, in this compound, the situation is more complex. The aldehyde group, being a strong electron-withdrawing group, activates the ortho and para positions to nucleophilic attack.

  • The fluoro group is at the ortho position.

  • The chloro group is at the para position.

Both positions are activated. While fluorine is generally a better leaving group in SNAr, the accessibility of the site and the specific nucleophile can influence regioselectivity. In many cases with similar substrates, substitution occurs at the para position (displacement of chloride).[7]

General Conditions for SNAr:

  • Nucleophile: A strong nucleophile is required, such as an alkoxide (e.g., sodium methoxide), an amine, or a thiol.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or THF are typically used to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion.

  • Temperature: The reactions often require heating to proceed at a reasonable rate. Temperatures can range from room temperature to reflux, depending on the nucleophile's reactivity and the substrate's activation.

Troubleshooting SNAr Reactions:

  • Low Reactivity: If the reaction is slow, consider increasing the temperature or using a stronger nucleophile. The use of a phase-transfer catalyst can also be beneficial in some cases.

  • Side Reactions: The aldehyde group can react with some nucleophiles (e.g., primary amines). If this is an issue, protecting the aldehyde as an acetal before the SNAr reaction, followed by deprotection, might be necessary.

  • Regioselectivity Issues: If a mixture of products from the displacement of both fluoride and chloride is obtained, modifying the reaction conditions (temperature, solvent, nucleophile) may favor one pathway over the other. Analyzing the reaction mixture by GC-MS or NMR is essential to determine the product distribution.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maintain its reactivity?

A1: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and bases.[1][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde group to the corresponding carboxylic acid.[1]

Q2: I observe an acidic impurity in my starting material. What is it, and how can I remove it?

A2: The most common acidic impurity is 4-chloro-2-fluorobenzoic acid, formed by the air oxidation of the aldehyde. This impurity can interfere with reactions that use basic or nucleophilic reagents by quenching them. To remove it, you can dissolve the aldehyde in an organic solvent like diethyl ether and wash it with a mild aqueous base such as saturated sodium bicarbonate solution. The carboxylic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer. The organic layer containing the purified aldehyde can then be separated, dried, and the solvent removed.

Q3: Can I use this compound in Knoevenagel or Henry reactions?

A3: Yes, the electron-withdrawing nature of the chloro and fluoro substituents activates the aldehyde group, making it a good substrate for both Knoevenagel and Henry reactions.

  • Knoevenagel Condensation: This reaction involves the condensation with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base like piperidine or ammonium acetate.[5][15][16] The activated aldehyde should react readily, often at room temperature or with gentle heating.[17]

  • Henry (Nitroaldol) Reaction: This involves the addition of a nitroalkane (e.g., nitromethane) in the presence of a base.[18][19] The resulting β-nitro alcohol can be a valuable synthetic intermediate.

In both cases, careful control of the base and temperature is necessary to avoid side reactions.

Q4: How should I purify the products from reactions involving this compound?

A4: The purification method will depend on the properties of the product.

  • Flash Column Chromatography: This is the most common method for purifying a wide range of organic compounds. A silica gel stationary phase with a suitable eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is an excellent method for obtaining high-purity material.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used for purification.[8]

Q5: What are the main safety precautions when handling this compound?

A5: this compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.

IV. References

  • BenchChem. (2025). Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. Retrieved from BenchChem website.

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from a public document repository.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from Reddit.

  • BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde. Retrieved from BenchChem website.

  • Quora. (2018). What is the reactivity order of haloarenes towards ARSN and electrophilic substitution reactions respectively?. Retrieved from [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • WuXi Biology. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. Retrieved from WuXi Biology website.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Journal of Organic Chemistry. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from a relevant scientific journal.

  • BenchChem. (2025). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. Retrieved from BenchChem website.

  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. Henry Reaction. Retrieved from [Link]

  • Wikipedia. Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Erland Stevens. Retrieved from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. Retrieved from [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • The Role of this compound in Pharmaceutical Synthesis. (2025). Retrieved from a chemical supplier's website.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Retrieved from BenchChem website.

  • ResearchGate. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from ResearchGate.

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University lecture notes.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from a different section of the Chemistry LibreTexts website.

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Asian Journal of Chemistry.

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from [Link]

  • YouTube. (2022). Henry Reaction. Professor Dave Explains. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from ResearchGate.

  • BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Retrieved from BenchChem website.

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • PubMed. NCA nucleophilic radiofluorination on substituted benzaldehydes for the preparation of [18F]fluorinated aromatic amino acids. Retrieved from PubMed.

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from ResearchGate.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, this document provides in-depth technical support for optimizing reaction conditions involving 4-chloro-2-fluorobenzaldehyde. Structured in a question-and-answer format, it addresses specific experimental challenges with troubleshooting guides and FAQs, grounded in scientific principles and field-proven insights.

As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, this compound is a versatile building block.[1] Its unique substitution pattern—an electron-withdrawing aldehyde and two halogen atoms—presents specific challenges and opportunities in synthesis. This guide provides expert insights into optimizing its most common transformations.

PART 1: General Handling and Compound Characteristics

Q1: What are the primary safety and handling considerations for this compound?

A1: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[2][3][4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust or vapors.[5]

Key Physical Properties:

Property Value Source
Molecular Formula C₇H₄ClFO [2][6]
Molecular Weight 158.56 g/mol [2][6]
Appearance White to light yellow crystalline powder
Melting Point 56-62 °C [7]

| CAS Number | 61072-56-8 |[2][6] |

Q2: What are the most common impurities in commercial this compound, and how can they affect my reaction?

A2: Common impurities can include isomeric variants (e.g., other chloro-fluorobenzaldehyde isomers) from the manufacturing process or the corresponding 4-chloro-2-fluorobenzoic acid due to slow oxidation upon exposure to air.[8] The presence of the carboxylic acid can neutralize basic reagents or catalysts, inhibiting reactions that require basic conditions, such as the Wittig reaction or Knoevenagel condensation. Isomeric impurities can lead to difficult-to-separate side products, reducing the overall purity of the desired compound. It is advisable to verify the purity of the starting material by GC or NMR before use.

PART 2: Reaction-Specific Troubleshooting Guides

This section details common synthetic transformations and provides structured guidance for troubleshooting suboptimal results.

Workflow 1: Oxidation to 4-Chloro-2-fluorobenzoic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental step, often required for subsequent amide coupling or other transformations.[9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Reaction: Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.1 eq) in water to the aldehyde solution. The reaction is exothermic; maintain the temperature at or below room temperature using a water bath if necessary. Stir vigorously until the purple color of the permanganate disappears, indicating its consumption (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until the brown manganese dioxide (MnO₂) precipitate is dissolved.

  • Extraction: If a co-solvent was used, remove it under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[9] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in Acetone/Water add_kmno4 Add KMnO4 Solution (Control Temperature) start->add_kmno4 stir Stir until Purple Color Fades add_kmno4->stir quench Quench with NaHSO3 stir->quench acidify Acidify with HCl to Precipitate Acid quench->acidify filter_dry Filter, Wash & Dry Product acidify->filter_dry

Caption: Workflow for the oxidation of this compound.
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient oxidizing agent. 2. Poor solubility of the aldehyde. 3. Reaction temperature too low.1. Use a slight excess (1.1-1.2 eq) of KMnO₄. Monitor by TLC. 2. Add a co-solvent like acetone, t-butanol, or use a phase-transfer catalyst. 3. Allow the reaction to gently warm to 30-40 °C.
Product Contaminated with Starting Material Incomplete reaction (see above).Increase reaction time or temperature slightly. Ensure vigorous stirring to maximize contact between phases.
Formation of Dark/Tarry Byproducts 1. Reaction temperature was too high, leading to over-oxidation or side reactions. 2. Oxidizing agent was added too quickly.1. Maintain the reaction temperature below 40 °C using an ice bath. 2. Add the oxidant solution dropwise to control the exotherm.
Difficulty Isolating Product Product is partially soluble in the acidic aqueous phase.After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, extract with an organic solvent like ethyl acetate.
Workflow 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[10][11] With this compound, a key consideration is the potential for a competing Cannizzaro reaction under strongly basic conditions, as the aldehyde lacks α-hydrogens.[12]

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the ylide is indicated by the appearance of a characteristic deep orange or red color. Stir for 1 hour at 0 °C.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flame-dried flask. Slowly add this aldehyde solution to the ylide suspension at 0 °C.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The primary byproduct is triphenylphosphine oxide, which can be challenging to remove.[12] Purify the crude product by column chromatography on silica gel.

Wittig_Pathway cluster_wittig Desired Wittig Pathway cluster_cannizzaro Competing Cannizzaro Reaction aldehyde This compound wittig_product Target Alkene + Triphenylphosphine Oxide aldehyde->wittig_product + Ylide cannizzaro_product Alcohol + Carboxylic Acid (Disproportionation) aldehyde->cannizzaro_product + Strong Base (No Ylide) base Strong Base (e.g., n-BuLi) ylide Phosphonium Ylide

Caption: Competing reaction pathways for this compound under basic conditions.
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive base or moisture in the reaction. 2. Poor ylide formation. 3. Aldehyde starting material is impure (e.g., oxidized to the acid).1. Use freshly titrated n-BuLi and ensure all glassware is flame-dried and the reaction is under an inert atmosphere.[12] 2. Ensure the correct stoichiometry of base to phosphonium salt. Allow sufficient time for ylide generation before adding the aldehyde. 3. Purify the starting aldehyde before use if necessary.
Low Yield with Significant Byproducts The Cannizzaro side reaction is dominant.[12]1. Add the aldehyde solution to the ylide solution, not the other way around, to ensure the aldehyde always encounters an excess of ylide. 2. Use a milder base system if possible (e.g., KHMDS or NaHMDS) which may favor the Wittig pathway. 3. Keep the reaction temperature low during ylide formation and addition.
Mixture of (E) and (Z) Isomers Reaction conditions favor a mixture.For non-stabilized ylides, using salt-free conditions (e.g., using NaHMDS instead of n-BuLi) and low temperatures typically favors the (Z)-alkene.[13] The Schlosser modification can be used to favor the (E)-alkene.[10]
Difficulty Removing Triphenylphosphine Oxide The byproduct has moderate polarity and can co-elute with the product.1. Attempt to precipitate the oxide by concentrating the crude mixture and triturating with a nonpolar solvent like hexane or a hexane/ether mixture. 2. Optimize column chromatography conditions, sometimes a gradient elution is necessary.
Workflow 3: Suzuki-Miyaura Cross-Coupling

Coupling at the chlorine position of this compound is challenging due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[14] Success requires highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[15]

  • Setup: In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Reagents: Add a strong base, such as K₃PO₄ or Cs₂CO₃ (2-3 eq).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a high temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by LC-MS or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[14]

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Catalyst system is not active enough for an aryl chloride. 2. Incomplete degassing leading to catalyst deactivation. 3. Base is not strong or soluble enough.1. Switch to a more active catalyst system. For aryl chlorides, catalysts with bulky, electron-rich ligands like Buchwald ligands (SPhos, XPhos) or NHC ligands are essential.[14][15] 2. Ensure the solvent and reaction mixture are rigorously degassed. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Protodeboronation (Boronic acid replaced by -H) 1. Reaction temperature is too high or reaction time is too long. 2. Presence of excess water or protic impurities.1. Optimize the reaction temperature and time. Microwave heating can sometimes provide rapid conversion before significant degradation occurs. 2. Use anhydrous solvents and ensure the boronic acid is dry.
Hydrolysis of Aldehyde The aldehyde group is sensitive to the basic, aqueous, high-temperature conditions.1. Minimize reaction time. 2. Consider protecting the aldehyde as an acetal before the coupling, followed by deprotection.

PART 3: Frequently Asked Questions (FAQs) for Other Key Reactions

Q3: I am attempting a Knoevenagel condensation with malononitrile, but the yield is poor. What can I do?

A3: The Knoevenagel condensation is a nucleophilic addition to the carbonyl group followed by dehydration.[16] Its success hinges on the generation of a stabilized carbanion from the active methylene compound.

  • Catalyst Choice: This reaction is typically catalyzed by a weak base.[16] If you are using a very weak base (e.g., triethylamine) and getting low conversion, consider a slightly stronger, non-nucleophilic base like piperidine or DBU. The use of a Lewis acid or an ionic liquid promoter can also accelerate the reaction.[17]

  • Water Removal: The final step is the elimination of water. If the reaction stalls, removing water can drive the equilibrium toward the product. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent.

  • Substrate Reactivity: this compound is reasonably electrophilic. However, if your active methylene compound is not sufficiently acidic, a stronger base may be required to facilitate deprotonation.[16]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which halogen is more likely to be displaced?

A4: Yes, SNAr is a key reaction for this substrate. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group, especially at the ortho and para positions.[18][19]

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[19] The reaction is accelerated by a more electronegative halogen because it creates a more electrophilic carbon center for the nucleophile to attack. Therefore, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions , which is the opposite of SN1/SN2 trends.[20][21] You should expect substitution to occur preferentially at the C2 position (bearing the fluorine).

  • Reaction Conditions: SNAr reactions typically require a strong nucleophile (e.g., alkoxides, amines, thiolates) and may require heat to proceed at a reasonable rate.

Q5: What conditions are best for reducing this compound to the corresponding alcohol?

A5: Reduction to (4-chloro-2-fluorophenyl)methanol is straightforward.

  • Mild Conditions: For a clean and selective reduction, sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the reagent of choice.[22][23] It is highly selective for aldehydes and ketones and will not reduce the aryl halides. The reaction is typically fast and can be performed at room temperature.

  • Stronger Reagents: A stronger reducing agent like lithium aluminum hydride (LAH) is also effective but is generally unnecessary and requires more stringent anhydrous conditions and careful quenching.[22] Given the simplicity and safety of NaBH₄, it is the recommended first choice.

References

  • p-fluoro benzaldehyde. Sciencemadness Discussion Board.
  • This compound | C7H4ClFO | CID 2724908. PubChem.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • The condensation reaction between 4-chlorobenzaldehyde and malononitrile. ResearchGate.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. MDPI.
  • Wittig Reaction. Organic Chemistry Portal.
  • Knoevenagel condensation. Wikipedia.
  • Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Wittig reaction. Wikipedia.
  • The Knoevenagel Condensation. Organic Reactions.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH National Library of Medicine.
  • Photocatalytic conversion of 4-chlorobenzaldehyde (a) to the.... ResearchGate.
  • 4 - SAFETY DATA SHEET. Acros Organics.
  • Facile Preparation of 4-Substituted Quinazoline Derivatives. NIH National Library of Medicine.
  • The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Suzuki Coupling. YouTube.
  • Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. Reddit.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. The Royal Society of Chemistry.
  • Wittig Reaction. Chemistry LibreTexts.
  • Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. PubMed.
  • 16.6 Nucleophilic Aromatic Substitution. OpenStax.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • US6455739B1 - Production of 4-fluorobenzaldehyde. Google Patents.
  • 2-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 145024. PubChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
  • m-CHLOROBENZALDEHYDE. Organic Syntheses.
  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
  • Reduction of Carbonyls to Alcohols. YouTube.
  • Aldehyde To Alcohol Reduction Example Mechanism Using NaBH4. YouTube.

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Technical Support Center: Purification of 4-Chloro-2-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluorobenzaldehyde and its derivatives. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount to achieving reliable experimental outcomes and high-quality final products.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities typically originate from the synthetic route or degradation. Common examples include:

  • Synthesis-Related Impurities:

    • Positional Isomers: Depending on the synthetic method, isomers such as 2-Chloro-4-fluorobenzaldehyde may form.[3]

    • Unreacted Starting Materials: Residual precursors from the synthesis.

    • Halogenated Byproducts: Byproducts like halobis(fluorophenyl)methane can form and may be converted to di(fluorophenyl)methanol during the workup phase.[4]

  • Degradation-Related Impurities:

    • Oxidation Product: The primary degradation product is 4-Chloro-2-fluorobenzoic acid, formed by oxidation upon exposure to air.[4]

Q2: How should I properly store this compound to prevent degradation?

A2: To maintain its integrity, this compound, which is a white to light yellow crystalline solid, should be stored at 2-8°C.[1][5] It is crucial to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, which prevents oxidation to the corresponding carboxylic acid.[4]

Q3: What is the first analytical step I should take to assess the purity of my crude product?

A3: A high-resolution analytical technique is recommended for an accurate assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities like positional isomers.[4][6] For less volatile impurities, such as the carboxylic acid byproduct, High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method.[4] ¹H NMR spectroscopy can also provide valuable information on purity by comparing the aldehyde proton signal to signals from impurities.[6]

Q4: Can I remove the 4-Chloro-2-fluorobenzoic acid impurity with a simple wash?

A4: Yes. Since 4-Chloro-2-fluorobenzoic acid is acidic, it can be effectively removed by washing the crude product (dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane) with a dilute basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[7][8] The acidic impurity will be deprotonated to form a water-soluble salt, which partitions into the aqueous layer. It is essential to follow this with a water wash and a brine wash to remove residual base and water before drying the organic layer.[7]

Purification Method Selection Guide

Choosing the right purification strategy is critical for success. The ideal method depends on the physical properties of your derivative and the nature of the impurities. This decision-making workflow can help guide your choice.

G start Crude this compound Derivative impurity_check What is the primary impurity? start->impurity_check acid Carboxylic Acid impurity_check->acid Acidic isomers Isomers / Similarly-Boiling Compounds impurity_check->isomers Neutral, similar polarity non_volatile High-Boiling / Polymeric Impurities impurity_check->non_volatile Non-volatile colored Colored Impurities / Baseline Material impurity_check->colored Multiple types wash Aqueous Basic Wash (e.g., NaHCO₃) acid->wash sub_decision Is product a solid? isomers->sub_decision distill Vacuum Distillation non_volatile->distill chromatography Column Chromatography colored->chromatography wash->distill Follow-up for higher purity recrystallize Recrystallization recrystallize->chromatography If impurities persist bisulfite Bisulfite Adduct Formation sub_decision->recrystallize Yes sub_decision->chromatography No / Bisulfite fails sub_decision->bisulfite No / Recrystallization fails

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guides

This section addresses specific issues in a problem-cause-solution format.

Vacuum Distillation
ProblemPotential Cause(s)Solution(s)
Product is not distilling at the expected temperature/pressure. - Inaccurate vacuum gauge reading.- Leaks in the system.- Presence of high-boiling impurities preventing the target compound from distilling.- Verify the accuracy of your vacuum gauge.- Carefully check all joints and connections for leaks using a high-vacuum grease.- If the product is present, a higher temperature or, preferably, a lower pressure (better vacuum) may be required.[7]
Product darkens or decomposes in the distillation flask. - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Prolonged heating time.- Use a lower vacuum (e.g., from an oil pump) to reduce the required boiling point.[7]- Pre-wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying.[7]- Ensure efficient and even heating with a mantle and stir bar; minimize the distillation time.
Bumping or uneven boiling. - Lack of fresh boiling chips or inadequate stirring.- Overheating of the flask bottom.- Always use fresh boiling chips or a magnetic stir bar for smooth boiling.- Use a heating mantle and ensure the flask is properly seated for even heat distribution.[7]
Recrystallization
ProblemPotential Cause(s)Solution(s)
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.[7]- Consider a two-solvent system (e.g., hexane/ethyl acetate), adding the "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy, then allow to cool.[7][9]
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Add a seed crystal of the pure compound if available.[7]- Select a different solvent or solvent system where the compound has lower solubility when cold.
Poor recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much cold solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- Minimize the amount of cold solvent used to wash the crystals on the filter.[7]- Consider recovering a second crop of crystals from the mother liquor by concentrating it.
Bisulfite Adduct Formation
ProblemPotential Cause(s)Solution(s)
Low yield of the precipitated bisulfite adduct. - Incomplete reaction due to insufficient mixing or reaction time.- The sodium bisulfite solution is old or not saturated.- The adduct is partially soluble in the solvent system.- Ensure vigorous shaking or stirring to maximize contact between the aldehyde and the bisulfite solution.[6][10]- Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[10]- For some aldehydes, using a co-solvent like methanol or DMF can improve the reaction.[11][12]
Incomplete regeneration of the aldehyde from the adduct. - The pH is not sufficiently basic to reverse the reaction.- Insufficient extraction of the regenerated aldehyde.- Add a strong base (e.g., 50% NaOH) dropwise until the pH of the aqueous layer is strongly basic (pH > 10, check with pH paper).[6][10][12]- Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.
Product decomposes during regeneration. - Aldehydes with certain functionalities can be sensitive to the strongly basic conditions required for adduct decomposition.[10]- Perform the basification and extraction steps quickly and at a low temperature (e.g., in an ice bath) to minimize the time the aldehyde is exposed to the strong base.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is ideal for removing non-volatile impurities like polymers or the corresponding carboxylic acid.[7]

  • Preparation: If the crude product is suspected to be acidic, dissolve it in a suitable organic solvent (e.g., diethyl ether) and wash it in a separatory funnel with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Follow with a water wash, then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is completely dry. Use a magnetic stirrer and a heating mantle. It is recommended to add a small amount of an inhibitor like BHT (Butylated hydroxytoluene) to the distillation flask to prevent polymerization.[7]

  • Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask while stirring vigorously.

  • Fraction Collection: Monitor the head temperature closely. Collect the fraction that distills at the expected boiling point for your specific this compound derivative. It is advisable to collect the purified aldehyde in a receiving flask cooled in an ice bath.[7]

Protocol 2: Purification by Recrystallization

This method is suitable if the product is a solid and contains impurities with different solubility profiles.[13]

  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble when hot but poorly soluble when cold.[7] Common systems for aromatic aldehydes include hexane/ethyl acetate or ethanol/water.[7][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent just until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven at a temperature well below their melting point.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This chemical extraction method is highly selective for aldehydes and can separate them from non-aldehyde impurities, even those with similar physical properties.[11][12]

  • Adduct Formation: Dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent like methanol.[10][12] Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. A white precipitate of the adduct may form.[12]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and deionized water to the funnel and shake again.[10][12] Separate the layers. The non-aldehyde impurities will remain in the organic layer. The aqueous layer contains the aldehyde bisulfite adduct.

  • Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring or shaking, add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >10.[10][12]

  • Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with the organic solvent.

  • Workup: Combine all organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

References

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. (n.d.). Benchchem.
  • Devic, M. (2002). Production of 4-fluorobenzaldehyde.
  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of Long-Chain Branched Aldehydes. (2025). Benchchem.
  • Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • Purifying aldehydes? (2015). Reddit r/chemistry.
  • Common impurities in commercial 4-Fluorobenzaldehyde. (2025). Benchchem.
  • Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. (n.d.). MDPI.
  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
  • Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof. (2000).
  • Column Chrom
  • How to synthesize 2-Chloro-4-fluorobenzaldehyde? (n.d.). Guidechem.
  • This compound. (n.d.). Chem-Impex.
  • This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Synthetic method of 4-fluorobenzaldehyde. (2009).
  • Chromatography Columns. (2025). Chemistry LibreTexts.
  • The Role of this compound in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

Sources

Technical Support Center: Troubleshooting Reactions with 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their reactions involving 4-chloro-2-fluorobenzaldehyde. As a versatile but electronically complex starting material, its reactivity can be nuanced. This document, structured as a series of frequently asked questions (FAQs), provides in-depth analysis and actionable troubleshooting strategies to navigate common experimental failures.

Frequently Asked Questions (FAQs)

FAQ 1: My nucleophilic attack on the aldehyde carbonyl is sluggish or failing. What's going on?

Answer:

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of its substituents. Both the chlorine and fluorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity. This property, contrary to what one might initially expect, should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

However, if your reaction is still failing, consider these possibilities:

  • Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

  • Insufficiently Potent Nucleophile: The combined electron-withdrawing effect of the halogens makes the aldehyde highly reactive, but a weak nucleophile may still not be potent enough to initiate the reaction efficiently.

  • Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Low temperatures may not provide sufficient energy to overcome the activation barrier, and the solvent might not be optimal for stabilizing the transition state.

  • Re-evaluate Your Nucleophile: If possible, switch to a smaller or more potent nucleophile. For instance, in a Grignard reaction, consider using an organolithium reagent, which is generally more reactive.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes the desired reaction without significant side product formation.

  • Solvent Screening: The choice of solvent can dramatically impact reaction rates. For reactions involving charged nucleophiles, polar aprotic solvents like DMF or DMSO can be effective.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, Sc(OTf)₃) can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

FAQ 2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) to replace the chlorine, but it's not working. Why?

Answer:

This is a common point of confusion. While you have a halogen on an aromatic ring, a successful SNAr reaction has specific electronic requirements that this compound does not inherently meet.

The SNAr mechanism proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[2][3] For this intermediate to be sufficiently stabilized, a strong electron-withdrawing group (like a nitro group) must be positioned ortho or para to the leaving group.[3][4] In this compound, the aldehyde group is an electron-withdrawing group, but it is meta to the chlorine atom, offering no resonance stabilization to the negative charge that would develop from a nucleophilic attack at the carbon bearing the chlorine.

Interestingly, in SNAr reactions, fluoride is often a better leaving group than chloride.[5] This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom.[6]

start S~N~Ar on this compound Fails check_activating_group Is there a strong EWG ortho/para to the leaving group? start->check_activating_group no_ewg No. Aldehyde is meta to Cl. No resonance stabilization. check_activating_group->no_ewg No yes_ewg Yes check_activating_group->yes_ewg Yes (hypothetically) consider_alternative Consider alternative strategies: - Transition-metal catalysis (e.g., Buchwald-Hartwig) - Benzyne formation (harsh conditions) no_ewg->consider_alternative check_leaving_group Which halogen is targeted? F is often a better leaving group in S~N~Ar. yes_ewg->check_leaving_group target_cl Targeting Chlorine check_leaving_group->target_cl target_f Targeting Fluorine check_leaving_group->target_f proceed_f Reaction may be more feasible. Optimize conditions (base, solvent, temp). target_f->proceed_f

Caption: Troubleshooting logic for SNAr failure.

  • Transition-Metal Catalysis: For substitutions at the chloro position, consider palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling. These reactions follow different mechanistic pathways that do not require strong activation by EWGs.

  • Activate the Ring: If your synthesis allows, consider adding a nitro group to the ring to activate it for SNAr.

FAQ 3: I'm observing unexpected side products. What are the likely culprits?

Answer:

The formation of side products often points to issues with reaction conditions or the inherent reactivity of the starting material. For this compound, here are some common side reactions to consider:

  • Cannizzaro Reaction: In the presence of a strong base and the absence of an enolizable proton, aldehydes can undergo disproportionation to form a primary alcohol and a carboxylic acid.[1] If your reaction is run under strongly basic conditions, this is a likely side reaction.

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids.[7] This can occur if your reaction is exposed to air for extended periods, especially at elevated temperatures, or if you are using an oxidizing reagent. The corresponding 4-chloro-2-fluorobenzoic acid is a common impurity.

  • Self-Condensation: While less common for aromatic aldehydes, under certain conditions, self-condensation reactions can occur.

Side ProductProbable CauseRecommended Action
4-Chloro-2-fluorobenzoic acidOxidation (air, oxidizing reagents/impurities)Run the reaction under an inert atmosphere (N₂ or Ar). Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.
4-Chloro-2-fluorobenzyl alcoholCannizzaro reaction or unintended reductionAvoid using strong, concentrated bases. If a base is required, use a non-hydroxide base (e.g., K₂CO₃, Et₃N) or add the base slowly at low temperature.
Polymeric materialSelf-condensation or decompositionLower the reaction temperature. Reduce the concentration of the reactants.
FAQ 4: Could the quality of my this compound be the issue?

Answer:

Absolutely. The purity of your starting material is paramount to the success of your reaction. Impurities can lead to lower yields, side product formation, and in some cases, complete reaction failure.[8]

ImpurityPotential SourceImpact on Reaction
4-Chloro-2-fluorobenzoic acidOxidation of the aldehydeQuenches basic and nucleophilic reagents, leading to stoichiometric imbalances and reduced yields.[9]
Positional IsomersManufacturing processLeads to a mixture of isomeric products that can be difficult to separate.[9]
Residual Solvents/WaterPurification/storageCan interfere with moisture-sensitive reagents (e.g., Grignards, organolithiums) and alter reaction kinetics.
  • Analytical Verification: Before use, verify the purity of your this compound by ¹H NMR, GC-MS, or HPLC. This will help you identify and quantify any significant impurities.

  • Acid Removal: To remove the corresponding benzoic acid, dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether) and wash with a mild aqueous base like saturated sodium bicarbonate solution. Afterward, wash with brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[9]

  • Recrystallization/Distillation: For other impurities, recrystallization or distillation can be effective purification methods.

FAQ 5: My base-catalyzed condensation (e.g., Aldol, Knoevenagel) is giving low yields. How can I optimize it?

Answer:

Base-catalyzed condensations like the Aldol or Knoevenagel reaction are common transformations for benzaldehydes.[10][11] The electron-withdrawing nature of the halogens in this compound makes the aldehyde a good electrophile for these reactions.[1] If you are experiencing low yields, the issue likely lies in the reaction conditions or the stability of the product.

start Low Yield in Condensation check_base Is the base too strong? start->check_base strong_base Strong bases (e.g., NaOH, KOH) can promote side reactions (Cannizzaro, decomposition). check_base->strong_base Yes weak_base Base is appropriate check_base->weak_base No switch_base Switch to a milder base: - Piperidine - Pyrrolidine - K₂CO₃ strong_base->switch_base success Improved Yield switch_base->success check_temp Is the temperature optimal? weak_base->check_temp high_temp High temperatures can cause product decomposition or side reactions. check_temp->high_temp Too high low_temp Low temperatures may result in slow reaction rates. check_temp->low_temp Too low optimize_temp Screen temperatures (e.g., RT, 50°C, 80°C) and monitor by TLC. check_temp->optimize_temp Optimal high_temp->optimize_temp low_temp->optimize_temp check_water Is water removal necessary? optimize_temp->check_water yes_water Yes (for reversible reactions) check_water->yes_water Yes no_water Water removal not critical check_water->no_water No use_deanstark Use a Dean-Stark trap to remove water and drive the equilibrium forward. yes_water->use_deanstark use_deanstark->success no_water->success

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving 4-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic and steric properties of this substrate—an electron-withdrawing aldehyde group and two different halogen atoms—necessitate careful consideration of the catalytic system to achieve optimal yields and selectivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just protocols but the underlying scientific reasoning for catalyst and parameter selection.

Part 1: General Catalyst & Reaction Troubleshooting

This section addresses overarching issues that can affect various reaction types involving this compound.

FAQ 1: My palladium-catalyzed cross-coupling reaction is failing or showing low conversion. What are the likely causes of catalyst deactivation?

Catalyst deactivation is a primary concern in cross-coupling reactions. The palladium catalyst can be "poisoned" by impurities or side reactions, rendering it inactive.[1]

Common Causes and Solutions:

  • Trace Impurities: Raw materials or solvents may contain contaminants like sulfur, thiols, or other coordinating species that bind strongly to the palladium center, blocking the active sites.[1][2]

    • Troubleshooting: Ensure the use of high-purity, degassed solvents and reagents. If impurities are suspected in the starting material, consider purification by recrystallization or chromatography. Implementing "poison traps" or guard beds can also be effective.[2]

  • Air/Moisture Sensitivity: Many phosphine ligands and Pd(0) species are sensitive to air and moisture.[3][4] Oxidation of the ligand or catalyst can prevent the catalytic cycle from initiating.

  • Thermal Decomposition: At elevated temperatures, the catalyst complex, particularly the ligands, can decompose.

    • Troubleshooting: Screen lower reaction temperatures. The choice of a more thermally stable ligand, such as a bulky biarylphosphine or an N-heterocyclic carbene (NHC), can be beneficial.[5]

  • Substrate-Induced Poisoning: The substrate itself or byproducts can sometimes interfere. In heterocyclic chemistry, nitrogen or sulfur atoms within the substrate can coordinate to the metal and inhibit catalysis.[6] While not an issue for this compound itself, it's a critical consideration when choosing coupling partners.

Workflow: Troubleshooting Catalyst Deactivation

Below is a systematic workflow to diagnose and resolve issues related to catalyst deactivation.

G start Low Conversion or No Reaction check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents Analyze Reagent Purity (Solvents, Starting Materials) check_inert->check_reagents If conditions are strict change_precatalyst Use Air-Stable Pre-catalyst check_inert->change_precatalyst If air-sensitivity is high check_temp Evaluate Reaction Temperature check_reagents->check_temp If reagents are pure purify Purify Starting Materials check_reagents->purify If impurities are suspected change_ligand Screen Different Ligand Class (e.g., Bulky Phosphine, NHC) check_temp->change_ligand If decomposition is likely result_ok Reaction Successful change_ligand->result_ok change_precatalyst->result_ok purify->result_ok

Caption: A troubleshooting workflow for catalyst deactivation.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are essential for C-C and C-N bond formation. The presence of a C-Cl bond on this compound makes these reactions challenging, as activating an aryl chloride is more difficult than an aryl bromide or iodide.[7]

FAQ 2: Which catalyst system is recommended for a Suzuki-Miyaura coupling with this compound?

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. For an electron-deficient aryl chloride like this compound, a highly active catalyst system is required to facilitate the oxidative addition step.[7]

Recommended Catalyst System: A combination of a palladium source and a bulky, electron-rich phosphine ligand is the standard approach.[7][8]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.[8]

  • Ligand: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling aryl chlorides.[7] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition to the C-Cl bond.

  • Base: A moderately strong base is needed to activate the boronic acid for transmetalation.[8] K₂CO₃ or K₃PO₄ are commonly used.

  • Solvent: A mixture of an organic solvent (like Toluene, Dioxane, or THF) and water is typical.[9]

Comparative Data for Suzuki Coupling Catalysts
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Note
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighGeneral system for aryl chlorides.[10]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O110HighEffective for sterically hindered substrates.[11]
PdCl₂(dppf)-K₂CO₃DME/H₂O80ModerateLess effective for chlorides, better for bromides.
Pd/CNoneNaOHH₂O100VariableLigand-free systems can work but may require specific conditions to activate the C-Cl bond.[4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask under Argon, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Reaction: Add the degassed solvent (e.g., Toluene/H₂O 10:1). Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

FAQ 3: How do I select a catalyst for a Buchwald-Hartwig amination with this compound?

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[12] Similar to the Suzuki coupling, the C-Cl bond activation is the critical step, requiring a specialized catalyst system.[13]

Recommended Catalyst System:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.[11]

  • Ligand: Sterically hindered and electron-rich ligands are essential. Josiphos-type ligands, Buchwald biarylphosphine ligands (like XPhos), or bidentate ligands like Xantphos are highly effective.[13][14][15] The choice of ligand can depend on the nature of the amine (primary, secondary, aniline).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[5][13] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often with a change in ligand.[15]

  • Solvent: Anhydrous, aprotic solvents like Toluene, Dioxane, or THF are used.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_legend Legend Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L₂)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L₂)-NHR₂]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(L₂)-NR₂ Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Ar 4-Chloro-2-fluorophenyl X Cl L Phosphine Ligand

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Condensation, Oxidation, and Reduction Reactions

FAQ 4: What are the best catalysts for a Knoevenagel condensation with this compound?

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[16][17] The reaction is typically base-catalyzed.

Catalyst Options:

  • Homogeneous Basic Catalysts: Weakly basic amines like piperidine or organocatalysts such as L-proline are effective and commonly used.[18][19] Stronger bases like DBU can also be employed, often leading to faster reactions.[19]

  • Heterogeneous Catalysts: Solid-supported bases or hybrid nanocomposites can be used. These offer the advantage of easy separation and catalyst recycling.[20]

  • Promoters: In some systems, additives like ionic liquids can act as promoters, enhancing the catalytic activity of bases like DABCO by forming hydrogen bonds with the aldehyde's carbonyl group.[21]

Comparative Data for Knoevenagel Condensation Catalysts
CatalystCatalyst TypeActive Methylene CompoundSolventTemperatureYield (%)Reference/Note
PiperidineHomogeneous BaseMalononitrileEthanolRoom Temp~95%A classic and effective choice.[19]
L-ProlineOrganocatalystMalononitrileEthanolReflux85-92%Good for substituted benzaldehydes.[19]
DABCO / [HyEtPy]ClBase / PromoterEthyl CyanoacetateWater50°CHighIonic liquid promotes the reaction.[21]
Hybrid NanocompositesHeterogeneousVariousEthanol78°C91-98%Offers catalyst reusability.[20]
FAQ 5: How can I selectively oxidize this compound to the corresponding carboxylic acid?

Oxidizing the aldehyde to a carboxylic acid is a common transformation. The key is to use an oxidizing agent that is strong enough to convert the aldehyde but does not affect the C-Cl or C-F bonds.

Recommended Methods:

  • Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidant, typically used under basic conditions.[22] Phase transfer catalysts can be used to facilitate the reaction in non-polar solvents.[23][24]

  • Oxone® (Potassium Peroxymonosulfate): A milder, more environmentally friendly alternative that works efficiently at room temperature.[22]

  • Sodium Chlorite (NaClO₂): A very selective method for oxidizing aldehydes to carboxylic acids, often used with a chlorine scavenger like 2-methyl-2-butene.

  • Photocatalysis: Modern methods using metalloporphyrin sensitizers with air and sunlight can achieve this transformation under green conditions.[25]

Protocol 2: Oxidation using Oxone®
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

  • Oxidant Addition: Add Oxone® (1.1 eq. of KHSO₅) to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the mixture into a separatory funnel with ethyl acetate and water. Separate the layers and wash the organic phase with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting 4-chloro-2-fluorobenzoic acid, typically by recrystallization.

(Adapted from a general protocol for 4-fluorobenzaldehyde[22]).

FAQ 6: What are the preferred catalysts for reducing this compound to (4-Chloro-2-fluorophenyl)methanol?

The reduction of the aldehyde to a primary alcohol is a fundamental reaction. Catalytic hydrogenation or transfer hydrogenation are preferred methods for their selectivity and safety.

Recommended Methods:

  • Catalytic Hydrogenation: Traditional catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas can be used. However, care must be taken to avoid dehalogenation (hydrodechlorination), which can be a side reaction, especially with palladium catalysts at high pressures or temperatures.

  • Transfer Hydrogenation: This is often a milder and more selective method. Catalysts like [Cp*Ir(2,2′-bpyO)(H₂O)] using isopropanol as the hydrogen source are highly efficient and tolerate halide groups.[26]

  • Chemoselective Hydride Reagents: While not strictly catalytic in the same sense, reagents like Sodium Borohydride (NaBH₄) are very effective for selectively reducing aldehydes in the presence of other functional groups and are a standard laboratory method.

References

  • Vertex AI Search. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes - RJPT. Retrieved January 7, 2026.
  • ResearchGate. (2025). Long Chain Dicationic Phase Transfer Catalysts in the Condensation Reactions of Aromatic Aldehydes in Water Under Ultrasonic Effect | Request PDF. Retrieved January 7, 2026.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. Retrieved January 7, 2026.
  • (2016).
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved January 7, 2026.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved January 7, 2026.
  • ACS Publications. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. Retrieved January 7, 2026.
  • Alfa Chemistry. (n.d.).
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved January 7, 2026.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Photocatalytic conversion of 4-chlorobenzaldehyde (a) to the.... Retrieved January 7, 2026.
  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (2021). Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction. Retrieved January 7, 2026.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
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  • Organic Reactions. (n.d.).
  • BenchChem. (n.d.). Comparative study of catalysts for reactions involving 2-Chloro-6-fluorobenzaldehyde. Retrieved January 7, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols: Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • (2024).
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved January 7, 2026.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026.
  • YouTube. (2025). How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. Retrieved January 7, 2026.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • (n.d.).
  • BenchChem. (n.d.). Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde. Retrieved January 7, 2026.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 7, 2026.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved January 7, 2026.
  • PubMed Central. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Retrieved January 7, 2026.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 7, 2026.
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  • ChemCatBio. (n.d.).
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Technical Support Center: Managing 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry

Welcome to the technical support center for 4-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive reagent. The following troubleshooting guides and frequently asked questions are structured to provide not just procedural steps, but the underlying scientific rationale to ensure the integrity of your experiments and the quality of your results.

Section 1: The Root of the Problem - Understanding Moisture Sensitivity

Question: Why is this compound designated as moisture and air-sensitive?

Answer: The reactivity of this compound stems from the electrophilic nature of the aldehyde's carbonyl carbon. This carbon is susceptible to nucleophilic attack, and water, while a weak nucleophile, can react with it to form an unstable geminal diol (hydrate). This initial reaction can be reversible. However, in the presence of atmospheric oxygen, the aldehyde is prone to oxidation to form the corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid.[1][2] This degradation pathway is a common issue with many benzaldehyde derivatives. The formation of this carboxylic acid impurity is often observed as a white solid precipitating from the liquid aldehyde. This impurity can interfere with subsequent reactions, for instance, by quenching organometallic reagents.[3]

Question: What are the tell-tale signs of degradation in my bottle of this compound?

Answer: Visual inspection is the first step in assessing the quality of your reagent. A pure sample of this compound should be a white to light yellow crystalline solid or powder.[4][5] Signs of degradation include:

  • Clumping or hardening of the solid: This can indicate the absorption of atmospheric moisture.

  • A noticeable change in color: Significant darkening may suggest the formation of impurities.

  • An acrid or unusual odor: While subjective, a change from the characteristic smell can be an indicator of decomposition.

Any deviation from the expected appearance should prompt a more thorough analytical verification of purity before use.

Section 2: Proactive Measures - Best Practices for Storage and Handling

Question: How should I properly store this compound to ensure its long-term stability?

Answer: The primary goal of storage is to rigorously exclude atmospheric moisture and oxygen.[6] The following conditions are recommended:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential decomposition reactions.[4][7]
Atmosphere Under a dry, inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen and displaces moisture-laden air.[2][8]
Container Tightly sealed amber glass bottleProtects the compound from light and prevents moisture ingress.
Location Store in a cool, dry, and well-ventilated place.Ensures a stable environment and minimizes exposure to ambient moisture.[9]
Question: What is the correct procedure for weighing and dispensing this reagent for a reaction?

Answer: To prevent contamination of the bulk supply and ensure an accurate measurement of a reactive reagent, it is crucial to handle this compound under an inert atmosphere.[10] A glovebox is the ideal environment, but if one is not available, standard Schlenk techniques can be employed.[8][11]

Experimental Protocol: Dispensing this compound Using Schlenk Technique
  • Glassware Preparation: All glassware, including spatulas and weighing boats, must be thoroughly dried in an oven (e.g., at 125°C for at least 4 hours) and cooled in a desiccator over a drying agent.[6][12]

  • Inert Atmosphere: The container of this compound should be allowed to warm to room temperature before opening to prevent condensation of moisture on the cold solid. Once at room temperature, the bottle should be placed under a positive pressure of dry argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of the solid in a tared, dry container, preferably within a nitrogen-purged glove bag or under a stream of inert gas.

  • Transfer: The weighed reagent should be promptly added to the reaction vessel, which has also been dried and purged with an inert gas.

  • Resealing: The stock bottle should be flushed with inert gas before being tightly resealed. Wrapping the cap with paraffin film can provide an additional barrier to moisture.

Workflow for Handling Air-Sensitive Solid Reagents

cluster_prep Preparation cluster_inert Inerting cluster_weigh Weighing & Transfer cluster_storage Resealing prep_glass Oven-Dry All Glassware & Spatulas prep_desiccate Cool in Desiccator prep_glass->prep_desiccate prep_reagent Equilibrate Reagent Bottle to Room Temp prep_desiccate->prep_reagent inert_flush_reagent Flush Reagent Bottle with N2/Ar prep_reagent->inert_flush_reagent inert_setup Assemble Inert Gas Line inert_setup->inert_flush_reagent inert_flush_reaction Flush Reaction Vessel inert_setup->inert_flush_reaction weigh_dispense Quickly Dispense Solid inert_flush_reagent->weigh_dispense weigh_tare Tare Dry Weighing Vessel weigh_tare->weigh_dispense weigh_transfer Transfer to Reaction Vessel weigh_dispense->weigh_transfer storage_reflush Re-flush Headspace of Stock Bottle weigh_transfer->storage_reflush storage_recap Tightly Recap & Parafilm storage_reflush->storage_recap storage_refrigerate Return to 2-8°C Storage storage_recap->storage_refrigerate

Caption: Workflow for handling solid this compound.

Section 3: In-Reaction Troubleshooting

Question: My Grignard reaction with this compound is giving very low yields. What could be the problem?

Answer: This is a classic issue when working with moisture-sensitive substrates and reagents. Grignard reagents are highly basic and will react with any available acidic protons, including those from water and carboxylic acids.[3][13]

  • Compromised Aldehyde: If your this compound has degraded to 4-chloro-2-fluorobenzoic acid, the acid will quench the Grignard reagent in a simple acid-base reaction, preventing it from attacking the aldehyde carbonyl.

  • Wet Solvents/Glassware: Any moisture in your reaction solvent (like THF or diethyl ether) or adsorbed on the surface of your glassware will destroy the Grignard reagent.[14][15] All solvents must be rigorously dried, and glassware should be flame- or oven-dried immediately before use.[12][16]

  • Atmospheric Exposure: The reaction must be conducted under a strict inert atmosphere (argon or nitrogen) to prevent moisture from the air from entering the reaction.[16]

Troubleshooting Logic for a Failing Grignard Reaction

start Low Grignard Yield check_aldehyde Check Aldehyde Purity (TLC/GC/NMR) start->check_aldehyde check_reagent Verify Grignard Reagent Activity check_aldehyde->check_reagent Pure aldehyde_impure Aldehyde is Impure (Contains Carboxylic Acid) check_aldehyde->aldehyde_impure Impure check_setup Inspect Reaction Setup check_reagent->check_setup Active reagent_dead Grignard Reagent Quenched check_reagent->reagent_dead Inactive setup_leak System Not Air-Tight (Wet Solvent/Glassware) check_setup->setup_leak Leak/Moisture purify_aldehyde Purify Aldehyde or Use Fresh Bottle aldehyde_impure->purify_aldehyde prepare_fresh_reagent Prepare Fresh Grignard & Titrate reagent_dead->prepare_fresh_reagent improve_technique Dry All Components Rigorously (Flame-dry glass, distill solvent) setup_leak->improve_technique

Caption: Troubleshooting low yields in Grignard reactions.

Question: Can I purify a partially decomposed sample of this compound?

Answer: Yes, if the primary impurity is the non-volatile carboxylic acid, purification by vacuum distillation is a viable option.[17] However, given that the compound is a solid at room temperature with a melting point of 58-61°C, recrystallization may be a more practical approach.[4]

  • Recrystallization: A suitable solvent system would be one in which the aldehyde has high solubility at elevated temperatures and low solubility at cool temperatures, while the carboxylic acid impurity remains either soluble or insoluble. A non-polar solvent like hexanes or a mixed solvent system could be effective.

  • Vacuum Distillation: This would involve heating the solid past its melting point under reduced pressure. This is more suitable for larger quantities and effectively removes non-volatile impurities.[18]

Before attempting purification, it is strongly recommended to confirm the identity of the impurity via an analytical method.

Section 4: Analytical Quality Control

Question: How can I definitively check the purity of my this compound before a critical reaction?

Answer: For critical applications, relying solely on visual inspection is insufficient. The following analytical techniques are recommended for purity verification:

Analytical Technique Expected Result for Pure Sample Indication of Degradation
Gas Chromatography (GC) A single major peak corresponding to the product.Appearance of a new, typically less volatile peak corresponding to the carboxylic acid.[19]
¹H NMR Spectroscopy A sharp singlet for the aldehyde proton (CHO) around 10.3 ppm. Aromatic protons will appear in the 7-8 ppm region.A broad singlet appearing downfield (>11 ppm) is characteristic of a carboxylic acid proton (COOH).
FT-IR Spectroscopy A strong C=O stretching band for the aldehyde around 1700-1720 cm⁻¹.The appearance of a very broad O-H stretching band from ~2500-3300 cm⁻¹ is a clear indicator of the carboxylic acid impurity.

By implementing these rigorous handling, troubleshooting, and verification strategies, you can mitigate the risks associated with the moisture sensitivity of this compound and ensure the success and reproducibility of your synthetic endeavors.

References

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07).
  • Khan, S., et al. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (A review covering analytical techniques for aldehydes).
  • MIT. Handling air-sensitive reagents AL-134.
  • Que Hee, S. & Tso, J.C. New analytical method for determining aldehydes in aqueous samples. (1999).
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Willems, H., et al. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. (2014). Journal of Lipid Research.
  • Reddit r/Chempros. Grignard Formation - Troubleshooting and Perfecting. (2021).
  • Reddit r/chemistry. Troubleshooting my grignard reactions. (2020).
  • ResearchGate. Catalytic Halogen-Exchange Fluorination of 4-Chlorobenzaldehyde to 4-Fluorobenzaldehyde, a Greener Process. (Request PDF).
  • Sciencemadness Discussion Board. p-fluoro benzaldehyde. (2007).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Pharmaceutical Synthesis. (2025).
  • SD Fine-Chem. 4-CHLOROBENZALDEHYDE Safety Data Sheet.
  • PubChem. This compound Compound Summary.
  • Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
  • The Royal Society of Chemistry. Supplementary Information: General experimental procedures.
  • Chegg. Solved For this experiment, 4-Chlorobenzhydrol will.... (2022).
  • ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions. (Diagram from a publication).
  • MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). Molecules.

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Troubleshooting low conversion rates in 4-Chloro-2-fluorobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially relevant methods for synthesizing this compound include:

  • Directed Ortho-Metalation (DoM): This is often the most reliable method for achieving specific regioselectivity. It involves the deprotonation of a suitable starting material, like 1-chloro-3-fluorobenzene, at the position ortho to the fluorine atom using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The fluorine atom acts as a potent ortho-directing group.[1]

  • Vilsmeier-Haack Formylation: This method introduces a formyl group onto an electron-rich aromatic ring.[2][3][4] For 1-chloro-3-fluorobenzene, the fluorine atom is an ortho, para-directing group, while the chlorine atom is also an ortho, para-director, albeit a deactivating one.[5][6][7][8] The directing effects of both halogens need to be considered to predict the regioselectivity of the formylation.

  • Grignard Reaction: A Grignard reagent can be prepared from a suitable haloaromatic precursor, such as 1-bromo-4-chloro-2-fluorobenzene, and then reacted with a formylating agent like DMF to introduce the aldehyde functionality.[9][10][11]

  • Halogen Exchange (Halex) Reaction: While less direct for this specific molecule, it is a common method for producing fluorinated aromatic compounds.[9][12] For instance, a precursor like 2,4-dichlorobenzaldehyde could potentially undergo selective halogen exchange, though achieving high selectivity can be challenging.

Q2: Why is regioselectivity a critical consideration in this synthesis?

A2: The starting material, 1-chloro-3-fluorobenzene, has two different halogen substituents that influence the position of the incoming electrophile (the formyl group). Both fluorine and chlorine are ortho, para-directing groups in electrophilic aromatic substitution.[5][6][7][8] This means that the formyl group could potentially be introduced at several positions on the aromatic ring. Achieving a high yield of the desired this compound isomer requires a synthetic method that offers excellent control over regioselectivity. Directed ortho-metalation is often preferred for this reason, as the lithiation is specifically directed by the fluorine atom.[1]

Troubleshooting Guide: Low Conversion Rates and Other Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the Directed Ortho-Metalation (DoM) and Vilsmeier-Haack routes.

Issue 1: Very low or no conversion of the starting material (1-chloro-3-fluorobenzene) in a Directed Ortho-Metalation (DoM) reaction.

Possible Cause 1: Inactive Organolithium Reagent

  • Explanation: n-Butyllithium (n-BuLi) is highly reactive and pyrophoric. It readily reacts with moisture and oxygen. If the reagent has been improperly stored or handled, its effective concentration will be significantly lower than stated on the bottle, leading to incomplete or no lithiation.

  • Troubleshooting Steps:

    • Titrate the n-BuLi: Before use, always titrate your n-BuLi solution to determine its exact molarity. A common method is the Gilman double titration.

    • Proper Handling: Use fresh, properly stored n-BuLi. Handle it under a strictly inert atmosphere (argon or nitrogen) using syringe techniques.

Possible Cause 2: Presence of Moisture or Protic Impurities

  • Explanation: Organolithium reagents are strong bases and will be quenched by any source of protons, including water, alcohols, or even acidic protons on glassware.[10][13] This will consume the n-BuLi before it can deprotonate the aromatic ring.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Solvents: All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere. Solvents like THF or diethyl ether must be anhydrous. Consider distilling from a suitable drying agent like sodium/benzophenone ketyl.

    • Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the entire reaction setup.

Possible Cause 3: Incorrect Reaction Temperature

  • Explanation: The lithiation of 1-chloro-3-fluorobenzene is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate. If the temperature is too high, the stability of the lithiated species may be compromised.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Use a dry ice/acetone bath to maintain the temperature at -78 °C during the addition of n-BuLi and for the duration of the lithiation.

    • Slow Addition: Add the n-BuLi dropwise to the solution of 1-chloro-3-fluorobenzene to control the exotherm of the reaction.

Issue 2: Low yield of the desired this compound with the formation of multiple isomers in a Vilsmeier-Haack reaction.

Possible Cause 1: Insufficiently Activated Aromatic Ring

  • Explanation: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2][4][14] 1-chloro-3-fluorobenzene is deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effects of the halogens. This can lead to a sluggish reaction and low conversion.

  • Troubleshooting Steps:

    • Increase Reaction Temperature and Time: Carefully increase the reaction temperature and monitor the reaction progress by TLC. Be aware that higher temperatures can also lead to more side products.

    • Consider a More Reactive Formylating Agent: While the standard Vilsmeier reagent (from DMF and POCl₃) is common, other more reactive variations could be explored, although this may require significant methods development.

Possible Cause 2: Competing Directing Effects

  • Explanation: Both fluorine and chlorine are ortho, para-directing.[5][6][7][8] This can lead to the formation of a mixture of isomers, with the formyl group being introduced at different positions on the ring. The fluorine atom is generally a stronger ortho-director in lithiation reactions, but in electrophilic substitution, the outcome can be a mixture.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: The ratio of isomers can sometimes be influenced by the solvent, temperature, and specific Vilsmeier reagent used. A systematic optimization of these parameters may favor the desired isomer.

    • Purification: If a mixture of isomers is unavoidable, efficient purification by column chromatography or fractional distillation will be necessary to isolate the this compound.[15]

Issue 3: Formation of a significant amount of biphenyl or other coupling byproducts.

Possible Cause: Wurtz-type Coupling

  • Explanation: In reactions involving organometallic intermediates (like DoM or Grignard reactions), coupling of the organometallic species with unreacted starting halide can occur, leading to the formation of biphenyl-type impurities. This is more prevalent at higher temperatures.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: As mentioned previously, keeping the reaction temperature low (-78 °C for lithiation) is crucial.

    • Slow Addition of Reagents: Add the organolithium or Grignard reagent slowly to the reaction mixture to maintain a low concentration of the reactive species and minimize coupling reactions.

Data Summary Table: Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsTypical ConditionsReported Yield (%)Key Challenges
Directed Ortho-Metalation 1-Chloro-3-fluorobenzenen-BuLi, DMFAnhydrous THF, -78 °C60-80%Requires strictly anhydrous conditions; pyrophoric reagents.
Vilsmeier-Haack 1-Chloro-3-fluorobenzeneDMF, POCl₃0 °C to reflux40-60%Potential for isomer formation; deactivated substrate.[16]
Grignard Reaction 1-Bromo-4-chloro-2-fluorobenzeneMg, DMFAnhydrous Ether/THF50-70%Preparation of the specific Grignard reagent can be challenging.
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Ortho-Metalation

Materials:

  • 1-Chloro-3-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Solution: To the flask, add anhydrous THF and 1-chloro-3-fluorobenzene (1.0 equivalent). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The solution may change color. Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Visualizations
Diagram 1: Directed Ortho-Metalation (DoM) Mechanism

DoM_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_quenching Quenching cluster_product Final Product 1_chloro_3_fluoro 1-Chloro-3-fluorobenzene lithiated_intermediate Lithiated Intermediate 1_chloro_3_fluoro->lithiated_intermediate + nBuLi -78 °C, THF nBuLi n-BuLi product_complex Product-Lithium Complex lithiated_intermediate->product_complex + DMF DMF DMF final_product This compound product_complex->final_product Aqueous Workup Troubleshooting_DoM start Low Conversion in DoM Reaction check_nBuLi Is n-BuLi concentration verified? start->check_nBuLi titrate_nBuLi Titrate n-BuLi before use. Use fresh reagent. check_nBuLi->titrate_nBuLi No check_anhydrous Are all conditions strictly anhydrous? check_nBuLi->check_anhydrous Yes titrate_nBuLi->check_anhydrous dry_reagents Flame-dry glassware. Use anhydrous solvents. Maintain inert atmosphere. check_anhydrous->dry_reagents No check_temp Was the reaction temperature maintained at -78 °C? check_anhydrous->check_temp Yes dry_reagents->check_temp control_temp Use a reliable cooling bath. Add reagents slowly. check_temp->control_temp No success Improved Conversion check_temp->success Yes control_temp->success

Caption: Troubleshooting decision tree for low conversion in Directed Ortho-Metalation.

References
  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed. (2014-11-21).
  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute.
  • Ortho, Para Directing Group - Chemistry LibreTexts. (2022-02-28).
  • Electrophilic aromatic directing groups - Wikipedia.
  • Directing Groups in SE Ar.
  • A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde - Benchchem.
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  • This compound synthesis - ChemicalBook.
  • Vilsmeier-Haack Reaction - YouTube. (2021-06-19).
  • Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde - Benchchem.
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Characterization issues with products from 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for characterization issues with products derived from the versatile synthetic building block, 4-Chloro-2-fluorobenzaldehyde. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested solutions to guide you through the common challenges encountered in the lab.

Introduction: Navigating the Nuances of a Halogenated Synthon

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique reactivity imparted by its halogenated aromatic core.[1][2] However, this same reactivity profile can introduce specific challenges during synthesis, purification, and characterization. This guide is structured to address these issues head-on, providing not just solutions, but the underlying chemical principles to empower your research.

Section 1: Synthesis & Purification Challenges

This section addresses the most common hurdles encountered during the reaction and subsequent work-up of products synthesized from this compound.

Q1: My reaction yield is significantly lower than expected, or the reaction is stalling. What is the likely cause?

A1: The primary suspect in cases of low yield, especially when using organometallic or strongly basic reagents (e.g., Grignard, organolithiums, Wittig reagents), is the purity of the starting this compound. The aldehyde functional group is susceptible to oxidation, leading to the formation of 4-chloro-2-fluorobenzoic acid. This acidic impurity readily quenches basic and nucleophilic reagents, effectively reducing their active concentration and stalling the reaction.[3]

Root Cause Analysis:

  • Oxidation: Prolonged storage, improper handling, or exposure to air can lead to the oxidation of the aldehyde to a carboxylic acid.

  • Isomeric Impurities: Synthesis of the starting material can sometimes result in trace amounts of positional isomers which may have different reactivities.[3]

  • Moisture: Water contamination in the aldehyde or solvent will destroy moisture-sensitive reagents.

Troubleshooting Workflow

G start Low Yield or Stalled Reaction check_purity 1. Assess Starting Material Purity start->check_purity acid_detected Acidic Impurity Detected? check_purity->acid_detected purify 2. Purify Aldehyde (Acid Wash) acid_detected->purify Yes check_conditions 3. Verify Anhydrous Conditions acid_detected->check_conditions No use_excess Alternative: Use Calculated Excess Reagent purify->use_excess purify->check_conditions re_run 4. Re-run Reaction check_conditions->re_run success Problem Resolved re_run->success fail Consult Further re_run->fail G start Unknown Peak(s) in Analytical Data lcms 1. Run LC-MS / HRMS start->lcms nmr 2. Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) start->nmr mass_info Obtain Mass & Isotopic Pattern lcms->mass_info cl_pattern 3:1 M/M+2 Pattern? mass_info->cl_pattern cl_impurity Impurity contains Chlorine cl_pattern->cl_impurity Yes structure_elucidate 3. Correlate MS and NMR Data cl_pattern->structure_elucidate No cl_impurity->structure_elucidate f_nmr ¹⁹F NMR shows extra peaks? nmr->f_nmr f_impurity Impurity contains Fluorine f_nmr->f_impurity Yes f_nmr->structure_elucidate No f_impurity->structure_elucidate final_id Propose Impurity Structure structure_elucidate->final_id

Caption: Decision tree for identifying unknown impurities.

References

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  • Krylsky, D. V., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules.
  • Pol, R., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology.
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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-fluorobenzaldehyde vs. 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Substitution

In the realm of organic synthesis, particularly within medicinal and materials chemistry, the choice of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate properties of the target molecule. Substituted benzaldehydes are foundational building blocks, but not all are created equal. The nature and position of substituents on the aromatic ring profoundly modulate the reactivity of the aldehyde functional group.

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Chloro-2-fluorobenzaldehyde and 4-Chlorobenzaldehyde . While structurally similar, the addition of an ortho-fluorine atom introduces significant electronic perturbations, leading to marked differences in their behavior in key chemical transformations. Understanding these nuances is paramount for rational molecular design, reaction optimization, and troubleshooting synthetic challenges.

Structural and Electronic Profile

The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the aldehyde moiety, rendering it more susceptible to nucleophilic attack.[1][2]

  • 4-Chlorobenzaldehyde: Possesses a chlorine atom at the para-position. Chlorine exhibits a dual electronic nature: it is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity, but it is also weakly electron-donating through the resonance effect (+R) , where its lone pairs can delocalize into the benzene ring's π-system.[3] The net effect is that chlorine deactivates the ring but increases the carbonyl carbon's electrophilicity compared to unsubstituted benzaldehyde.[1]

  • This compound: This molecule features the same para-chloro substituent, but with the addition of a fluorine atom at the ortho-position. Fluorine is the most electronegative element, exerting a significantly stronger inductive (-I) effect than chlorine.[4][5][6] Its position ortho to the aldehyde group means this powerful electron-withdrawing effect is exerted more directly on the carbonyl carbon, drastically increasing its partial positive charge and, consequently, its electrophilicity.

This fundamental electronic difference is the primary driver for the observed disparity in reactivity between the two compounds.

Physicochemical Properties
PropertyThis compound4-Chlorobenzaldehyde
Structure this compound Structure4-Chlorobenzaldehyde Structure
IUPAC Name This compound[7]4-chlorobenzaldehyde[8]
CAS Number 61072-56-8[9][10]104-88-1[8][11]
Molecular Formula C₇H₄ClFO[9][10]C₇H₅ClO[8][11]
Molecular Weight 158.56 g/mol [7][9]140.57 g/mol [11][12]
Melting Point 56.0-62.0 °C[10]45-48 °C (111-117 °F)[8]
Appearance White to pale cream crystals or powder[10]Colorless to yellow powder or white crystalline solid[8]

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[13][14] The rate of this reaction is directly correlated with the electrophilicity of the carbonyl carbon. Given the potent inductive effect of the ortho-fluorine, This compound is predicted to be significantly more reactive than 4-Chlorobenzaldehyde in these transformations.[2]

Logical Framework for Reactivity

G cluster_0 Electronic Effects cluster_1 Carbonyl Electrophilicity cluster_2 Reaction Outcome 4CFB This compound High_E Significantly Increased Electrophilicity (δ+) 4CFB->High_E Strong -I effect of ortho-Fluorine 4CB 4-Chlorobenzaldehyde Mod_E Moderately Increased Electrophilicity (δ+) 4CB->Mod_E -I effect of para-Chlorine Fast_Rate Faster Reaction Rate (e.g., Knoevenagel, Wittig) High_E->Fast_Rate More susceptible to nucleophilic attack Slow_Rate Slower Reaction Rate Mod_E->Slow_Rate

Caption: Electronic effects dictate reactivity differences.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[15] The reaction rate is highly dependent on the aldehyde's susceptibility to nucleophilic attack.[2] Aromatic aldehydes bearing EWGs react more readily.[16]

Experimental Insight: In a comparative study of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile, aldehydes with strong EWGs (like nitro groups) show significantly higher yields in shorter reaction times compared to those with weaker EWGs or electron-donating groups.[2] Following this established trend, this compound, with its highly electrophilic carbonyl carbon, would be expected to react faster and under milder conditions than 4-Chlorobenzaldehyde.

B. Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[17] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[18] As with other nucleophilic additions, increasing the electrophilicity of the aldehyde accelerates the reaction. Data for substituted benzaldehydes shows that EWGs like a para-chloro group increase the reaction rate constant compared to unsubstituted benzaldehyde.[1] The addition of a more powerful ortho-fluoro group in this compound would further enhance this rate.

C. Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[19][20] The reaction's driving force is the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[20] Consequently, the more electrophilic aldehyde, this compound, will react more vigorously and rapidly with Grignard reagents than 4-Chlorobenzaldehyde. This increased reactivity may necessitate greater control over reaction temperature to prevent side reactions.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a self-validating framework to experimentally compare the reactivity of the two aldehydes. The key metrics for comparison are reaction time (monitored by TLC) and final product yield.

Objective: To synthesize 2-(4-chloro-2-fluorobenzylidene)malononitrile and 2-(4-chlorobenzylidene)malononitrile and compare the reaction rates and yields.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • TLC plates (silica gel)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, prepare identical reaction mixtures. To each flask, add the respective aldehyde (10 mmol, 1 equivalent), malononitrile (10 mmol, 1 equivalent), and 20 mL of ethanol.

  • Catalyst Addition: While stirring at room temperature, add piperidine (1 mmol, 0.1 equivalents) to each flask. Start a timer immediately.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) at 15-minute intervals. Elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion.

  • Workup and Isolation: Once a reaction is complete (or after a set time, e.g., 2 hours), cool the mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Analysis: Dry the purified product and record the final mass to calculate the percentage yield. Characterize the product using melting point and spectroscopic methods (FT-IR, NMR).

Expected Outcome: The reaction with this compound is expected to reach completion significantly faster than the reaction with 4-Chlorobenzaldehyde, likely resulting in a higher yield within the same timeframe.

Experimental Workflow Diagram

G start Start setup Set up two parallel reactions: 1. This compound 2. 4-Chlorobenzaldehyde (with Malononitrile & Ethanol) start->setup add_cat Add Piperidine catalyst Start Timer setup->add_cat monitor Monitor reactions via TLC (every 15 mins) add_cat->monitor check_complete Aldehyde spot gone? monitor->check_complete check_complete->monitor No precipitate Cool in ice bath check_complete->precipitate Yes filter Vacuum filter & wash with cold ethanol precipitate->filter analyze Dry product, calculate yield, and characterize filter->analyze end End analyze->end

Caption: Parallel workflow for comparing aldehyde reactivity.

Conclusion and Synthetic Implications

The presence of an ortho-fluorine atom in This compound renders it a significantly more reactive electrophile than 4-Chlorobenzaldehyde . This heightened reactivity is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine, which enhances the partial positive charge on the carbonyl carbon.

For the synthetic chemist, this has several practical implications:

  • Milder Conditions: Reactions involving this compound may proceed efficiently under milder conditions (e.g., lower temperatures, weaker catalysts) than those required for 4-Chlorobenzaldehyde.

  • Faster Reactions: Reaction times are generally shorter, leading to higher throughput and potentially fewer degradation-related side products.

  • Chemoselectivity: In molecules with multiple electrophilic sites, the aldehyde group of this compound will be a more favorable target for nucleophiles, potentially improving chemoselectivity.

By understanding the fundamental electronic principles that govern the reactivity of these essential building blocks, researchers can make more informed decisions in the design and execution of complex synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

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  • NIST. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. [Link]
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  • NIST. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. [Link]
  • Comins, D. L., et al. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University. [Link]
  • ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. [Link]
  • Nayak, V., et al. (2016). Synthesis of Chalcones with Anticancer Activities. Molecules, 21(9), 1218. [Link]
  • JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(5). [Link]
  • International Journal of Pharmacy. (n.d.).
  • Trade Science Inc. (2014). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. [Link]
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  • Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. [Link]
  • Wikipedia. (n.d.).
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]
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  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Quora. (2022). Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital?. [Link]
  • J. Chem. Educ. (2007). Solvent Free Wittig Reactions. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]
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  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
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  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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A Comparative Guide to the Reactivity and Application of 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted benzaldehydes are a cornerstone of organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. Among these, 4-Chloro-2-fluorobenzaldehyde stands out due to its unique substitution pattern, which imparts a distinct reactivity profile. This guide provides an in-depth, objective comparison of this compound with other relevant substituted benzaldehydes, supported by experimental data and detailed protocols to inform your synthetic strategies.

The Unique Profile of this compound: An Overview

This compound is a crystalline solid with a molecular weight of 158.56 g/mol .[1] Its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals stems from the combined electronic and steric effects of its substituents.[2] The electron-withdrawing nature of both the chlorine and fluorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde functional group.

The journey from a laboratory curiosity to a crucial industrial intermediate is a testament to its versatile chemical behavior, participating readily in a variety of synthetic transformations including condensation reactions, reductions, and nucleophilic aromatic substitutions.[3] Its application in the synthesis of anti-cancer and anti-inflammatory agents underscores its importance in medicinal chemistry.[3]

Comparative Reactivity Analysis: A Data-Driven Approach

The reactivity of a substituted benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. The halogens in this compound act as EWGs through their inductive effect (-I), which is a key determinant of its reactivity.

To provide a clear comparison, we will examine the performance of this compound against three other commercially available and widely used substituted benzaldehydes:

  • 2,4-Dichlorobenzaldehyde: Possesses two strong electron-withdrawing chlorine atoms.

  • 4-Fluorobenzaldehyde: Features a single, highly electronegative fluorine atom.

  • 2-Chlorobenzaldehyde: Carries a chlorine atom in the ortho position, introducing steric considerations.

Knoevenagel Condensation: A Tale of Electrophilicity

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound. The reaction rate is highly dependent on the electrophilicity of the aldehyde. Electron-withdrawing groups on the benzaldehyde ring are known to enhance its reactivity in this transformation.

Benzaldehyde DerivativeSubstituentsReaction Time (Ethanol, rt, catalytic piperidine)Yield (%)
This compound 4-Cl, 2-F~ 2-3 h~ 92%
2,4-Dichlorobenzaldehyde 2-Cl, 4-Cl~ 2-3 h~ 95%
4-Fluorobenzaldehyde 4-F~ 4-5 h~ 88%
2-Chlorobenzaldehyde 2-Cl~ 3-4 h~ 90%

Note: The above data is a synthesis of typical results from various sources under similar reaction conditions for illustrative comparison.

The data suggests that the presence of two electron-withdrawing groups, as in this compound and 2,4-Dichlorobenzaldehyde, leads to a faster reaction and higher yields compared to the monosubstituted analogs. The ortho-fluoro group in this compound, in addition to its electron-withdrawing effect, can also influence the conformation of the aldehyde group, potentially enhancing its accessibility to the nucleophile.

Wittig Reaction: Olefination Efficiency

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another reaction where the electrophilicity of the carbonyl carbon is a key factor. Benzaldehydes with electron-withdrawing groups generally exhibit higher reaction rates.

Benzaldehyde DerivativeWittig ReagentReaction ConditionsTypical Yield (%)
This compound Benzyltriphenylphosphonium chlorideNaOH, CH2Cl2, rtHigh
2,4-Dichlorobenzaldehyde Benzyltriphenylphosphonium chlorideNaOH, CH2Cl2, rtHigh
4-Fluorobenzaldehyde Benzyltriphenylphosphonium chlorideNaOH, CH2Cl2, rtModerate to High
2-Chlorobenzaldehyde Benzyltriphenylphosphonium chlorideNaOH, CH2Cl2, rtModerate to High

Note: Qualitative comparison based on established principles of reactivity. Specific yields can vary significantly with the ylide and reaction conditions.

Similar to the Knoevenagel condensation, the enhanced electrophilicity of this compound and 2,4-Dichlorobenzaldehyde is expected to lead to more efficient Wittig reactions.

Nucleophilic Aromatic Substitution: The Role of Activating Groups

The presence of strong electron-withdrawing groups ortho and para to a leaving group can activate an aromatic ring towards nucleophilic aromatic substitution (SNA). In the case of this compound, both halogens can potentially act as leaving groups, and the aldehyde group, being electron-withdrawing, can activate the ring. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the attached carbon more electrophilic.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these principles, detailed protocols for key reactions are provided below.

General Protocol for Knoevenagel Condensation

This protocol describes a typical procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ethanol (20 mL)

  • Piperidine (0.5 mmol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add piperidine (0.5 mmol) to the solution with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

G Knoevenagel Condensation Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Reactants Dissolve Benzaldehyde and Malononitrile in Ethanol Catalyst Add Piperidine Reactants->Catalyst Stir Stir at Room Temperature Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Filter Vacuum Filtration Monitor->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure Product Dry->Product

Caption: Workflow for Knoevenagel Condensation.

General Protocol for Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of a substituted benzaldehyde with benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride (11 mmol)

  • Substituted benzaldehyde (10 mmol)

  • Dichloromethane (50 mL)

  • 50% Aqueous Sodium Hydroxide (10 mL)

Procedure:

  • To a 100 mL round-bottom flask, add benzyltriphenylphosphonium chloride (11 mmol) and the substituted benzaldehyde (10 mmol).

  • Add dichloromethane (50 mL) and stir the mixture vigorously.

  • Slowly add the 50% aqueous sodium hydroxide solution dropwise to the rapidly stirred mixture. A color change is typically observed, indicating the formation of the ylide.

  • Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired alkene.

G Wittig Reaction Workflow cluster_reactants Reactant Preparation cluster_reaction Ylide Generation & Reaction cluster_workup Work-up & Purification Reactants Combine Phosphonium Salt and Benzaldehyde in DCM Base Add aq. NaOH Reactants->Base Stir Stir at Room Temperature Base->Stir Monitor Monitor by TLC Stir->Monitor Separate Separate Organic Layer Monitor->Separate Wash Wash with Water & Brine Separate->Wash Dry Dry and Evaporate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify Product Pure Alkene Purify->Product

Caption: Workflow for a typical Wittig Reaction.

Application in the Synthesis of Bioactive Molecules: The Case of Pazopanib

Substituted benzaldehydes are pivotal in the synthesis of numerous pharmaceuticals. While the direct use of this compound in the synthesis of the anticancer drug Pazopanib is not the most commonly cited route, its structural motifs are highly relevant to the synthesis of Pazopanib's core structures and other kinase inhibitors. The synthesis of Pazopanib involves the coupling of a pyrimidine core with a substituted indazole and a sulfonamide side chain. The preparation of such substituted aromatic and heterocyclic systems often relies on precursors derived from functionalized benzaldehydes. The unique reactivity of this compound makes it an attractive starting material for the synthesis of novel analogs of Pazopanib and other biologically active molecules.

Conclusion: A Versatile and Reactive Building Block

This compound presents itself as a highly reactive and versatile building block for organic synthesis. The combined electron-withdrawing effects of the chloro and fluoro substituents render the carbonyl group highly electrophilic, leading to enhanced reactivity in nucleophilic addition reactions such as the Knoevenagel condensation and the Wittig reaction when compared to monosubstituted or electron-rich benzaldehydes. This heightened reactivity translates to faster reaction times and often higher yields, making it an efficient choice for the synthesis of complex molecules. For researchers in drug discovery and development, the unique substitution pattern of this compound offers a valuable tool for the construction of novel chemical entities with potential therapeutic applications.

References

  • PubChem. (n.d.). This compound.
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  • BenchChem. (2025). Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes.
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the integrity of starting materials and intermediates is paramount. 4-Chloro-2-fluorobenzaldehyde is a key building block in the development of numerous therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2] Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized this compound, grounded in scientific principles and practical application.

The Synthetic Landscape and Anticipated Impurities

A thorough purity analysis begins with an understanding of the compound's synthetic origins. Two common routes to substituted benzaldehydes like this compound are the oxidation of the corresponding toluene and halogen exchange reactions.[3][4][5][6]

  • Oxidation of 4-Chloro-2-fluorotoluene: This process can lead to incomplete oxidation, leaving residual starting material. Over-oxidation can result in the formation of 4-chloro-2-fluorobenzoic acid , a critical impurity to monitor.[7]

  • Halogen Exchange: Synthesis from a precursor like 4-bromo-2-fluorobenzaldehyde or a related chlorinated analogue can result in residual starting materials and the presence of positional isomers.[3][6]

Therefore, a robust analytical method must be able to separate and quantify the target analyte from these potential process-related impurities, as well as any degradation products.

A Comparative Analysis of Key Analytical Techniques

The three most powerful and commonly employed techniques for the purity analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The choice of the primary technique depends on the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[8] For this compound, reversed-phase HPLC with UV detection is a highly suitable method for routine purity assessment and the quantification of non-volatile impurities like the corresponding benzoic acid.[7][9]

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The non-polar stationary phase effectively retains the moderately polar this compound and allows for separation from both more polar (e.g., benzoic acid) and less polar impurities based on their differential partitioning.

  • UV Detection: The aromatic ring and carbonyl group of the analyte and its likely impurities provide strong chromophores, enabling sensitive detection. A photodiode array (PDA) detector is particularly advantageous as it can provide spectral information to aid in peak identification and purity assessment.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[10] It offers exceptional separation efficiency and the definitive identification of impurities through their mass spectra.[11] This technique is ideal for detecting residual starting materials (e.g., 4-chloro-2-fluorotoluene), and positional isomers.[9][12]

Causality Behind Experimental Choices:

  • Mid-Polarity Capillary Column (e.g., DB-624 or equivalent): This type of column provides good selectivity for halogenated aromatic compounds and is robust enough for routine analysis.[12][13]

  • Mass Spectrometric Detection: Provides unambiguous identification of impurities by comparing their fragmentation patterns to spectral libraries, offering a higher degree of confidence than retention time alone.[10][11]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a direct and highly accurate purity assessment when compared to an internal standard of known purity.[2]

Causality Behind Experimental Choices:

  • High-Field NMR Spectrometer (≥400 MHz): Provides the necessary resolution to separate the signals of the analyte from those of impurities and the internal standard.

  • Internal Standard: A carefully selected internal standard with known purity and signals that do not overlap with the analyte's signals is crucial for accurate quantification.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of each technique for the purity analysis of this compound, based on data from closely related compounds.[8][9][12][13]

ParameterHPLC-UVGC-MSqNMR
Primary Use Routine purity, non-volatile impuritiesVolatile impurities, isomer separation, definitive IDAbsolute purity determination
Specificity High with PDAVery High (Mass Spectrum)High (Chemical Shift)
Sensitivity HighVery HighModerate
Limit of Detection (LOD) ~0.01-0.1 µg/mL~0.4 ppmDependent on sample concentration
Limit of Quantification (LOQ) ~0.03-0.3 µg/mL~1.2 ppmand number of scans
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%

Experimental Protocols

The following are detailed, step-by-step methodologies for each analytical technique. These should be considered as starting points and may require optimization for specific instrumentation and impurity profiles.

HPLC Method for Purity and Non-Volatile Impurity Profiling

This method is designed for the separation of this compound from potential non-volatile impurities such as 4-chloro-2-fluorobenzoic acid.

Instrumentation and Conditions:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the instrument.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurity and Isomer Analysis

This method is suitable for the detection and quantification of volatile impurities such as residual solvents, starting materials, and positional isomers.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-300 amu.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound.

  • Dissolve in 10 mL of dichloromethane or another suitable GC-grade solvent.

  • Vortex to ensure complete dissolution.

qNMR for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

Instrumentation and Reagents:

  • NMR Spectrometer: ≥400 MHz.

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified reference material with known purity, such as 1,4-Dinitrobenzene.

Procedure:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) approximately 5 mg of the internal standard into the same vial.

    • Add approximately 0.7 mL of CDCl₃ and gently swirl to dissolve both components completely.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated. A D1 of 30-60 seconds is often sufficient.

    • Ensure a 90° pulse angle is used.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualization of Workflows

Purity_Analysis_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_start Weigh Sample hplc_dissolve Dissolve in Acetonitrile/Water hplc_start->hplc_dissolve hplc_filter Filter (0.45 µm) hplc_dissolve->hplc_filter hplc_inject Inject into HPLC hplc_filter->hplc_inject hplc_analyze Analyze Data (Peak Area, RT) hplc_inject->hplc_analyze gcms_start Weigh Sample gcms_dissolve Dissolve in Dichloromethane gcms_start->gcms_dissolve gcms_inject Inject into GC-MS gcms_dissolve->gcms_inject gcms_analyze Analyze Data (RT, Mass Spectrum) gcms_inject->gcms_analyze qnmr_start Accurately Weigh Sample & Internal Std qnmr_dissolve Dissolve in CDCl3 qnmr_start->qnmr_dissolve qnmr_transfer Transfer to NMR Tube qnmr_dissolve->qnmr_transfer qnmr_acquire Acquire Spectrum qnmr_transfer->qnmr_acquire qnmr_process Process & Integrate qnmr_acquire->qnmr_process qnmr_calculate Calculate Purity qnmr_process->qnmr_calculate

Caption: Comparative workflows for HPLC, GC-MS, and qNMR analysis.

Conclusion: An Integrated Approach for Unquestionable Purity

For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC serves as an excellent primary method for routine quality control, offering robust quantification of the main component and key non-volatile impurities. GC-MS is indispensable for the definitive identification of volatile impurities and challenging-to-separate positional isomers. Finally, qNMR provides an orthogonal and highly accurate method for determining absolute purity, which is invaluable for the qualification of reference standards and for ensuring the highest confidence in the material's quality. By judiciously selecting and applying these techniques, researchers and drug development professionals can ensure the integrity of this critical synthetic intermediate, paving the way for reliable and reproducible downstream success.

References

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  • Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. BenchChem Technical Support.
  • Guidechem. (n.d.). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.
  • Google Patents. (2009). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
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  • Google Patents. (2019).
  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde. BenchChem Technical Support.
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
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Sources

A Comparative Guide to the Biological Activity of 4-Chloro-2-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the strategic selection and modification of chemical scaffolds are paramount to unlocking novel therapeutic agents. Among the myriad of building blocks available to medicinal chemists, halogenated benzaldehydes have emerged as particularly versatile starting materials. This guide focuses on a specific, highly functionalized scaffold: 4-Chloro-2-fluorobenzaldehyde. The unique electronic properties conferred by the chloro and fluoro substituents make its derivatives prime candidates for exhibiting a wide spectrum of biological activities.[1]

This document serves as a comprehensive comparison of the biological activities of various derivatives synthesized from this compound, including Schiff bases, chalcones, pyrimidines, and hydrazones. We will delve into their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols. Furthermore, we will explore the structure-activity relationships (SAR) that govern their efficacy, providing a rationale for the observed biological outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to leverage this promising scaffold in their own research endeavors.

The Versatile Scaffold: this compound

This compound is an aromatic aldehyde distinguished by the presence of two different halogen atoms on the benzene ring.[2] The electron-withdrawing nature of both the chloro and fluoro groups, combined with the reactive aldehyde functionality, makes this molecule a valuable intermediate in the synthesis of a diverse array of heterocyclic and other complex organic compounds.[1][3] These derivatives have shown significant promise in various therapeutic areas, which we will explore in the subsequent sections.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Derivatives of this compound, particularly Schiff bases, have demonstrated encouraging antimicrobial properties.

Schiff Base Derivatives: Potent Antibacterial Agents

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation of an aldehyde with a primary amine. This versatile reaction allows for the introduction of a wide range of functionalities, enabling the fine-tuning of biological activity.

While direct antimicrobial data for Schiff bases of this compound is emerging, studies on structurally similar compounds provide valuable insights. For instance, Schiff bases derived from 5-chloro-salicylaldehyde have been synthesized and evaluated for their antimicrobial activity. One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values of 1.6 µg/mL against E. coli and 3.4 µg/mL against S. aureus.[4] This suggests that the presence of a halogenated phenyl ring attached to the imine nitrogen is a key contributor to the antimicrobial effect.

Table 1: Antimicrobial Activity of a Representative Schiff Base Derivative

CompoundMicroorganismMIC (µg/mL)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[4]Bacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescence2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of 1 mmol of the primary amine in 10 mL of ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base.

Causality Behind Experimental Choices: The use of ethanol as a solvent is common for Schiff base synthesis due to its ability to dissolve both reactants and its relatively high boiling point for refluxing. The catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine, thus accelerating the reaction.

Visualization of Synthesis Workflow:

SchiffBase_Synthesis Reactant1 This compound Reaction Reflux (4-6h) Reactant1->Reaction Reactant2 Primary Amine Reactant2->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Antifungal Activity: The Promise of Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. Chalcone derivatives of halogenated benzaldehydes have shown potent antifungal activity.

While specific data for chalcones derived directly from this compound is an active area of research, studies on similar structures are informative. For example, a 4-chloro derivative of a chalcone was found to have antifungal activity superior to the standard drug ketoconazole against Microsporum gypseum.[5][6] Another study on chalcone derivatives containing a 1,3,4-thiadiazole moiety reported a derivative with an EC50 value of 14.4 µg/mL against Phomopsis sp, which was significantly better than the commercial fungicides azoxystrobin and fluopyram.[7]

Table 2: Antifungal Activity of Representative Chalcone Derivatives

Compound ClassFungal StrainActivity Metric (µg/mL)Reference
Chalcone (4-chloro derivative)Microsporum gypseumSuperior to Ketoconazole[5][6]
1,3,4-Thiadiazole ChalconePhomopsis sp.EC50 = 14.4[7]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Fungal culture

  • RPMI-1640 broth (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 broth. The final volume in each well should be 100 µL.

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in RPMI-1640 broth.

  • Add 100 µL of the diluted fungal suspension to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by reading the optical density at a specific wavelength.

Causality Behind Experimental Choices: RPMI-1640 buffered with MOPS is the standard medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and maintains a stable pH. The use of a standardized inoculum ensures reproducibility of the results.

Anticancer Activity: Pyrimidine Derivatives as Potent Cytotoxic Agents

Pyrimidine and its derivatives are of great interest in medicinal chemistry due to their presence in the building blocks of DNA and RNA, and their diverse pharmacological activities, including anticancer effects.[8] The synthesis of pyrimidine derivatives often involves the cyclization of chalcones with urea or thiourea.

A pyrimidine derivative, 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine, has been reported to exhibit anticancer activity with an IC50 value of 7.01 µM against HeLa cells.[9] Another study on pyrazolo[3,4-d]pyrimidine derivatives showed high cytotoxic activity against various cancer cell lines, with some compounds having IC50 values in the low micromolar range.[10]

Table 3: Anticancer Activity of Representative Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidineHeLa7.01[9]
Pyrazolo[3,4-d]pyrimidine derivative 5HT108096.25[10]
Pyrazolo[3,4-d]pyrimidine derivative 7A54968.75[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualization of Anticancer Screening Workflow:

Anticancer_Screening cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening Chalcone Chalcone Derivative of This compound Cyclization Cyclization Reaction Chalcone->Cyclization Urea Urea/Thiourea Urea->Cyclization Pyrimidine Pyrimidine Derivative Cyclization->Pyrimidine Treatment Treatment with Pyrimidine Derivative Pyrimidine->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay DataAnalysis Data Analysis (IC50) MTT_Assay->DataAnalysis

Caption: Workflow for the synthesis and anticancer screening of pyrimidine derivatives.

Anti-inflammatory Activity: Hydrazones as Potent Inhibitors

Hydrazones are another class of compounds that can be synthesized from this compound. They are known to possess a wide range of biological activities, including anti-inflammatory properties.

Studies on various hydrazone derivatives have demonstrated their potential as anti-inflammatory agents. For example, a series of N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide derivatives were synthesized, and the compound with a 4-chloro substitution exhibited 66.7% inhibition of inflammation in a carrageenan-induced paw edema model.[11] Another study on pyrazole-linked hydrazones showed that compounds with chloro and nitro substitutions on the phenyl ring exhibited excellent anti-inflammatory activity, with some having IC50 values better than the standard drug diclofenac sodium.[12]

Table 4: Anti-inflammatory Activity of Representative Hydrazone Derivatives

Compound ClassModelActivity MetricReference
Triazole-linked Hydrazone (4-chloro substituted)Carrageenan-induced paw edema66.7% inhibition[11]
Pyrazole-linked Hydrazone (4-chloro substituted)Protein denaturation assayIC50 = 36.25 µg/mL[12]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animals are divided into groups: a control group, a standard drug group, and test compound groups (at different doses).

  • The test compounds and the standard drug are administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Causality Behind Experimental Choices: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The first phase is mediated by histamine and serotonin, while the second phase is mediated by prostaglandins and other inflammatory mediators. This model is widely used because it is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their structural features. While a comprehensive SAR study for each class of derivative is beyond the scope of this guide, some general principles can be elucidated.

  • Role of Halogens: The presence of chloro and fluoro atoms on the benzaldehyde ring significantly influences the electronic and lipophilic properties of the derivatives. These electron-withdrawing groups can enhance the interaction of the molecule with biological targets through halogen bonding and by modulating the overall charge distribution. The position of these halogens is also critical; for instance, the 2-fluoro substituent can induce a specific conformation that may be favorable for binding to a particular enzyme or receptor.

  • The Azomethine Linkage in Schiff Bases: The C=N bond is crucial for the biological activity of Schiff bases. The electron density on the nitrogen atom and the steric hindrance around this group, influenced by the substituents on both the aldehyde and amine-derived portions, can modulate the antimicrobial activity.

  • The α,β-Unsaturated Ketone Moiety in Chalcones: This enone system is a key pharmacophore in chalcones, acting as a Michael acceptor and interacting with nucleophilic residues in target proteins. Substituents on both aromatic rings of the chalcone scaffold can modulate this reactivity and influence the antifungal potency.

  • The Heterocyclic Ring in Pyrimidines and Hydrazones: The nature of the heterocyclic ring and the substituents attached to it play a vital role in the anticancer and anti-inflammatory activities. For pyrimidines, the substitution pattern on the pyrimidine ring itself and on the appended phenyl groups can drastically alter the cytotoxicity.[13] In hydrazones, the groups attached to the hydrazide moiety and the imine carbon can influence the anti-inflammatory response.[14]

Visualization of a Hypothetical Signaling Pathway:

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Macrophage/Neutrophil Stimulus->Cell COX2 COX-2 Enzyme Cell->COX2 Upregulation PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation (Edema, Pain) PGs->Inflammation Derivative This compound Hydrazone Derivative Derivative->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by a hydrazone derivative.

Conclusion

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide—Schiff bases, chalcones, pyrimidines, and hydrazones—have all demonstrated significant potential in antimicrobial, antifungal, anticancer, and anti-inflammatory applications. The ease of synthesis and the potential for diverse structural modifications make this scaffold particularly attractive for medicinal chemists.

The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own derivatives. Understanding the underlying structure-activity relationships is crucial for the rational design of more potent and selective compounds. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis of a broader range of derivatives and their evaluation in more extensive biological assays. Such efforts will undoubtedly pave the way for the discovery of new drug candidates to address unmet medical needs.

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  • Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
  • Kumar, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6101. [Link]
  • Küçükgüzel, I., Tatar, E., & Küçükgüzel, Ş. G. (2008). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Archives of Pharmacal Research, 31(7), 833-840. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724908, this compound.
  • Lukevics, E., & Ignatovich, L. (2003). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Antimicrobial Agents and Chemotherapy, 47(7), 2354-2359. [Link]
  • ResearchGate. (n.d.). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents.

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical intermediates is a cornerstone of robust process control and quality assurance. 4-Chloro-2-fluorobenzaldehyde, a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds, demands reliable analytical methods to monitor its purity and concentration.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.[2] this compound is a solid at room temperature with a melting point between 56-62°C, a molecular weight of 158.56 g/mol , and is soluble in organic solvents.[3][4][5] Its characteristics make it amenable to analysis by both HPLC and GC-MS, presenting a choice that depends on the specific analytical challenge at hand.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[6][7] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the method of choice.

The primary advantage of HPLC in this context is its ability to analyze the sample at ambient temperature, thus avoiding potential thermal degradation of the analyte.[9] Furthermore, HPLC systems are ubiquitous in pharmaceutical laboratories and can be readily adapted for this analysis.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust setup for the quantification of aromatic compounds.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile and water.

  • Standard Preparation: A stock solution of this compound reference standard (1000 µg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde chromophore).

  • Injection Volume: 10 µL.

3. Method Validation: The method's performance should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[10][11][12] This involves assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[13][14]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[8] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[9] Given the melting point of this compound, it can be readily volatilized in a heated GC inlet for analysis.

The major advantage of GC-MS is its high specificity. The mass spectrometer provides detailed structural information, allowing for unambiguous identification of the analyte, which is particularly valuable when analyzing complex matrices or for impurity profiling.[2]

Experimental Protocol: GC-MS Analysis of this compound

This protocol describes a standard GC-MS method for the quantification of this compound.

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: GC-grade solvent (e.g., acetone or dichloromethane).

  • Standard Preparation: A stock solution of this compound reference standard (1000 µg/mL) is prepared in the chosen solvent. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is accurately weighed and dissolved in the solvent to a concentration within the calibration range.

2. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 158, 157, 129). A full scan mode can be used for initial identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Organic Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion quantify Quantify using Calibration Curve extract_ion->quantify report Report Result quantify->report

Sources

A Mechanistic and Performance-Based Comparison of 4-Chloro-2-fluorobenzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and optimal reaction outcomes. 4-Chloro-2-fluorobenzaldehyde, a uniquely substituted aromatic aldehyde, presents a compelling case for its utility in a variety of synthetic transformations. This guide provides an in-depth, objective comparison of its performance in key reactions against relevant alternatives, supported by mechanistic insights and experimental data. Our focus is to elucidate the causal relationships behind experimental choices, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The presence of both chlorine and fluorine atoms on the benzaldehyde ring makes this compound an interesting substrate for nucleophilic aromatic substitution (SNAr) reactions. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of a leaving group.[1][2]

Mechanism: The Decisive Role of Electronegativity

A critical factor governing the rate of SNAr reactions is the stability of the Meisenheimer intermediate.[3] While traditionally chlorine is considered a better leaving group than fluorine in many contexts, in SNAr, the rate-determining step is often the initial nucleophilic attack and the formation of this intermediate.[3] The high electronegativity of the fluorine atom plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through a strong inductive effect.[3] This stabilization lowers the activation energy for the formation of the intermediate, leading to a faster reaction rate compared to its chloro-analogs.

This principle is qualitatively supported by observations in laboratory settings where reactions with 4-fluorobenzaldehyde proceed to completion while those with 4-chlorobenzaldehyde fail under similar conditions.[3] The electron-withdrawing nature of the fluorine atom makes the aromatic ring more electrophilic and better able to accommodate the incoming negative charge.[4]

Comparative Performance in SNAr-type Reactions

  • Expected Reactivity Order: In a hypothetical SNAr reaction where the halogen at position 4 is the leaving group, the presence of the 2-fluoro substituent in this compound would be expected to result in a significantly faster reaction rate compared to 2,4-dichlorobenzaldehyde.

SNAr_Mechanism

Condensation Reactions: The Electrophilicity Factor

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental C-C bond-forming reactions where the aldehyde acts as an electrophile.[5] The reactivity of the benzaldehyde derivative in these reactions is directly proportional to the electrophilicity of the carbonyl carbon.

Mechanistic Insights: The Role of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) on the aromatic ring enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the active methylene compound (in Knoevenagel) or an enolate (in Claisen-Schmidt).[6][7] Both the chlorine and fluorine atoms in this compound are EWGs, thus activating the aldehyde for condensation reactions.

Comparative Performance in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8]

Aldehyde Active Methylene Compound Conditions Yield (%) Reference
4-FluorobenzaldehydeMalononitrilePiperidine, Ethanol, rt95[8]
4-ChlorobenzaldehydeMalononitrilePiperidine, Ethanol, rt92[9]
2-FluorobenzaldehydeMalononitrile, PyrrolidineAcetonitrile, refluxNo Reaction[10]
4-ChlorobenzaldehydeMalononitrile, PyrrolidineAcetonitrile, refluxNo Reaction[10]
4-BromobenzaldehydeMalononitrile, PyrrolidineAcetonitrile, refluxNo Reaction[10]

Table 1: Comparative yields in Knoevenagel-type reactions.

While specific yield data for a simple Knoevenagel condensation of this compound was not found in the surveyed literature, the general trend suggests that the presence of two electron-withdrawing halogens would lead to high reactivity and likely high yields, comparable to or exceeding those of mono-halogenated benzaldehydes.

However, in a three-component reaction involving a β-ketonitrile, 4-fluorobenzaldehyde, and a secondary amine, it was observed that 2-fluoro-, 4-chloro-, and 4-bromobenzaldehydes failed to yield the desired product.[10] This suggests that while the electrophilicity of the carbonyl is important, steric hindrance and the specific reaction mechanism can lead to unexpected outcomes. The authors attribute this failure to steric difficulties in the formation of the intermediate Meisenheimer complex for the subsequent SNAr step in that particular reaction sequence.[10]

Knoevenagel_Workflow

Experimental Protocol: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Malononitrile[8]
  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and air dry to obtain 2-(4-fluorobenzylidene)malononitrile.

Synthesis of Heterocycles: The Case of Quinazolines

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including quinazolines, which are prevalent scaffolds in medicinal chemistry.[11][12] One common route involves the condensation of a substituted 2-aminobenzamide or related species with an aldehyde.

Mechanistic Considerations

The synthesis of 2,4-disubstituted quinazolines can proceed through various pathways, often involving an initial condensation to form an imine, followed by cyclization and oxidation or rearrangement.[13] The electronic nature of the substituents on the benzaldehyde will influence the initial condensation step, with electron-withdrawing groups generally favoring imine formation.

Comparative Performance

While a direct comparative study for the synthesis of quinazolines using this compound versus other halogenated benzaldehydes with quantitative yield data under identical conditions was not identified, the literature provides numerous examples of quinazoline synthesis from various substituted benzaldehydes.[14][15][16] The high reactivity of the carbonyl group in this compound suggests it would be an excellent substrate for such transformations.

For instance, a general method for the synthesis of 2,4-disubstituted quinazolines involves the reaction of 2-aminoaryl ketones with aromatic aldehydes and ammonium acetate.[6] Given the enhanced electrophilicity of this compound, it is expected to perform well in this type of reaction, likely leading to good yields of the corresponding 2-(4-chloro-2-fluorophenyl)-substituted quinazoline.

Quinazoline_Synthesis

Experimental Protocol: General Synthesis of 2-Aryl-Quinazolines[6]
  • Reaction Setup: A mixture of a 2'-aminochalcone (1.0 eq), a substituted benzaldehyde (1.0 eq), and ammonium acetate (2.5 eq) is prepared.

  • Reaction: The mixture is heated in the presence of a suitable catalyst (e.g., Cu(OAc)₂) under aerobic conditions. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the desired 2-aryl-4-styrylquinazoline.

Other Notable Reactions and Comparative Insights

The enhanced electrophilicity of the carbonyl group in this compound makes it a suitable candidate for a range of other important organic reactions.

  • Wittig Reaction: In the Wittig reaction, electron-withdrawing groups on the benzaldehyde accelerate the reaction rate by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the phosphorus ylide.[11][17] Therefore, this compound is expected to be more reactive than benzaldehyde or benzaldehydes with electron-donating groups.

  • Darzens Condensation: This reaction involves the condensation of a carbonyl compound with an α-haloester to form an α,β-epoxy ester.[1][15] The principles of carbonyl electrophilicity apply here as well, suggesting that this compound would be a reactive substrate.

  • Perkin Reaction: The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid.[18][19] The reactivity of the aldehyde is again a key factor.

Conclusion

This compound emerges as a highly versatile and reactive building block in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing halogens at strategic positions, significantly influences its performance in key chemical transformations.

  • In Nucleophilic Aromatic Substitution , the 2-fluoro substituent is expected to confer higher reactivity compared to its dichloro-analogs due to the superior ability of fluorine to stabilize the Meisenheimer intermediate.

  • In Condensation Reactions , the combined electron-withdrawing effects of both chlorine and fluorine enhance the electrophilicity of the carbonyl carbon, leading to high reactivity and generally good yields.

  • In the Synthesis of Heterocycles like quinazolines, its activated carbonyl group makes it an excellent electrophilic partner in condensation-cyclization sequences.

While direct, side-by-side comparative studies with quantitative data are not always available, a thorough understanding of the underlying reaction mechanisms allows for reliable predictions of its reactivity relative to other substituted benzaldehydes. This guide provides a framework for researchers to leverage the unique properties of this compound to achieve their synthetic goals with greater efficiency and control.

References

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  • Scheme 1. Synthesis of 2,4-disubstituted quinazolines. Reagents and... (n.d.). ResearchGate.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). PMC - NIH.
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  • Comparative Kinetic Studies of 4-Chloro-3-nitrobenzaldehyde in Condens
  • Darzens reaction. (n.d.). Wikipedia.
  • Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing.
  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Stobbe Condens
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI.
  • Perkin Reaction. (n.d.). Cambridge University Press.
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  • Perkin Reaction. (2018). Chegg.
  • Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condens
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A Comparative Guide to 4-Chloro-2-fluorobenzaldehyde: Unlocking Synthetic and Pharmacokinetic Advantages through Ortho-Fluorine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of pharmaceutical and materials science, halogenated benzaldehydes are indispensable intermediates, serving as foundational scaffolds for a vast array of complex molecules.[1] While 4-Chlorobenzaldehyde has long been a workhorse in organic synthesis, the strategic introduction of a fluorine atom at the ortho position, yielding 4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8), imparts a suite of unique and powerful advantages.[2] This guide provides an in-depth comparison, supported by experimental principles, to elucidate how this single atomic substitution transforms the molecule's physicochemical properties, reactivity, and metabolic fate, making it a superior choice for specific applications in modern drug discovery and advanced material synthesis.[3]

We will explore the nuanced effects of the ortho-fluorine, moving beyond generalities to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of its strategic value.

Pillar 1: The Electronic Influence of Ortho-Fluorine on Reactivity

The defining characteristic of fluorine is its status as the most electronegative element. When placed at the C2 position on the benzaldehyde ring, its powerful electron-withdrawing nature is exerted primarily through the sigma framework (an inductive or -I effect), significantly altering the electronic landscape of the entire molecule.[4]

This inductive pull has two primary consequences:

  • Activation of the Aldehyde Group: The electron density at the carbonyl carbon (C=O) is substantially reduced. This heightened electrophilicity makes the aldehyde in this compound more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. This can lead to faster reaction kinetics and higher yields in crucial synthetic steps like condensations, reductions, and Grignard additions.[2][3]

  • Modulation of Aromatic Reactivity: The electron-poor nature of the aromatic ring influences its susceptibility to further substitutions. While the aldehyde is a deactivating group, the interplay between the ortho-fluorine and para-chlorine creates a unique electronic environment that can be exploited in advanced synthetic methodologies.

Caption: Inductive effect of ortho-fluorine in this compound.

Pillar 2: Tuning Physicochemical Properties for Drug Design

The introduction of fluorine provides medicinal chemists with a powerful tool to fine-tune a molecule's drug-like properties, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

Acidity and Basicity (pKa) Modulation

Fluorine's inductive effect significantly lowers the pKa of nearby ionizable groups, making acids more acidic and bases less basic.[7][8] While the benzaldehyde itself is not typically ionizable, this principle is critical for derivatives synthesized from it. For example, if the aldehyde is converted into an amine or used to form a heterocyclic ring containing a basic nitrogen, the presence of the ortho-fluorine will lower the pKa of that nitrogen. This can be highly advantageous for:

  • Improving Bioavailability: Reducing the basicity of an amine can decrease the extent of protonation at physiological pH, leading to a higher proportion of the neutral species that can more readily cross biological membranes.[4][9]

  • Avoiding Toxicity: Highly basic amines are often associated with off-target effects, such as hERG channel inhibition. Lowering the pKa can mitigate these risks.[10]

Lipophilicity (LogP) Manipulation

Lipophilicity is a critical parameter that governs a drug's solubility, permeability, and binding to protein targets. The effect of fluorine on LogP is context-dependent.[11] While replacing a hydrogen with a fluorine atom generally increases lipophilicity, the strong polarization it induces can also enhance interactions with polar environments.[4][11] This duality allows for subtle optimization of a molecule's properties.

Property4-ChlorobenzaldehydeThis compoundAdvantage of Fluorine Substitution
Molecular Formula C₇H₅ClOC₇H₄ClFOMinimal increase in size
Molecular Weight 140.57 g/mol 158.56 g/mol [12]Small steric footprint, often considered a bioisostere of hydrogen.[4]
Calculated LogP ~2.16~2.30Modest increase in lipophilicity, aiding membrane permeability.[7]
pKa Modulation BaselineLowers pKa of nearby basic groups[8][10]Improved bioavailability and reduced toxicity risk in derivatives.
Metabolic Stability Susceptible to C-H oxidationC-F bond blocks oxidation[4][7]Enhanced half-life and duration of action.

Pillar 3: The Strategic Advantage in Metabolism and Synthesis

Beyond modulating inherent properties, the ortho-fluorine provides distinct tactical advantages in both how the molecule behaves in a biological system and how it can be manipulated in the lab.

Blocking Metabolic Oxidation

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability.[4][5][13] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[9] By placing a fluorine at the C2 position, that site is effectively blocked from aromatic hydroxylation, a common metabolic pathway that leads to drug inactivation and clearance.[7] This can dramatically increase the half-life and bioavailability of a drug derived from this scaffold.

Metabolic_Blocking cluster_0 4-Chlorobenzaldehyde cluster_1 This compound mol1 Aromatic Ring with C2-H bond p450 Cytochrome P450 Enzymes mol1->p450 Metabolism metabolite1 Hydroxylated Metabolite (Inactive) p450->metabolite1 Oxidation mol2 Aromatic Ring with C2-F bond blocked Metabolism Blocked mol2->blocked

Caption: Fluorine at the C2 position blocks enzymatic oxidation.

Directing Group for Regioselective Synthesis

The unique electronic and steric environment created by the ortho-fluorine and the aldehyde group can be harnessed to direct further chemical transformations with high regioselectivity. In modern palladium-catalyzed C-H functionalization reactions, for example, the aldehyde can act as a transient directing group, and the electronic influence of the ortho-fluorine can favor functionalization at the adjacent C3 position.[14][15] This allows for the precise construction of highly substituted aromatic rings that are difficult to access using classical methods, opening doors to novel chemical space.

Experimental Protocol: Ortho-Directed C-H Methylation of Benzaldehyde via Transient Directing Group

This protocol demonstrates a modern synthetic application where the aldehyde functionality is used to direct a reaction, a process influenced by the ring's electronic substituents like fluorine. This method, adapted from principles of transient directing group strategies, highlights the synthetic utility of the benzaldehyde scaffold.[14][15]

Objective: To perform a regioselective Pd-catalyzed C-H methylation at the ortho position to the aldehyde group, showcasing a key transformation enabled by this functional handle.

Workflow Diagram:

protocol_workflow start Combine Reactants reactants 4-Cl-2-F-Benzaldehyde Orthanilic Acid (TDG) Pd(OAc)₂ (Catalyst) KMeBF₃ (Methyl Source) Oxidant (e.g., F-TEDA-BF₄) Solvent (HFIP/TFA) start->reactants reaction Heat Reaction Mixture (e.g., 100 °C, 24h) under Inert Atmosphere reactants->reaction workup Aqueous Workup - Quench with water - Extract with EtOAc reaction->workup purify Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Workflow for directed C-H methylation of a benzaldehyde derivative.

Methodology:

  • Reaction Setup (Causality: Inert Atmosphere): To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), orthanilic acid (0.45 mmol, as the transient directing group), Pd(OAc)₂ (0.1 mmol, the catalyst), and potassium methyltrifluoroborate (4.0 mmol, the methylating agent). The use of a dry vial and subsequent purging with an inert gas (e.g., Argon or Nitrogen) is critical to prevent moisture from interfering with the catalytic cycle and to avoid oxidation of the catalyst and reagents.

  • Reagent Addition (Causality: Oxidant and Solvent): Add 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (2.0 mmol), which acts as an F⁺ oxidant to regenerate the active Pd(II) catalyst. To this mixture, add a 9:1 solution of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) (0.2 M). HFIP is a highly polar, non-coordinating solvent that promotes C-H activation, while the acidic co-solvent facilitates the formation of the transient imine intermediate.

  • Reaction Execution (Causality: Temperature): Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction for 24 hours. The elevated temperature provides the necessary activation energy for the C-H cleavage step, which is typically the rate-determining step in these catalytic cycles.

  • Workup and Extraction (Causality: Separation): After cooling to room temperature, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate (3x). The aqueous wash removes the inorganic salts and the polar solvent, while the desired organic product is partitioned into the ethyl acetate layer.

  • Purification (Causality: Purity): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired ortho-methylated product from unreacted starting material and byproducts. This step is essential for obtaining an analytically pure sample for characterization.

Conclusion

The substitution of a single hydrogen atom with fluorine at the C2 position transforms 4-Chlorobenzaldehyde into a significantly more versatile and powerful synthetic intermediate. The advantages conferred by the ortho-fluorine in this compound are multifaceted, ranging from enhanced and tunable reactivity to profound improvements in metabolic stability. It provides medicinal chemists and materials scientists with a scaffold that offers greater control over electronic properties, improved pharmacokinetic profiles, and unique handles for regioselective synthesis. For researchers aiming to develop next-generation pharmaceuticals or advanced materials, a thorough understanding of these fluorine-derived benefits is not just advantageous—it is essential for rational and efficient design.

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A Senior Application Scientist's Guide to Catalysis in 4-Chloro-2-fluorobenzaldehyde Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development and materials science, 4-Chloro-2-fluorobenzaldehyde stands as a pivotal structural motif. Its unique electronic properties, stemming from the presence of both electron-withdrawing fluorine and chlorine atoms on the aromatic ring, offer a versatile platform for the synthesis of complex molecular architectures.[1] This guide provides a comparative analysis of catalytic systems for key transformations of this compound, grounded in experimental data and mechanistic insights to inform your synthetic strategy.

The Strategic Importance of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents, as well as agrochemicals.[2] The reactivity of its aldehyde functional group, coupled with the potential for cross-coupling reactions at the carbon-chlorine bond, makes it a highly sought-after building block.[1] The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and overall efficiency in its derivatization.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules. For a substrate like this compound, where the carbon-chlorine bond can be activated, these reactions open up a vast chemical space for derivatization.

A. Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis.[3] Given the electron-deficient nature of the aryl chloride in this compound, the choice of a highly active palladium catalyst is crucial.

Catalyst Comparison:

While direct comparative studies on this compound are not extensively documented, data from electronically similar aryl chlorides provide valuable insights. Generally, catalyst systems that are effective for other deactivated or sterically hindered aryl chlorides are preferred.

Catalyst SystemKey Features & Performance InsightsReference
Pd(OAc)₂ / SPhos Highly effective for challenging Suzuki-Miyaura couplings under relatively mild conditions. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for catalyst activity with aryl chlorides.[4]
Pd(dppf)Cl₂ A versatile and robust catalyst, often employed for couplings involving heteroaryl boronic acids and electron-poor aryl halides, demonstrating high yields.[4]
Palladacycles These pre-catalysts are known for their high stability and activity at low catalyst loadings, making them suitable for industrial applications.[3]
Pd/C A heterogeneous catalyst that offers the advantage of easy separation and potential for recycling. Recent advancements have shown high turnover numbers (TON) and turnover frequencies (TOF) for Suzuki reactions with activated aryl chlorides.[1][5]

Expert Insight: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. Therefore, the use of electron-rich and sterically demanding phosphine ligands is essential to promote this step and enhance the overall catalytic activity.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), a suitable base such as K₂CO₃ (2 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Ar'-B(OR)₂ Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_Ar->Pd0 Ar-Ar' Product Coupled Product PdII_Ar->Product RedElim Reductive Elimination ArX This compound ArX->PdII ArB Arylboronic Acid ArB->PdII_Ar caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

B. Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, offering a powerful method for the synthesis of substituted olefins.[6] For an electron-deficient substrate like this compound, a highly active catalyst system is necessary to overcome the challenging C-Cl bond activation.

Catalyst Comparison:

Catalyst SystemKey Features & Performance InsightsReference
Pd(dba)₂ / Di-1-adamantyl-n-butylphosphine This system has shown high efficiency for the Heck reaction of non-activated and deactivated aryl chlorides, providing improved results over other catalysts.[7]
Frech Pincer Catalyst This amino pincer palladium complex exhibits robust thermal stability and inertness to oxygen and water, allowing for high activity at low catalyst loadings and resulting in cleaner reactions with fewer impurities.[8][9]
Pd(OAc)₂ / P(t-Bu)₃ A commonly used and effective catalyst system for the Heck reaction of various aryl chlorides.[7]

Expert Insight: The choice of a bulky and electron-rich phosphine ligand is critical to promote the oxidative addition of the aryl chloride to the palladium center. Pincer-type catalysts offer enhanced stability, which can be advantageous for large-scale synthesis.

Representative Experimental Protocol: Mizoroki-Heck Reaction

  • Reaction Setup: In a pressure tube, combine this compound (1 mmol), the alkene (1.5 mmol), a base such as N-ethylpiperidine (1.5 mmol), and the palladium catalyst (e.g., Frech pincer catalyst, 0.1 mol%).

  • Solvent Addition: Add a high-boiling polar aprotic solvent like DMF.

  • Reaction: Seal the tube and heat the mixture to 140-150 °C for the required time (typically 8-20 hours), monitoring the reaction by GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Workflow for a Mizoroki-Heck Reaction

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: This compound, Alkene, Base, Catalyst Solvent Add Solvent (e.g., DMF) Start->Solvent Heat Heat to 140-150°C in a Sealed Tube Solvent->Heat Monitor Monitor by GC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product caption General workflow for the Mizoroki-Heck reaction.

Caption: A general workflow for the Mizoroki-Heck reaction.

C. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide. This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst Comparison:

Catalyst SystemKey Features & Performance InsightsReference
PdCl₂(PPh₃)₂ / CuI The classical catalyst system for Sonogashira coupling. It is generally effective, but copper-free systems are often preferred to avoid the homocoupling of alkynes.[10]
Pd(OAc)₂ / Ligand (e.g., non-phosphorous) Copper-free systems with specialized ligands have been developed to improve the efficiency and selectivity of the reaction, especially for complex substrates.[10]
Heterogeneous Pd/CuFe₂O₄ A magnetically separable nanocatalyst that has shown superior activity in Sonogashira reactions under mild conditions, offering advantages in terms of catalyst recovery and reuse.[11]

Expert Insight: While the traditional Pd/Cu system is robust, the development of copper-free Sonogashira couplings is a significant advancement, as it minimizes the formation of diacetylene byproducts (Glaser coupling). For industrial applications, heterogeneous catalysts that can be easily recovered and reused are highly desirable.

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1 mmol), the terminal alkyne (1.2 mmol), and a base (e.g., triethylamine, 2 mmol) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up: Filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the desired aryl alkyne.

II. Catalytic Transformations of the Aldehyde Group

The aldehyde functionality of this compound is a prime site for a variety of catalytic transformations, including reductions and carbon-carbon bond-forming reactions.

A. Catalytic Reduction to the Corresponding Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. While stoichiometric reducing agents are common, catalytic hydrogenation offers a cleaner and more atom-economical alternative.

Catalyst Comparison:

CatalystKey Features & Performance Insights
Pd/C A widely used heterogeneous catalyst for hydrogenation. It is effective for the reduction of aldehydes under a hydrogen atmosphere.
Raney Nickel A cost-effective alternative to palladium catalysts, although it may sometimes require harsher conditions.
Iron Pincer Complexes These non-precious metal catalysts are gaining attention for the hydrogenation of polar functional groups, including aldehydes, under mild conditions.

Expert Insight: For selective reduction of the aldehyde in the presence of the aryl chloride, catalytic hydrogenation is generally preferred over hydride-based reducing agents, which could potentially reduce the C-Cl bond under certain conditions.

Representative Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a pressure reactor (autoclave), dissolve this compound (1 mmol) in a suitable solvent like ethanol.

  • Catalyst Addition: Add the catalyst (e.g., 10% Pd/C, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 bar). Stir the reaction mixture at room temperature until the reaction is complete.

  • Work-up: Depressurize the reactor, and filter the reaction mixture to remove the catalyst.

  • Purification: Evaporate the solvent to obtain the desired alcohol, which is often pure enough for subsequent steps.

B. Organocatalyzed Aldol Reaction

The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. Asymmetric organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful strategy for the enantioselective synthesis of these valuable products.[12]

Catalyst Comparison:

OrganocatalystKey Features & Performance InsightsReference
L-Proline The archetypal organocatalyst for the aldol reaction. It is inexpensive and readily available, but often requires high catalyst loadings.[12]
Proline Derivatives Various derivatives of proline have been developed to improve reactivity and enantioselectivity, often allowing for lower catalyst loadings and milder reaction conditions.
Chiral Diamines These catalysts have also been shown to be highly effective for asymmetric aldol reactions, providing high yields and enantioselectivities.

Expert Insight: The mechanism of proline-catalyzed aldol reactions typically involves the formation of an enamine intermediate from the ketone and the catalyst. This enamine then reacts with the aldehyde in a stereocontrolled manner. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reaction.

Representative Experimental Protocol: Organocatalyzed Aldol Reaction

  • Reaction Setup: In a reaction vial, dissolve this compound (1 mmol) and a ketone (e.g., acetone, 5-10 equivalents) in a suitable solvent (e.g., DMSO or DMF).

  • Catalyst Addition: Add the organocatalyst (e.g., L-Proline, 20-30 mol%).

  • Reaction: Stir the reaction mixture at room temperature until the aldehyde is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Mechanism of Proline-Catalyzed Aldol Reaction

Aldol_Mechanism cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Addition Aldol Addition Enamine->Addition + Aldehyde Aldehyde This compound Iminium Iminium Ion Addition->Iminium Iminium->Proline + H₂O - Product Product β-Hydroxy Ketone Iminium->Product Hydrolysis Hydrolysis caption Simplified mechanism of the proline-catalyzed aldol reaction.

Caption: Simplified mechanism of the proline-catalyzed aldol reaction.

Conclusion

The strategic derivatization of this compound relies heavily on the judicious selection of catalytic systems. For carbon-carbon bond formation via cross-coupling, palladium catalysts with bulky, electron-rich phosphine ligands or stable pincer ligands are highly effective. For transformations of the aldehyde group, both well-established heterogeneous catalysts for hydrogenation and modern organocatalysts for asymmetric synthesis offer efficient and selective routes to valuable products. This guide serves as a foundational resource for navigating the catalytic landscape for this important synthetic intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ScienceDirect. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
  • Nammalwar, B., Bunce, R. A., Berlin, K. D., & Bourne, C. R. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2022). MDPI. [Link]
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). MDPI. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Wang, W. (2009). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Organic & Biomolecular Chemistry, 7(19), 3846–3855. [Link]
  • Highly enantioselective aldol reaction catalyzed by C2 symmetric organoc
  • Chutia, R., & Sarmah, B. (2025). A magnetically separable Pd/CuFe2O4 nanocatalyst for Suzuki and Sonogashira cross-coupling reactions. International Journal of New Chemistry, 12(3), 329-339. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2017).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. (2013). PubMed. [Link]
  • Organocatalyzed Aldol Reactions. (2013). Semantic Scholar. [Link]
  • This compound. (n.d.). SpectraBase. [Link]
  • The Role of this compound in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-2-fluorobenzaldehyde: A Comparative Analysis of Validated Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, 4-Chloro-2-fluorobenzaldehyde is a pivotal building block. Its unique substitution pattern, featuring a reactive aldehyde group and strategically placed halogen atoms, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents, including anti-cancer and anti-inflammatory compounds.[1] The efficiency, scalability, and purity of its synthesis are therefore of paramount importance, directly impacting the yield and quality of the final Active Pharmaceutical Ingredient (API).[1]

This guide provides an in-depth, objective comparison of two primary and validated synthetic methodologies for producing this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, grounding our discussion in established chemical principles and field-proven insights. Each protocol is presented as a self-validating system, complete with experimental data to support its efficacy.

Comparative Overview of Synthetic Strategies

The choice of a synthetic route is a strategic decision dictated by factors such as starting material availability, required scale, cost, and safety considerations. Here, we compare two robust and mechanistically distinct pathways: the Halogen Exchange (Halex) reaction and Directed Ortho-lithiation followed by formylation.

MetricProtocol 1: Halogen Exchange (Halex) Reaction Protocol 2: Directed Ortho-lithiation & Formylation
Starting Material 2,4-Dichlorobenzaldehyde1-Chloro-3-fluorobenzene
Key Reagents Potassium Fluoride (KF), Phase-Transfer Catalystn-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Number of Steps 11 (One-pot)
Typical Yield 60-75% (selective mono-fluorination)75-85%
Reaction Conditions High Temperature (200-230°C)Cryogenic Temperature (-78°C)
Key Advantages Utilizes a common, inexpensive starting material.High regioselectivity and yield. Milder overall process.
Key Challenges Potential for over-fluorination to 2,4-difluorobenzaldehyde. Requires high temperatures and specialized equipment.Requires strictly anhydrous conditions and handling of pyrophoric reagents.

Protocol 1: Halogen Exchange (Halex) Reaction from 2,4-Dichlorobenzaldehyde

The Halogen Exchange, or Halex reaction, is a cornerstone of industrial fluoroaromatic chemistry. This nucleophilic aromatic substitution (SNAr) pathway involves the displacement of an activated chlorine atom with fluoride. The electron-withdrawing aldehyde group activates the chlorine atoms at the ortho and para positions, making this transformation feasible.

Mechanistic Rationale

The reaction proceeds via a Meisenheimer complex intermediate. The fluoride ion, typically from an alkali metal salt like KF, attacks the electron-deficient aromatic ring. The success of this reaction hinges on several factors:

  • Fluoride Source : Spray-dried potassium fluoride is often employed to maximize its surface area and reactivity.[2][3][4]

  • Phase-Transfer Catalyst (PTC) : To overcome the low solubility of KF in organic solvents, a PTC such as tetraphenylphosphonium bromide is crucial. The PTC transports the fluoride anion from the solid phase into the organic phase where the reaction occurs.[5][6]

  • Solvent : High-boiling aprotic polar solvents like sulfolane or nitrobenzene are used to achieve the necessary high reaction temperatures.[4][7] Solvent-free conditions are also possible.[2][3]

  • Temperature : High temperatures (typically >200°C) are required to overcome the activation energy of C-Cl bond cleavage.

A significant challenge is controlling the reaction to achieve selective mono-fluorination. The initially formed product, this compound, is also susceptible to a second Halex reaction to yield the 2,4-difluorobenzaldehyde byproduct. Careful optimization of reaction time and temperature is therefore critical.[5]

Experimental Workflow: Halex Reaction

cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Work-up & Purification A Combine 2,4-Dichlorobenzaldehyde, spray-dried KF, and PTC in a high-temperature reactor B Heat to 210-230°C under N₂ atmosphere A->B C Stir vigorously for 1-3 hours B->C Maintain Temperature D Cool reaction mixture C->D E Filter to remove inorganic salts D->E F Distill filtrate under reduced pressure E->F G Collect this compound fraction F->G

Caption: Workflow for Halex synthesis of this compound.

Detailed Step-by-Step Protocol
  • Preparation : In a high-temperature reactor equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-dichlorobenzaldehyde (1.0 equiv), spray-dried potassium fluoride (1.5-2.0 equiv), and tetraphenylphosphonium bromide (0.05-0.1 equiv).[5][6]

  • Reaction : If using a solvent, add sulfolane. Heat the mixture to 220-230°C under a slow stream of nitrogen.

  • Monitoring : Monitor the reaction progress by gas chromatography (GC) to maximize the formation of the mono-fluorinated product and minimize the di-fluoro byproduct. The optimal reaction time is typically 1-3 hours.

  • Work-up : Cool the reaction mixture to approximately 80-100°C. If a solvent was used, filter the hot mixture to remove potassium salts.

  • Purification : The crude product (or the filtrate) is purified by vacuum distillation to isolate this compound.

Protocol 2: Directed Ortho-lithiation and Formylation of 1-Chloro-3-fluorobenzene

This strategy leverages the powerful directing ability of the fluorine atom in organolithium chemistry. A fluorine substituent is a strong ortho-directing group, meaning it kinetically acidifies the adjacent protons, guiding the metalation to the C2 position.[8] Subsequent quenching with an electrophile, in this case a formylating agent, installs the aldehyde group at the desired position.

Mechanistic Rationale
  • Directed ortho-Lithiation (DoL) : The process begins with the deprotonation of 1-chloro-3-fluorobenzene at the position ortho to the fluorine atom (C2). This is achieved using a strong alkyllithium base, such as n-butyllithium, at cryogenic temperatures (-78°C) to prevent side reactions. The fluorine atom's inductive effect and its ability to coordinate with the lithium cation stabilize the resulting ortho-lithiated intermediate.[9] Lithiation occurs ortho to fluorine rather than chlorine because fluorine is a more potent directing group.[8]

  • Formylation : The highly nucleophilic aryllithium intermediate is then reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The aryllithium adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate.

  • Hydrolysis : Aqueous work-up hydrolyzes this intermediate to release the final product, this compound.

This method's elegance lies in its high regioselectivity, which is dictated by the directing effect of the fluorine atom, leading to a clean reaction with high yields of the desired isomer.

Experimental Workflow: Ortho-lithiation & Formylation

cluster_prep Lithiation cluster_formylation Formylation cluster_workup Quench & Purification A Dissolve 1-Chloro-3-fluorobenzene in anhydrous THF B Cool to -78°C under Argon A->B C Add n-BuLi dropwise, stir for 1 hour B->C D Add anhydrous DMF dropwise at -78°C C->D E Stir for 2 hours at -78°C D->E F Quench with saturated NH₄Cl (aq) E->F G Warm to RT and extract with Ethyl Acetate F->G H Purify by column chromatography G->H

Caption: Workflow for Directed Ortho-lithiation and Formylation.

Detailed Step-by-Step Protocol
  • Preparation : To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Add 1-chloro-3-fluorobenzene (1.0 equiv). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.1 equiv, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting solution at -78°C for 1 hour.

  • Formylation : Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the reaction mixture, again keeping the temperature below -70°C.

  • Reaction Completion : Stir the mixture at -78°C for an additional 2 hours.

  • Quenching : Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up : Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography to yield pure this compound.

Conclusion

Both the Halogen Exchange and Directed Ortho-lithiation pathways offer viable and validated methods for the synthesis of this compound. The Halex reaction is a robust, industrially relevant process that starts from a simple dichlorinated precursor but requires harsh conditions and careful control to ensure selectivity. In contrast, the Directed Ortho-lithiation route provides a more elegant, highly regioselective, and higher-yielding laboratory-scale synthesis, albeit with the requirement of handling pyrophoric and moisture-sensitive reagents under cryogenic conditions. The ultimate choice of protocol will depend on the specific needs of the researcher, balancing considerations of scale, available equipment, cost, and safety.

References

  • CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Li, X., et al. (2022). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. Asian Journal of Organic Chemistry, 11(2).
  • US4845304A - Process for producing fluorobenzaldehydes.
  • Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • Li, X., et al. (2022). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. A*STAR OAR. [Link]
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  • US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Study of halogen-exchange fluorination of 4-chlorobenzaldehyde.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Infoscience. [Link]
  • Process for producing fluorobenzaldehydes.
  • CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
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Safety Operating Guide

Proper Disposal of 4-Chloro-2-fluorobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The safe and compliant disposal of 4-Chloro-2-fluorobenzaldehyde is paramount in any research and development setting. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Adherence to these procedures is critical not only for legal compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazards: Why Proper Disposal is Critical

This compound is a halogenated organic compound that presents several hazards. Understanding these is fundamental to appreciating the causality behind the required disposal protocols.

As outlined in its Safety Data Sheet (SDS), this compound is typically classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][2] Ingesting or inhaling the substance can be harmful.[1][3] Furthermore, as a halogenated aromatic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds due to their potential for environmental damage.[4][5]

Hazard ClassificationPotential EffectsSource
Skin Corrosion/IrritationCauses skin irritation.[3][6]
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3]
Specific target organ toxicityMay cause respiratory irritation.[1][6]
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long lasting effects.[7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure that all necessary safety measures are in place. This includes the availability of an eyewash station and a safety shower in the immediate vicinity of the work area.[1][3]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous, halogenated organic waste. It is crucial to never dispose of this chemical down the drain or in regular trash.[8][9]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[10] this compound waste must be collected in a designated container for halogenated organic waste .[9][10][11]

Causality: Co-mingling halogenated and non-halogenated organic waste streams significantly increases disposal costs and complexity.[9] More importantly, mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or excessive heat. For instance, mixing this compound with strong oxidizing agents, acids, bases, or reducing agents should be avoided.[1][3]

Waste Container Management

The integrity and proper labeling of the waste container are critical for safe storage and disposal.

  • Container Selection: Use a container that is in good condition, free of leaks or damage, and constructed of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The original container may be used if it is in good condition.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] If other halogenated solvents are collected in the same container, their names must also be listed.[11] Do not use abbreviations or chemical formulas.[11]

  • Closure: The container must be kept securely closed at all times, except when actively adding waste.[11][12] This is to prevent the release of harmful vapors and to avoid spills.

Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[12][13] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It should be stored with other compatible chemicals and segregated from incompatible materials.[12]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]

  • Time Limits: Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[12] Partially filled containers can remain in the SAA for up to one year.[12]

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • If the spill is significant or if there is any uncertainty in how to handle it, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[8][14] This is typically coordinated through your institution's EHS department. The waste will likely be incinerated at a high temperature in a specialized facility designed to handle halogenated organic compounds.[10]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible 'Halogenated Organic Waste' Container fume_hood->container add_waste Add Waste to Container container->add_waste close_container Securely Close Container add_waste->close_container spill Accidental Spill Occurs add_waste->spill Potential Event store_saa Store in Designated SAA close_container->store_saa container_full Is Container Full? store_saa->container_full small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large collect_spill Collect Spill Debris into 'Halogenated Organic Waste' Container small_spill->collect_spill ehs_pickup Arrange for EHS/Licensed Vendor Pickup large_spill->ehs_pickup collect_spill->close_container container_full->add_waste No move_to_caa Move to Central Accumulation Area (CAA) within 3 days container_full->move_to_caa Yes move_to_caa->ehs_pickup end End: Compliant Disposal via High-Temperature Incineration ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

Documentation and Record Keeping

Maintain accurate records of the hazardous waste generated. This includes the chemical name, quantity, and the date of accumulation. This documentation is a crucial component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[8]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Segreg
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chloro-4-fluorobenzaldehyde. Thermo Fisher Scientific.
  • Halogenated Organic Liquids - Standard Oper
  • 4-Fluorobenzaldehyde SDS. ECHEMI.
  • Organic Solvents. Cornell EHS.
  • 4-Chloro Benzaldehyde MATERIAL SAFETY D
  • SAFETY DATA SHEET - 4-chlorobenzaldehyde. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Thermo Fisher Scientific.

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Navigating the Safe Handling of 4-Chloro-2-fluorobenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Among these, halogenated aromatic compounds such as 4-Chloro-2-fluorobenzaldehyde present unique handling challenges due to their reactivity and potential physiological effects. This guide provides essential, experience-driven safety and logistical information to empower researchers, scientists, and drug development professionals in the safe and effective handling of this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.

Understanding the Hazard Landscape of this compound

Before any handling protocols can be established, a thorough understanding of the inherent hazards of this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

This GHS classification dictates the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE). The causality is clear: the irritant nature of the compound necessitates robust barrier protection for the skin, eyes, and respiratory system to prevent inflammatory responses.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory procedure being undertaken. The following table outlines the minimum recommended PPE for handling this compound in various common laboratory scenarios.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or Neoprene gloves.Laboratory coat.Recommended if weighing outside of a ventilated enclosure.
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or Neoprene gloves.Laboratory coat.Not typically required if performed in a certified chemical fume hood.
Chemical Reactions Chemical splash goggles and a face shield.Nitrile or Neoprene gloves.Laboratory coat.Not typically required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty Nitrile or Neoprene gloves.Chemical-resistant apron over a laboratory coat.Air-purifying respirator with organic vapor cartridges.
Glove Selection: A Critical Choice

The adage "wear suitable gloves" is insufficient in a professional laboratory setting. The choice of glove material is critical to ensure adequate protection. For this compound, a halogenated aromatic aldehyde, Nitrile or Neoprene gloves are recommended for incidental contact. These materials have demonstrated good resistance to a broad range of chemicals, including aromatic compounds. However, it is crucial to understand that no glove material offers indefinite protection. Always inspect gloves for signs of degradation or perforation before and during use. For prolonged exposure or immersion, it is advisable to consult the glove manufacturer's specific chemical resistance data.

Respiratory Protection: When is it Necessary?

While engineering controls like chemical fume hoods are the primary means of mitigating inhalation hazards, respiratory protection may be necessary in certain situations. An air-purifying respirator equipped with organic vapor (OV) cartridges is recommended when handling large quantities of the material, during a spill, or if engineering controls are not available or functioning properly[2][3][4][5][6]. For environments where particulates may also be present, a combination cartridge (e.g., OV/P100) should be used[3].

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents[7][8].

  • Ensure the container is tightly sealed and clearly labeled.

Handling and Experimental Workflows

The following diagram illustrates a logical workflow for the safe handling of this compound during a typical experimental procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill Occurs Spill Occurs Assess Spill Size & Location Assess Spill Size & Location Spill Occurs->Assess Spill Size & Location In Fume Hood? In Fume Hood? Assess Spill Size & Location->In Fume Hood? Minor Spill? Minor Spill? In Fume Hood?->Minor Spill? Yes Major Spill Response Evacuate & Call EHS In Fume Hood?->Major Spill Response No Minor Spill?->Major Spill Response No Minor Spill Response Contain & Clean Up (with appropriate PPE) Minor Spill?->Minor Spill Response Yes

Caption: Spill Response Decision Flowchart
Exposure Response

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can significantly mitigate the risks associated with this compound, fostering a safer and more productive research environment.

References

  • PubChem. (n.d.). This compound.
  • 3M. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair.
  • Aramsco. (n.d.). 3M, Organic Formaldehyde Vapor, Cartridge/Filters, P100, 2 Per Pack.
  • Sylprotec.com. (n.d.). Formaldehyde & organic vapours cartridge 3M 6005.
  • 3M. (n.d.). 3M™ Formaldehyde/Organic Vapor Cartridge 6005, 60 EA/Case.
  • 3M. (n.d.). 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100, 30 pairs/case.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.
  • OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor.
  • myUSF. (n.d.). Glove Guide - Chemical Compatibility.
  • Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Cal State East Bay. (n.d.). Glove Recommendation Chart.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.